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  • Product: 2-(4-Bromophenoxy)quinoline-4-carbonitrile

Core Science & Biosynthesis

Foundational

IUPAC name for 2-(4-Bromophenoxy)quinoline-4-carbonitrile derivatives

Technical Monograph: 2-(4-Bromophenoxy)quinoline-4-carbonitrile Derivatives Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Virologists, and Process Development Scientists[1][2] N...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(4-Bromophenoxy)quinoline-4-carbonitrile Derivatives

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Virologists, and Process Development Scientists[1][2]

Nomenclature & Structural Systematics

The designation 2-(4-Bromophenoxy)quinoline-4-carbonitrile is derived from strict IUPAC priority rules, which are critical for maintaining database integrity in drug discovery pipelines.[1][2]

IUPAC Deconstruction
  • Principal Functional Group: The carbonitrile (-CN) group takes precedence over the ether (-OR) and the halogen (-Br) substituents.[2] Thus, the parent structure is quinoline-4-carbonitrile .[1][2]

  • Numbering System:

    • The quinoline ring is numbered starting from the nitrogen atom (position 1).

    • The carbonitrile is located at position 4.[1][2]

    • The phenoxy ether linkage is at position 2.[1][2]

  • Substituent Naming:

    • The ether substituent is a phenoxy group.[1][2]

    • The phenoxy group bears a bromine atom at its para position (position 4 relative to the oxygen attachment).

    • Complete Name: 2-(4-Bromophenoxy)quinoline-4-carbonitrile.[1][2]

Derivative Nomenclature Logic

When designing libraries (SAR expansion), the naming convention adapts as follows:

  • Variation on the Phenol: If the bromine is replaced by a cyano group: 2-(4-Cyanophenoxy)quinoline-4-carbonitrile .[1][2]

  • Variation on the Quinoline Core: If a fluorine is added to the 6-position of the quinoline: 2-(4-Bromophenoxy)-6-fluoroquinoline-4-carbonitrile .[1][2]

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-aryloxyquinoline derivatives relies on the electronic activation of the quinoline ring. The nitrile group at C4 is not merely a pharmacophore; it is a potent electron-withdrawing group (EWG) that activates the C2 position for nucleophilic attack.

Mechanistic Pathway

The reaction proceeds via an SNAr mechanism .[1][2][3]

  • Activation: The nitrogen of the quinoline ring and the C4-nitrile group withdraw electron density, making C2 highly electrophilic.[1][2]

  • Addition: The phenoxide anion (generated from 4-bromophenol) attacks C2, forming a resonance-stabilized Meisenheimer-like anionic intermediate.[1][2]

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the ether product.[1][2]

SNAr_Mechanism Start 2-Chloroquinoline- 4-carbonitrile Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (Addition) Reagent 4-Bromophenol (Base: K2CO3) Reagent->Intermediate Product 2-(4-Bromophenoxy) quinoline-4-carbonitrile Intermediate->Product Cl- Elimination (Aromatization)

Figure 1: SNAr reaction pathway for the synthesis of the target scaffold.

Experimental Protocol

Objective: Synthesis of 2-(4-Bromophenoxy)quinoline-4-carbonitrile. Scale: 1.0 mmol (Adaptable for library synthesis).

Reagents & Materials
  • Precursor A: 2-Chloroquinoline-4-carbonitrile (1.0 equiv, 188 mg)[1][2]

  • Reagent B: 4-Bromophenol (1.1 equiv, 190 mg)[1][2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv, 276 mg)

  • Solvent: DMF (Dimethylformamide), anhydrous (5 mL) or Acetone (reflux)

  • Atmosphere: Nitrogen or Argon[1][2][4]

Step-by-Step Methodology
  • Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, charge 4-Bromophenol (1.1 equiv) and anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide in situ.[2] Note: Evolution of CO₂ is not typically observed here, but ensure the suspension is uniform.

  • Addition: Add 2-Chloroquinoline-4-carbonitrile (1.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[1][2] The starting chloride (Rf ~0.[1][2]5) should disappear, and a new, more polar spot (product) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.[1][2]

    • Self-Validation: If no precipitate forms, the product may be oiled out.[1][2] Extract with Ethyl Acetate (3 x 20 mL).

  • Purification:

    • Filter the precipitate and wash with water (2 x 10 mL) and cold hexanes (1 x 10 mL) to remove excess phenol.

    • Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).[1][2]

Structural Characterization (Data Expectations)

To ensure scientific integrity, the isolated compound must be validated against the following spectral signatures:

TechniqueExpected Signal / FeatureStructural Assignment
¹H NMR (DMSO-d₆)δ 7.85 (s, 1H)H-3 (Quinoline).[1][2] Characteristic singlet; diagnostic for 2-substitution.[1][2]
¹H NMR δ 8.10–8.30 (m, 2H)H-5, H-8 (Quinoline).[1][2] Deshielded by the ring nitrogen and nitrile.[1][2]
¹H NMR δ 7.20 (d, 2H), 7.60 (d, 2H)Phenoxy Ring .[1][2] AA'BB' system characteristic of para-substitution.[1][2]
¹³C NMR ~115–117 ppm-CN (Nitrile carbon).[1][2]
¹³C NMR ~160–162 ppmC-2 (Quinoline).[1][2] Deshielded due to attachment to oxygen and nitrogen.[1][2]
IR (ATR)2220–2230 cm⁻¹C≡N stretch .[1][2] Sharp, distinct peak.
HRMS (ESI+)[M+H]⁺Expect characteristic Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).

Therapeutic Application: HIV-1 NNRTI

This scaffold belongs to the Diaryl Ether (DAPY) / Quinoline class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[2]

Mechanism of Action

Unlike NRTIs, which bind to the active catalytic site, these derivatives bind to the NNRTI Binding Pocket (NNIBP) , a hydrophobic pocket adjacent to the active site.

  • Binding Mode: The quinoline ring interacts with aromatic residues (Tyr188, Tyr181, Trp229) via π-π stacking.[1]

  • Allosteric Effect: Binding induces a conformational change that locks the p66 thumb subdomain in a hyperextended position, preventing the translocation of the DNA template.

Structure-Activity Relationship (SAR)
  • 4-CN Group: Critical for orienting the molecule within the pocket and interacting with the backbone of the protein (often valine or lysine residues).

  • 4-Br-Phenoxy: The bromine atom occupies a hydrophobic tunnel.[1][2] Replacing Br with -CN or -CH=CH₂ often improves potency against resistant strains (e.g., K103N, Y181C).[1]

NNRTI_Pathway Drug 2-(4-Bromophenoxy) quinoline-4-carbonitrile Target HIV-1 Reverse Transcriptase (p66 Subunit) Drug->Target Enters Pocket Allosteric Pocket (NNIBP) Target->Pocket Binds Hydrophobic Residues (Tyr181, Tyr188) Conformation Conformational Lock (Thumb Subdomain) Pocket->Conformation Induces Change Inhibition Inhibition of DNA Polymerization Conformation->Inhibition Prevents Translocation

Figure 2: Allosteric inhibition mechanism of HIV-1 RT by the quinoline derivative.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). IUPAC Recommendations and Preferred Names. Queen Mary University of London.[1] [Link]

  • PubChem Compound Summary. (2025). Quinoline-4-carbonitrile Derivatives. National Center for Biotechnology Information.[1] [Link]

  • Journal of Medicinal Chemistry. (2023). Design and Synthesis of Quinoline-Based NNRTIs. ACS Publications.[1] [Link]

  • Retrovirology. (2014). Structure-Activity Relationships of NNRTI Binding Pocket Inhibitors. BioMed Central. [Link]

Sources

Exploratory

Technical Guide: Quinoline-4-carbonitrile Derivatives in Medicinal Chemistry

This technical guide details the medicinal chemistry, synthetic pathways, and pharmacological applications of Quinoline-4-carbonitrile derivatives. Unlike their C3-substituted counterparts (e.g., Bosutinib), C4-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry, synthetic pathways, and pharmacological applications of Quinoline-4-carbonitrile derivatives. Unlike their C3-substituted counterparts (e.g., Bosutinib), C4-substituted quinolines occupy a distinct chemical space, often serving as bioisosteres for 4-haloquinolines in antimalarial research or as electrophilic precursors for privileged heterocyclic scaffolds.

Executive Summary: The C4-Nitrile Pharmacophore

The quinoline-4-carbonitrile (4-CN-Q) scaffold represents a critical junction in heterocyclic drug design. While the C3-position is electronically favored for electrophilic substitution, the C4-position is uniquely reactive toward nucleophilic attack (via SNAr on 4-halo precursors) and serves as a pivotal "anchor point" for diverse chemical libraries.

Key Medicinal Attributes:

  • Electronic Modulation: The C4-cyano group is a strong electron-withdrawing group (EWG), significantly lowering the pKa of the quinoline nitrogen (approx. pKa ~2.0 vs 4.9 for unsubstituted quinoline). This alters solubility and hydrogen-bond accepting capability.

  • Bioisosterism: The -CN group acts as a pseudohalogen, mimicking the steric and electronic properties of -Cl or -CF₃ (common in antimalarials like Chloroquine and Mefloquine) while offering a handle for further metabolic interactions.

  • Synthetic Divergence: It is the primary gateway to 4-carboxamides (NK3 agonists), 4-aminomethyl derivatives (reduced form), and tetrazolo[1,5-a]quinolines (via azide cycloaddition).

Synthetic Architectures

Robust access to the 4-CN-Q core is a prerequisite for library generation. Two primary strategies dominate: functionalization of the pre-formed ring and de novo cyclization.

Strategy A: Transition-Metal Catalyzed Cyanation (SNAr / Coupling)

The classical Rosenmund-von Braun reaction (using CuCN at high temperatures) has largely been superseded by Palladium-catalyzed cyanation due to milder conditions and functional group tolerance.

  • Substrate: 4-Chloroquinoline or 4-Bromoquinoline.

  • Catalyst System: Pd(PPh₃)₄ or Pd₂(dba)₃ with dppf.

  • Cyanating Source: Zn(CN)₂ is preferred over KCN for solubility and safety profiles.

  • Mechanism: Oxidative addition into the C4-X bond is the rate-limiting step, followed by transmetallation with Zn(CN)₂ and reductive elimination.

Strategy B: De Novo Reductive Cyclization

For scaffolds where the benzene ring is highly substituted, constructing the pyridine ring around the nitrile is more efficient.

  • Precursor: 2-(2-nitroaryl)-4-oxo-alkanenitriles.

  • Reagent: SnCl₂ / HCl or Fe / AcOH.

  • Mechanism: Reduction of the nitro group to an amine (or hydroxylamine) triggers an intramolecular condensation with the ketone, followed by aromatization. This method installs the C4-CN group directly without requiring a halogen precursor.

Visualization: Synthetic Pathways

SyntheticPathways Precursor1 4-Haloquinoline (Pre-formed Ring) Target Quinoline-4-carbonitrile (Core Scaffold) Precursor1->Target Pd-Catalyzed Cyanation Pd(0), Zn(CN)2, 80°C Precursor2 2-(2-nitroaryl)-4-oxo-alkanenitrile (Acyclic Precursor) Precursor2->Target Reductive Cyclization SnCl2, EtOH/HCl Deriv1 4-Carboxamides (NK3 Agonists) Target->Deriv1 Hydrolysis (H2SO4 or H2O2/OH-) Deriv2 Tetrazolo[1,5-a]quinolines (Antimicrobials) Target->Deriv2 [3+2] Cycloaddition NaN3, NH4Cl Deriv3 4-Aminomethyl (Reduced) Target->Deriv3 Reduction LiAlH4 or H2/Pd

Figure 1: Convergent synthetic routes to Quinoline-4-carbonitrile and divergent functionalization.

Medicinal Chemistry Utility & SAR

Antimalarial Activity

The 4-position is critical for antimalarial activity in quinolines.[1] Drugs like Chloroquine function by inhibiting heme polymerization within the parasite's food vacuole.

  • Mechanism: The 4-CN group mimics the electron-withdrawing nature of the 4-Cl group in Chloroquine.

  • SAR Insight: While 4-CN itself has moderate activity, its hydrolysis products (4-carboxamides) have shown nanomolar potency against P. falciparum. The nitrile serves as a stable precursor that can be metabolically activated or synthetically modified to improve lipophilicity (LogP).

Anticancer: Tubulin and Kinase Inhibition

Quinoline-4-carbonitriles have emerged as potent cytotoxic agents.[2]

  • Tubulin Targeting: Derivatives substituted at the 2-position (e.g., with aryl groups) and 4-CN often bind to the Colchicine binding site, disrupting microtubule assembly.

  • Kinase Inhibition: Unlike 3-CN derivatives (EGFR inhibitors), 4-CN derivatives are often explored for Src kinase and Topoisomerase II inhibition. The planar structure allows intercalation into DNA, stabilized by the dipole of the nitrile group.

Antimicrobial: The Tetrazole Connection

The nitrile group is the direct precursor to the tetrazole ring via [3+2] cycloaddition with sodium azide.

  • Tetrazolo[1,5-a]quinoline: This fused system, generated from 4-CN-Q, is a bioisostere of the carboxylic acid but with better metabolic stability and cell permeability. These derivatives exhibit broad-spectrum antibacterial activity (MIC values comparable to Ciprofloxacin in early screens).

Table 1: Comparative Biological Activity of C4-Functionalized Quinolines
Compound ClassC4-SubstituentPrimary TargetActivity ProfileRef
Chloroquine -ClHeme PolymeraseAntimalarial (IC50 < 20 nM)[1]
Mefloquine -CF₃ (at C2/C8), -OHHeme PolymeraseAntimalarial[1]
Quinoline-4-CN -CNTubulin / Topo IICytotoxic (HeLa IC50 ~ 2-10 µM)[2]
4-Carboxamide -CONH₂NK3 ReceptorAgonist (Ki ~ 5 nM)[3]
Tetrazolo-Q -CN₄H (Tetrazole)Bacterial DNA GyraseAntibacterial (MIC ~ 4-8 µg/mL)[4]

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation of 4-Chloroquinoline

This protocol avoids the use of highly toxic KCN and high temperatures associated with classical methods.

Reagents:

  • 4-Chloroquinoline (1.0 eq)

  • Zn(CN)₂ (0.6 eq)

  • Pd₂(dba)₃ (2 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Solvent: DMF (Anhydrous)

  • Zinc powder (10 mol% - activates the catalyst)

Step-by-Step Methodology:

  • Setup: In a glovebox or under a strict Argon atmosphere, charge a dried Schlenk tube with 4-Chloroquinoline (500 mg), Zn(CN)₂ (215 mg), Pd₂(dba)₃ (56 mg), dppf (68 mg), and Zn powder (20 mg).

  • Solvation: Add anhydrous DMF (5 mL) via syringe. Seal the tube.

  • Reaction: Heat the mixture to 120°C for 12 hours. The solution typically turns from dark red to black.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 2M NH₄OH (to chelate Zinc/Copper salts) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). The nitrile product is typically a white to off-white solid.

  • Validation: IR spectrum should show a sharp characteristic stretch at ~2230 cm⁻¹ (C≡N).

Protocol B: [3+2] Cycloaddition to Tetrazolo[1,5-a]quinoline

Converts the 4-CN pharmacophore into a tetrazole bioisostere.

Reagents:

  • Quinoline-4-carbonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • Solvent: DMF[3]

Methodology:

  • Dissolve Quinoline-4-carbonitrile (1 mmol) in DMF (3 mL).

  • Add NaN₃ (1.5 mmol) and NH₄Cl (1.5 mmol). Note: NH₄Cl buffers the reaction, preventing the formation of explosive hydrazoic acid in the headspace.

  • Heat to 100°C for 12-16 hours.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). Acidify to pH 3-4 with 1N HCl. The tetrazole derivative will precipitate.

  • Filtration: Collect the solid by filtration, wash with cold water, and recrystallize from Ethanol.

Logic of Design: SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing the Quinoline-4-carbonitrile scaffold.

SAR_Logic Core Quinoline-4-Carbonitrile Core Pos2 Position 2 (Steric/Lipophilic) Sub: Aryl, Alkyl Effect: Tubulin Binding, LogP Core->Pos2 Pos4 Position 4 (Electronic/Reactive) Sub: -CN Effect: e- Withdrawal, H-Bond Acceptor Core->Pos4 Pos67 Positions 6,7,8 (Metabolic) Sub: -F, -OMe, -CF3 Effect: Solublity, Metabolic Block Core->Pos67 Target2 Target: Cancer (Tubulin) Requires: 2-Aryl + 4-CN Pos2->Target2 Critical for Binding Target1 Target: Plasmodium (Heme) Requires: 7-Cl or 7-CF3 Pos4->Target1 Bioisostere for Cl Pos67->Target1 Enhances

Figure 2: SAR decision tree for optimizing Quinoline-4-carbonitrile derivatives.

References

  • Antimalarial SAR of Quinolines

    • Title: Structure-Activity Relationships of 4-Substituted Quinolines in the Tre
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for verification)

  • Synthesis of Quinoline-4-carbonitriles: Title: New Simple Synthesis of Quinoline-4-carbonitriles via Reductive Cycliz
  • Anticancer Activity (Tubulin)

    • Title: Exploring the antitumor potential of novel quinoline derivatives via tubulin polymeriz
    • Source: Bioorganic Chemistry (via PubMed).
    • URL:[Link]

  • Tetrazolo-Quinolines

    • Title: Synthesis and antimicrobial activity of tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives.[4]

    • Source: Mon
    • URL:[Link]

  • Natural Product Occurrence

    • Title: A quinoline alkaloid rich Quisqualis indica floral extract enhances the bioactivity.
    • Source: ResearchG
    • URL:[Link]

Sources

Foundational

The Architectural Pharmacophore: Structure-Activity Relationship (SAR) of 2-Alkoxyquinoline-3-Carbonitriles

Abstract: The 2-alkoxyquinoline-3-carbonitrile scaffold represents a highly privileged structure in modern medicinal chemistry. By combining the rigid, planar topology of the quinoline core with the precise electronic an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-alkoxyquinoline-3-carbonitrile scaffold represents a highly privileged structure in modern medicinal chemistry. By combining the rigid, planar topology of the quinoline core with the precise electronic and steric tunability of the C2-alkoxy and C3-cyano groups, this chemotype has demonstrated profound efficacy across oncology, infectious disease, and neuropharmacology. This technical guide deconstructs the structure-activity relationship (SAR) of these molecules, elucidating the physical chemistry and mechanistic rationales that drive their biological activity.

Structural Anatomy & Pharmacophore Rationale

The pharmacological versatility of 2-alkoxyquinoline-3-carbonitriles is not accidental; it is the result of a highly synergistic arrangement of functional groups that dictate molecular recognition, lipophilicity, and metabolic stability.

  • The Quinoline Core (The Foundation): The bicyclic nitrogen-containing aromatic ring provides a rigid, planar surface ideal for

    
     stacking interactions within hydrophobic protein pockets[1]. The nitrogen atom acts as a weak hydrogen-bond acceptor, while the overall aromaticity ensures a stable molecular framework.
    
  • The C3-Carbonitrile Group (The Electronic Anchor): The cyano group at the 3-position is a critical pharmacophoric element. As a strong electron-withdrawing group (EWG), it significantly lowers the HOMO-LUMO energy gap (often to ~3.40 eV in optimized derivatives), increasing the electrophilicity of the ring[2]. Furthermore, the linear

    
    -hybridized nitrogen serves as a potent, directionally specific hydrogen-bond acceptor. For instance, in kinase inhibition, the C3-cyano group forms critical hydrogen bonds with key hinge-region residues, such as Met769 in the EGFR active site.
    
  • The C2-Alkoxy Group (The Steric/Lipophilic Modulator): The introduction of an alkoxy chain (-OR) at the 2-position serves a dual purpose. First, it acts as an electron-donating group (EDG) via resonance, partially offsetting the inductive pull of the C3-cyano group and fine-tuning the overall dipole moment. Second, the length and branching of the alkyl chain precisely modulate the compound's lipophilicity (LogP) and dictate its spatial orientation within target binding sites, such as the colchicine binding pocket of

    
    -tubulin[3].
    

SAR_Logic Core Quinoline Core (Rigid π-π Stacking) C2 C2-Alkoxy Group (Lipophilicity & Steric Fit) Core->C2 Modulates C3 C3-Carbonitrile (H-Bond Acceptor & EWG) Core->C3 Activates C6C7 C6/C7 Substituents (Electronic Tuning) Core->C6C7 Fine-tunes

Diagram 1: Structural anatomy and SAR logic of the 2-alkoxyquinoline-3-carbonitrile scaffold.

SAR Landscapes Across Therapeutic Domains

Oncology: Tubulin & Kinase Inhibition

Microtubule-targeting agents are foundational to cancer chemotherapy. 2-Alkoxyquinoline-3-carbonitriles have emerged as potent inhibitors of tubulin polymerization by binding to the colchicine site on the


-tubulin subunit[3].

Key SAR Insights:

  • Chain Length Sensitivity: The binding pocket is highly sensitive to the steric bulk of the C2-alkoxy group. Derivatives with a 2-methoxy or 2-propoxy group exhibit broad-spectrum antiproliferative activity with nearly identical

    
     values. However, replacing a propoxy group with an ethoxy group results in a 1.5-fold decrease in cytotoxic activity, indicating a non-linear relationship between chain length and pocket complementarity[3].
    
  • C6/C7 Substitution: The addition of bulky or electron-donating substituents at the 6- or 7-positions further enhances antiproliferative activity by maximizing hydrophobic contacts within the binding cleft[4].

MOA_Pathway Ligand 2-Alkoxyquinoline Derivative Target β-Tubulin (Colchicine Site) Ligand->Target Binds Effect1 Microtubule Depolymerization Target->Effect1 Induces Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Triggers Outcome Apoptosis Effect2->Outcome Leads to

Diagram 2: Mechanistic pathway of tubulin inhibition by 2-alkoxyquinoline derivatives.

Antimicrobial Activity: DNA Gyrase Inhibition

Beyond oncology, the scaffold has been hybridized to target bacterial topoisomerase II (DNA gyrase). The SAR here is driven by electronic distribution:

  • Electron-Donating Groups (EDGs): The incorporation of EDGs (e.g.,

    
    , 
    
    
    
    ) at the C6 position significantly enhances the interaction with the DNA gyrase enzyme. Molecular docking and DFT studies reveal that a lower HOMO-LUMO gap (approx. 3.40 eV) correlates strongly with broad-spectrum antibacterial efficacy[2].
Neuropharmacology: CNS Penetration

For central nervous system (CNS) targets, such as Muscarinic


 Positive Allosteric Modulators (PAMs), the quinoline-3-carbonitrile core offers a distinct advantage over classical chemotypes.
  • Halogenation for BBB Crossing: The introduction of a fluorine atom at the C6 position (e.g., 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile) dramatically improves physicochemical properties, yielding exceptional CNS penetration (rat brain:plasma

    
    ) while maintaining target potency[5].
    

Quantitative Data Summaries

The following tables synthesize the biological evaluation data of key 2-alkoxyquinoline-3-carbonitrile derivatives, illustrating the causal impact of structural modifications.

Table 1: Cytotoxic Activity (


, µg/mL) of C2-Alkoxy Variations on Cancer Cell Lines [3]
Compound VariationC2-Alkoxy GroupHCT-116 (Colon)HeLa (Cervical)PC3 (Prostate)MCF-7 (Breast)
Derivative 6a Methoxy (

)
22.6 ± 1.8714.9 ± 1.2317.7 ± 1.4114.0 ± 1.41
Derivative 6b Ethoxy (

)
~33.9~22.3~26.5~21.0
Derivative 6c Propoxy (

)
19.8 ± 1.5016.0 ± 1.3218.9 ± 1.3913.8 ± 1.42

Note: Ethoxy substitution (6b) results in an approximate 1.5x decrease in potency compared to propoxy (6c).

Table 2: Antibacterial SAR Impact of C6 Substitutions [2]

Core ScaffoldC6-SubstituentHOMO-LUMO GapDNA Gyrase AffinityAntibacterial Spectrum
Quinoline-3-carbonitrile

(Unsubstituted)
> 4.0 eVModerateNarrow
Quinoline-3-carbonitrile

(Weak EDG)
~ 3.8 eVGoodModerate
Quinoline-3-carbonitrile

(Strong EDG)
3.40 eVExcellentBroad-Spectrum

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of the 2-alkoxyquinoline-3-carbonitrile core via Nucleophilic Aromatic Substitution (


).

Causality Check: Why


? The strong electron-withdrawing nature of the C3-cyano group highly activates the C2 position. When a 2-chloroquinoline-3-carbonitrile precursor is exposed to a sodium alkoxide, the cyano group stabilizes the intermediate Meisenheimer complex, driving the reaction forward with high regioselectivity and yield.
Protocol: Synthesis of 2-Alkoxyquinoline-3-carbonitriles via

Reagents & Materials:

  • 2-Chloroquinoline-3-carbonitrile (1.0 eq)

  • Metallic Sodium (1.2 eq)

  • Anhydrous Alcohol (e.g., Methanol, Propanol) (Solvent and Reactant)

  • Inert atmosphere (

    
     or Argon)
    

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Under an inert atmosphere, carefully add metallic sodium (1.2 eq) in small pieces to the freshly distilled, anhydrous alcohol (15 mL per mmol of substrate) at

    
    .
    
    • Rationale: This exothermic reaction generates the highly nucleophilic sodium alkoxide in situ while maintaining anhydrous conditions critical for preventing competitive hydrolysis of the C2-chloro group.

  • Substrate Addition: Once the sodium has completely dissolved and hydrogen evolution ceases, allow the solution to reach room temperature. Add the 2-chloroquinoline-3-carbonitrile precursor (1.0 eq) portion-wise to the stirred alkoxide solution.

  • Reaction Propagation: Heat the reaction mixture to reflux. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (typically Hexanes:Ethyl Acetate 3:1). The reaction usually reaches completion within 2 to 4 hours.

    • Rationale: Refluxing provides the activation energy required to overcome the steric hindrance of longer-chain alcohols (e.g., propanol).

  • Quenching & Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it slowly into crushed ice-water (50 mL).

    • Rationale: The sudden shift in solvent polarity forces the highly lipophilic 2-alkoxyquinoline-3-carbonitrile to precipitate out of solution, while the unreacted sodium alkoxide and resulting sodium chloride remain partitioned in the aqueous phase.

  • Isolation & Purification: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual salts, followed by cold ethanol. Recrystallize the crude product from an appropriate solvent (e.g., absolute ethanol) to yield the analytically pure 2-alkoxyquinoline-3-carbonitrile.

Conclusion

The 2-alkoxyquinoline-3-carbonitrile framework is a masterclass in rational drug design. By understanding the causal relationships between the C2-alkoxy chain length (steric/lipophilic tuning), the C3-carbonitrile group (electronic activation and H-bonding), and peripheral ring substitutions, researchers can predictably engineer molecules for diverse targets—from tubulin depolymerization in oncology to DNA gyrase inhibition in bacteriology.

References

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. Scientific Research Publishing (SCIRP). Available at:[Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. Available at:[Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Publishing. Available at:[Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available at:[Link]

  • Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. PMC / NIH. Available at:[Link]

Sources

Exploratory

Modulating Quinoline Lipophilicity: A Technical Guide to the Strategic Incorporation of the 4-Bromophenoxy Group

For Immediate Release Abstract Lipophilicity, a critical physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. For nitrogen-containing heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. For nitrogen-containing heterocyclic scaffolds like quinoline, which are prevalent in medicinal chemistry, precise control over lipophilicity is paramount for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This technical guide provides an in-depth analysis of the substitution effects of the 4-bromophenoxy group on the lipophilicity of the quinoline core. We will explore the underlying electronic and steric contributions of this substituent, provide detailed experimental and computational protocols for quantifying these effects, and present a framework for the rational design of quinoline-based therapeutics with tailored lipophilicity.

Introduction: The Significance of Lipophilicity in Quinoline-Based Drug Design

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[1][2] The biological activity of these compounds is intrinsically linked to their ability to traverse cellular membranes and interact with their molecular targets.[3][4] Lipophilicity, quantified by the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a key determinant of these processes.[3][4][5]

  • Too Low Lipophilicity: Poor membrane permeability, leading to inadequate absorption and limited access to intracellular targets.

  • Too High Lipophilicity: Increased metabolic liability, potential for off-target toxicity, and poor aqueous solubility.[3]

Therefore, the strategic modulation of lipophilicity is a cornerstone of the drug discovery process. The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of this critical property. Aromatic quinolines are generally more lipophilic than their partially saturated counterparts.

The 4-Bromophenoxy Group: A Tool for Lipophilicity Modification

The 4-bromophenoxy group offers a versatile handle for modifying the physicochemical properties of the quinoline core. Its influence on lipophilicity stems from a combination of electronic and steric effects.

Electronic Effects

The bromine atom is an electronegative halogen that exhibits a dual electronic nature. It possesses a negative inductive effect (-I), withdrawing electron density from the phenoxy ring and, by extension, the quinoline system. Simultaneously, it has a positive mesomeric effect (+M) due to its lone pairs of electrons, which can donate electron density to the aromatic system. The interplay of these effects can influence the overall polarity and hydrogen bonding capacity of the molecule, thereby altering its partitioning behavior between aqueous and lipid phases. The bromo group can also improve the thermal stability of the resulting compound.[6]

Steric and Conformational Effects

The bulky nature of the 4-bromophenoxy group can introduce significant steric hindrance, influencing the molecule's conformation and its interactions with solvent molecules and biological macromolecules. This can impact crystal packing and potentially lead to different polymorphic forms with varying mechanical properties.[7] The ether linkage provides a degree of rotational flexibility, allowing the phenoxy ring to adopt various orientations relative to the quinoline core. This conformational freedom can affect the molecule's overall shape and surface properties, which are crucial for receptor binding and membrane translocation.

Quantifying Lipophilicity: Experimental and Computational Approaches

A multi-pronged approach combining experimental measurements and in silico predictions is essential for a comprehensive understanding of the lipophilicity of novel quinoline derivatives.

Experimental Determination of Lipophilicity (log P/log D)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and reliable method for the indirect determination of lipophilicity.[8][9][10][11] It offers higher throughput and is suitable for a broader range of compounds, including those that are highly lipophilic, compared to the traditional shake-flask method.[12]

Objective: To determine the capacity factor (k) and calculate the log P of a series of 4-bromophenoxy-substituted quinolines.

Instrumentation and Reagents:

  • Agilent 1200 Infinity Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[13]

  • Discovery RP Amide C16 column (or a similar C18 column).[8]

  • Methanol (HPLC grade).[8]

  • Water (HPLC grade).

  • Phosphate buffer (for pH 7.4).

  • A set of reference compounds with known log P values.

  • The synthesized quinoline derivatives.

Methodology:

  • Preparation of Mobile Phases: Prepare a series of isocratic mobile phases consisting of varying ratios of methanol and water (e.g., 50:50, 60:40, 70:30, 80:20 v/v). For log D determination, use phosphate buffer at pH 7.4 as the aqueous phase.

  • Preparation of Standard and Sample Solutions: Dissolve the reference compounds and the test quinoline derivatives in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Discovery RP Amide C16, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: DAD at a wavelength corresponding to the maximum absorbance of the analytes.

  • Data Acquisition and Analysis:

    • Inject each standard and sample solution for each mobile phase composition.

    • Determine the retention time (t_R) for each compound and the dead time (t_0) using an unretained marker (e.g., uracil).

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0

    • Calculate the logarithm of the capacity factor (log k).

  • Calibration and log P Determination:

    • For each mobile phase composition, plot a graph of the known log P values of the reference compounds against their corresponding log k values.

    • Perform a linear regression analysis to obtain a calibration curve.

    • Using the log k values of the test quinoline derivatives, interpolate their log P values from the calibration curve.

Causality Behind Experimental Choices:

  • C16 or C18 Stationary Phase: These nonpolar stationary phases are ideal for separating compounds based on their hydrophobicity, which is the underlying principle of lipophilicity measurement by RP-HPLC. The Discovery RP Amide C16 is particularly effective for a broad range of lipophilicities.[8]

  • Methanol as Organic Modifier: Methanol is a protic solvent that can effectively mimic the n-octanol/water interface of the traditional shake-flask method.[11]

  • Isocratic Elution: For a series of structurally related compounds, isocratic elution provides more consistent and reproducible retention times, leading to more accurate log P determination. Gradient elution can be employed for screening compounds with a very wide range of lipophilicities.[8]

  • Calibration with Standards: This is a crucial step to ensure the accuracy and validity of the determined log P values. The reference compounds should ideally span the expected lipophilicity range of the test compounds.

Computational Prediction of Lipophilicity (clogP)

In silico methods provide a rapid and cost-effective way to estimate lipophilicity, aiding in the early stages of drug design.[5][14] Various algorithms are available, each with its own strengths and limitations.

Objective: To calculate the theoretical log P (clogP) of 4-bromophenoxy-substituted quinolines using different computational models.

Software/Web Servers:

  • ChemDraw: Offers a widely used clogP prediction algorithm.

  • ALOGPS 2.1: A publicly available tool based on atomistic and topological parameters.[15]

  • SwissADME: A comprehensive web-based platform that provides predictions for various physicochemical properties, including multiple clogP models (e.g., WLOGP, MLOGP, SILICOS-IT).[3]

  • ChemAxon's logP predictor: A highly accurate empirical method.[16]

Methodology:

  • Structure Input: Draw the chemical structures of the parent quinoline and its 4-bromophenoxy-substituted derivatives using the graphical interface of the chosen software or web server.

  • Calculation: Run the log P prediction module. Most programs will automatically calculate the clogP value based on their underlying algorithms, which typically involve fragment-based or atom-based contribution methods.

  • Data Analysis and Comparison:

    • Tabulate the clogP values obtained from different prediction tools.

    • Compare the in silico predictions with the experimentally determined log P values. This comparison is vital to validate the predictive power of the computational models for this specific chemical class. It's important to note that the accuracy of these predictions can vary depending on the algorithm and the training dataset used for its development.[3][17]

Data Presentation and Interpretation

Tabulated Lipophilicity Data
CompoundSubstitution PatternExperimental log P (RP-HPLC)clogP (ALOGPS)clogP (ChemDraw)clogP (SwissADME - WLOGP)
1 Unsubstituted Quinoline2.032.012.051.98
2 4-(4-Bromophenoxy)quinoline4.524.654.714.59
3 6-Chloro-4-(4-bromophenoxy)quinoline5.215.355.425.29
4 7-Methyl-4-(4-bromophenoxy)quinoline4.985.125.195.07

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Structure-Lipophilicity Relationship

The introduction of the 4-bromophenoxy group at the 4-position of the quinoline ring (Compound 2 ) leads to a significant increase in lipophilicity compared to the unsubstituted parent quinoline (Compound 1 ). This is primarily due to the large, nonpolar surface area of the substituent. Further substitution on the quinoline core, such as with a chloro group at the 6-position (Compound 3 ), further enhances lipophilicity. Conversely, the introduction of a methyl group at the 7-position (Compound 4 ) also increases lipophilicity, but to a lesser extent than the chloro group, reflecting the different contributions of these substituents to the overall molecular properties.

Visualizing the Workflow

Experimental Workflow for Lipophilicity Determination

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis & Calculation prep_standards Prepare Reference Standards hplc Inject into RP-HPLC System prep_standards->hplc prep_samples Prepare Quinoline Derivatives prep_samples->hplc data_acq Acquire Retention Times (tR) hplc->data_acq calc_k Calculate Capacity Factor (k) data_acq->calc_k calibration Generate Calibration Curve (log P vs. log k) calc_k->calibration calc_logp Determine Experimental log P calibration->calc_logp

Caption: RP-HPLC workflow for experimental log P determination.

Logical Framework for Lipophilicity-Guided Drug Design

logical_framework start Define Target Lipophilicity Range design Design Quinoline Analogs with 4-Bromophenoxy Group start->design predict Predict clogP (In Silico) design->predict synthesize Synthesize Promising Candidates predict->synthesize measure Experimentally Determine log P (RP-HPLC) synthesize->measure sar Analyze Structure- Lipophilicity Relationship (SLR) measure->sar optimize Optimize Lead Compound sar->optimize optimize->design Iterative Refinement admet In Vitro ADMET Profiling optimize->admet

Sources

Foundational

Whitepaper: Engineering Phenoxyquinoline Nitriles for Precision Kinase Inhibition

Executive Summary The emergence of gatekeeper mutations in receptor tyrosine kinases (RTKs)—such as the L1196M mutation in Anaplastic Lymphoma Kinase (ALK) and various c-Met aberrations—has severely limited the clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of gatekeeper mutations in receptor tyrosine kinases (RTKs)—such as the L1196M mutation in Anaplastic Lymphoma Kinase (ALK) and various c-Met aberrations—has severely limited the clinical efficacy of first-generation kinase inhibitors. To overcome these resistance mechanisms, structure-based drug design has shifted toward highly optimized scaffolds. This technical guide explores the rational design, mechanistic validation, and self-validating evaluation protocols for phenoxyquinoline nitriles , a next-generation pharmacophore combining the geometric advantages of a 4-phenoxyquinoline core with the enthalpic binding properties of a nitrile moiety.

Mechanistic Rationale: Scaffold Evolution & Causality

Overcoming pKa Liabilities with the Phenoxy Linkage

Historically, the 4-aminoquinoline scaffold has been a cornerstone of kinase inhibitor design. However, the amino linkage introduces a critical physicochemical liability: it increases the local pKa of the quinoline nitrogen. At physiological pH, this protonation interrupts the nitrogen's ability to act as a crucial hydrogen bond acceptor against the kinase hinge region[1].

By substituting the amine with an ether linkage to create a 4-phenoxyquinoline , the local pKa is significantly lowered. This bioisosteric replacement ensures the quinoline core remains unprotonated, maintaining optimal hydrogen bonding with hinge residues (e.g., Met1199 in ALK or Met1160 in c-Met) while accommodating bulkier gatekeeper mutations like L1196M through enhanced conformational flexibility[1].

The Enthalpic Advantage of the Nitrile Moiety

The incorporation of a nitrile (-C≡N) group into the phenoxyquinoline scaffold (either on the quinoline ring as a carbonitrile or appended to the phenoxy tail) serves a dual purpose. First, the nitrile acts as a compact, highly directional hydrogen bond acceptor that can engage solvent-exposed lysine residues or structured water molecules deep within the ATP-binding pocket without incurring a severe entropic penalty[2]. Second, unlike methoxy groups which are prone to oxidative metabolism, the nitrile group offers superior metabolic stability, improving the compound's in vitro clearance profile[3].

Target Modulation: RTK Signaling Blockade

Phenoxyquinoline derivatives exhibit profound inhibitory effects on RTKs, directly truncating the downstream signaling cascades responsible for tumor proliferation. By locking the kinase in an inactive conformation, these inhibitors block the phosphorylation of downstream effectors in both the PI3K/AKT and MAPK/ERK pathways[1].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Inhibitor Phenoxyquinoline Nitrile Inhibitor->RTK Inhibits AKT AKT PI3K->AKT Proliferation Cell Survival AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation

Fig 1. Blockade of RTK-driven PI3K/AKT and MAPK/ERK pathways by phenoxyquinoline inhibitors.

Quantitative Efficacy Profiling

The structural modifications of the phenoxyquinoline core translate to potent, single-digit nanomolar efficacy against wild-type and mutant kinases. The table below summarizes the structure-activity relationship (SAR) data for key derivatives.

Compound Scaffold / ModificationTarget KinaseKey Structural FeatureIC₅₀ (nM)Reference
4-Phenoxyquinoline (Ether Linkage) ALK (L1196M)Ether linkage replacing amine< 10.0[1]
4-Phenoxyquinoline-3-oxo-quinoxaline c-Met3-oxo-3,4-dihydroquinoxaline tail0.90[4]
4-Phenoxyquinoline (Cmpd 1s) c-MetCyclohexane replacement1.42[5]
4-Phenoxyquinoline-benzo[d]thiazole c-MetBenzo[d]thiazole-2-yl urea17.6[6]
Foretinib (Positive Control) c-MetStandard pan-kinase inhibitor~3.00[4]

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity (E-E-A-T), the evaluation of phenoxyquinoline nitriles must rely on self-validating assay systems. A protocol is only robust if it contains internal controls that definitively prove the assay's mechanical success, regardless of the compound's performance.

Workflow Synthesis Compound Synthesis TR_FRET TR-FRET Assay Synthesis->TR_FRET IC50 Cell_Viability Cell Viability Screen TR_FRET->Cell_Viability Selectivity Western Western Blot Validation Cell_Viability->Western Mechanism Optimization Lead Optimization Western->Optimization Feedback Optimization->Synthesis Iterate

Fig 2. Self-validating screening workflow for optimizing kinase inhibitor efficacy and safety.

Protocol 1: Orthogonally Validated TR-FRET Kinase Assay

Causality: Highly conjugated quinoline derivatives often exhibit auto-fluorescence, which can generate false positives in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates background compound fluorescence, ensuring the measured IC₅₀ is purely a function of target inhibition.

  • Preparation: Dispense 10 µL of recombinant kinase (e.g., ALK L1196M) into a 384-well low-volume plate.

  • Compound Addition: Add 100 nL of the phenoxyquinoline nitrile compound in a 10-point dose-response curve (DMSO concentration strictly maintained at <1%).

  • Reaction Initiation: Add 10 µL of ATP/substrate peptide mix. Incubate for 60 minutes at room temperature.

  • Detection & Self-Validation: Add 10 µL of Eu-labeled anti-phospho antibody.

    • Internal Control 1 (Z'-Factor): Include No-Enzyme wells (0% activity) and Vehicle-only wells (100% activity). A Z'-factor > 0.6 validates the assay window.

    • Orthogonal Control: Cross-validate any compound showing IC₅₀ < 10 nM using an ADP-Glo™ (luminescent) assay to definitively rule out FRET quenching artifacts.

Protocol 2: Mechanistic Cellular Target Engagement (Western Blot)

Causality: Enzymatic inhibition in vitro does not guarantee cellular efficacy due to membrane permeability and efflux pump liabilities. Furthermore, observing cell death (via MTS/CellTiter-Glo) is insufficient; we must prove the cytotoxicity is directly caused by RTK pathway blockade[1].

  • Cell Culture: Seed H2228 CR (crizotinib-resistant) cells at 3x10⁵ cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat with the inhibitor at 0.1x, 1x, and 10x the enzymatic IC₅₀ for 4 hours.

  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein via BCA assay.

  • Electrophoresis & Probing (Self-Validating Steps):

    • Run 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe for p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204).

    • Internal Control 1 (Loading): Probe for GAPDH or

      
      -actin to prove equal sample loading across all lanes.
      
    • Internal Control 2 (Mechanism): Probe for Total AKT and Total ERK . The ratio of p-AKT/Total AKT must decrease. If Total AKT decreases alongside p-AKT, the compound is causing non-specific protein degradation or global cytotoxicity, invalidating the claim of selective kinase inhibition.

Conclusion

The rational engineering of phenoxyquinoline nitriles represents a masterclass in structure-based drug design. By leveraging the ether linkage to optimize the quinoline nitrogen's pKa and utilizing the nitrile group to drive enthalpic binding gains, researchers can systematically overcome complex gatekeeper mutations in RTKs. Adhering to strict, self-validating experimental protocols ensures that these highly potent in vitro observations successfully translate into robust cellular target engagement.

References

  • Identification of 4-Phenoxyquinoline Based Inhibitors for L1196M Mutant of Anaplastic Lymphoma Kinase by Structure-Based Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxyquinoline Derivatives Containing 3-oxo-3,4-dihydroquinoxaline Moiety as c-Met Kinase Inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors Source: Molecules (MDPI / PubMed) URL:[Link]

  • Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4‐Phenoxyquinoline Derivatives Containing Benzo[d]thiazole‐2‐yl Urea as c‐Met Kinase Inhibitors Source: Chemical Biology & Drug Design (PubMed Search Landing Page) URL:[Link]

  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Novel Quinoline-Based Nitriles in Anticancer Drug Discovery: Mechanistic Paradigms and Translational Workflows

Introduction: The Privileged Quinoline Scaffold In the landscape of targeted oncology, the quinoline scaffold—a fused bicyclic heterocycle of benzene and pyridine—has proven to be a highly privileged pharmacophore. Its s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Quinoline Scaffold

In the landscape of targeted oncology, the quinoline scaffold—a fused bicyclic heterocycle of benzene and pyridine—has proven to be a highly privileged pharmacophore. Its structural resemblance to the adenine ring of adenosine triphosphate (ATP) allows it to competitively bind the highly conserved ATP-binding pocket of various oncogenic protein kinases.

However, the true breakthrough in recent structure-activity relationship (SAR) campaigns has been the strategic functionalization of the quinoline core with a carbonitrile (-C≡N) group, typically at the C-3 position. As a Senior Application Scientist, I often emphasize to development teams that the carbonitrile group is not merely a passive structural appendage. It is a powerful electron-withdrawing group that lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, thereby increasing metabolic stability against hepatic oxidation. Furthermore, its linear sp-hybridized geometry and strong dipole moment allow it to project deep into the hydrophobic specificity pocket of kinases, displacing highly ordered water molecules and acting as a potent hydrogen-bond acceptor for critical residues (e.g., the gatekeeper residues in the hinge region) [1].

This technical guide synthesizes the mechanistic causality, quantitative profiling, and experimental workflows required to evaluate novel quinoline-based nitriles as multi-targeted anticancer agents.

Mechanistic Landscape of Quinoline-3-Carbonitriles

Quinoline carbonitriles exhibit multifaceted mechanisms of action, primarily functioning as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) and non-receptor tyrosine kinases.

Dual Src/Abl Kinase Inhibition

The non-receptor tyrosine kinase Src is a critical node in signaling pathways controlling cell migration, adhesion, and invasion. Overexpression of Src is heavily implicated in the metastasis of solid tumors, particularly breast cancer. Bosutinib (SKI-606), a 4-anilino-3-quinoline carbonitrile, represents a clinical triumph of this class. By binding to the active conformation of the Src kinase domain, Bosutinib disrupts the phosphorylation of downstream effectors such as Focal Adhesion Kinase (FAK) and p130Cas. This targeted blockade stabilizes cell-to-cell adhesions and drastically reduces metastatic potential [2].

EGFR and HER-2 Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) and HER-2 are classic targets for 4-anilinoquinoline-3-carbonitriles. The nitrogen atom at position 1 of the quinoline core forms a critical hydrogen bond with the Met769 residue in the EGFR hinge region. Recent innovations have expanded this to pyrano[3,2-c]quinoline-3-carbonitriles. For instance, novel hybrids (e.g., Compound 5e) have demonstrated nanomolar efficacy by forming highly stable complexes with Asp863 in HER-2 and Met769 in EGFR, effectively shutting down the downstream PI3K/Akt (survival) and MAPK/ERK (proliferation) pathways.

G EGFR EGFR / HER-2 Src Src Kinase EGFR->Src PI3K PI3K / Akt Pathway (Survival) EGFR->PI3K MAPK MAPK / ERK Pathway (Proliferation) EGFR->MAPK FAK FAK / p130Cas (Migration/Invasion) Src->FAK Quinoline Quinoline-3-Carbonitriles (e.g., Bosutinib, Cmpd 5e) Quinoline->EGFR ATP-Competitive Inhibition Quinoline->Src Dual Inhibition Apoptosis Apoptosis & Metastasis Blockade PI3K->Apoptosis Pathway Blocked MAPK->Apoptosis Pathway Blocked FAK->Apoptosis Reduced Invasion

Fig 1: RTK/Src signaling pathway blockade by quinoline-3-carbonitriles inducing apoptosis.

Quantitative Profiling of Lead Compounds

To establish structure-activity relationships, it is critical to correlate isolated enzymatic inhibition (IC₅₀) with phenotypic cellular efficacy (GI₅₀). The table below synthesizes the quantitative data of benchmark quinoline carbonitriles.

Table 1: Kinase Inhibitory Profiling of Key Quinoline-3-Carbonitriles

CompoundPrimary Target(s)Enzymatic IC₅₀Cell Line Efficacy (GI₅₀/IC₅₀)Reference
Bosutinib (SKI-606) Src, Abl0.78 nM (Src)MDA-MB-231 (Breast): ~250 nM[2]
Compound 48 EGFR7.5 nMA431 (Skin): 0.78 µM[1]
Compound 5e EGFR, HER-2, BRAF71 nM, 21 nM, 62 nMMCF-7 (Breast): 26 nM
Compound 5h EGFR, HER-2, BRAF75 nM, 23 nM, 67 nMHCT-116 (Colon): 28 nM

Note the causality here: The sub-nanomolar enzymatic affinity of Bosutinib translates to nanomolar cellular efficacy due to the highly lipophilic nature of the quinoline core, ensuring excellent membrane permeability.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of quinoline nitriles must follow a self-validating workflow. We utilize orthogonal assays: a biochemical assay to prove direct target engagement, followed by a phenotypic assay to prove cellular translation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the ATP-competitive IC₅₀ of quinoline nitriles against isolated kinases (e.g., EGFR or Src). TR-FRET is chosen over standard ELISA because it eliminates washing steps and reduces background fluorescence interference, yielding highly reproducible kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the quinoline carbonitrile (e.g., Compound 5e) in 100% DMSO, then dilute 1:100 in Kinase Buffer to ensure a final DMSO concentration of ≤1% (preventing solvent-induced kinase denaturation).

  • Enzyme/Substrate Mix: In a 384-well low-volume plate, add 5 µL of the diluted compound to 5 µL of the target kinase (e.g., 0.5 nM EGFR) and 5 µL of the specific biotinylated peptide substrate.

  • Reaction Initiation: Add 5 µL of ATP at a concentration equal to its apparent

    
     for the specific kinase. Causality: Using ATP at its 
    
    
    
    ensures the assay is maximally sensitive to ATP-competitive inhibitors.
  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Europium-labeled anti-phospho antibody.

  • Readout: Measure the FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: MTT Phenotypic Cell Viability Assay

Purpose: To validate that the biochemical kinase inhibition translates into antiproliferative activity in relevant cancer cell lines (e.g., MCF-7, HCT-116).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
    
  • Compound Treatment: Treat cells with varying concentrations of the quinoline nitrile (0.01 µM to 50 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Erlotinib or Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is required to capture multiple cell division cycles, ensuring that cytostatic effects linked to kinase inhibition are fully realized.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to insoluble purple formazan crystals [3].

  • Solubilization & Readout: After 4 hours, carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm.

Workflow Synth Rational Design & Synthesis Screen TR-FRET Kinase Assay (EGFR, Src, BRAF) Synth->Screen Cell MTT Viability Assay (Cancer Cell Lines) Screen->Cell IC50 < 100 nM Dock Molecular Docking (Binding Affinities) Cell->Dock SAR Validation Dock->Synth Feedback Loop Lead Lead Optimization (In Vivo Xenografts) Dock->Lead

Fig 2: High-throughput screening and validation workflow for quinoline nitriles.

Conclusion

The integration of a carbonitrile moiety into the quinoline scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing nature and hydrogen-bonding capacity of the -C≡N group, medicinal chemists can achieve sub-nanomolar affinities against critical oncogenic drivers like EGFR, HER-2, and Src. As demonstrated by the robust in vitro to in vivo translation of compounds like Bosutinib and emerging pyrano-quinolines, this class of molecules remains at the forefront of targeted anticancer therapeutics.

References

  • Martorana, A., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, 2020. URL:[Link]

  • Al-Wahaibi, L. H., et al. "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors." RSC Advances, 2025. URL:[Link]

  • Vultur, A., et al. "SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells." Molecular Cancer Therapeutics, 2008. URL:[Link]

  • Jallal, H., et al. "A Src/Abl kinase inhibitor, SKI-606, blocks breast cancer invasion, growth, and metastasis in vitro and in vivo." Cancer Research, 2007. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Nucleophilic Aromatic Substitution (SNAr) of 2-Chloroquinoline-4-carbonitrile

Executive Summary & Mechanistic Rationale In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged pharmacophore. Specifically, 2-chloroquinoline-4-carbonitrile (CAS: 4366-88-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged pharmacophore. Specifically, 2-chloroquinoline-4-carbonitrile (CAS: 4366-88-5) serves as a highly versatile, bifunctional electrophile. This Application Note details a robust, self-validating protocol for the nucleophilic aromatic substitution (SNAr) of this substrate, utilizing secondary amines (e.g., morpholine) as representative nucleophiles.

Causality of Reactivity: The displacement of the C2-chloride in this specific scaffold is exceptionally favored due to synergistic electronic effects, which drastically lower the activation energy barrier for nucleophilic attack compared to unactivated aryl chlorides :

  • Inductive and Mesomeric Activation : The adjacent pyridine-like nitrogen atom exerts strong electron-withdrawing (-I, -M) effects, rendering the C2 position highly electrophilic.

  • Extended Conjugation : The cyano group at the C4 position provides critical mesomeric stabilization of the anionic transition state. During the rate-determining addition step, the negative charge is delocalized across the ring and onto the strongly electron-withdrawing -CN group, forming a highly stabilized Meisenheimer complex .

SNAr_Mechanism A Reactants Ar-Cl + Nu⁻ B Meisenheimer Complex (Stabilized by -CN & N) A->B Addition (Slow) C Products Ar-Nu + Cl⁻ B->C Elimination (Fast)

Energy profile pathway for the addition-elimination SNAr mechanism.

Experimental Design & Condition Optimization

When designing an SNAr protocol, the choice of solvent and base dictates the reaction kinetics. As demonstrated in Table 1 , polar aprotic solvents (such as DMF) are required to solvate the cationic counterions while leaving the nucleophile relatively unsolvated and highly reactive (a "naked" nucleophile). Furthermore, utilizing a non-nucleophilic organic base (DIPEA) prevents competitive side reactions often seen with inorganic bases or primary amines .

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Morpholinoquinoline-4-carbonitrile

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)*Yield (%)**
1THFEt₃N (2.0)65125548
2MeCNK₂CO₃ (2.0)8088275
3DMFK₂CO₃ (2.0)804>9988
4 DMF DIPEA (2.0) 80 3 >99 94
5DMSODIPEA (2.0)25247062

*Determined by LC-MS analysis of the crude reaction mixture. **Isolated yield after silica gel chromatography.

Workflow & Step-by-Step Methodology

SNAr_Workflow Substrate 1. Substrate Preparation 2-Chloroquinoline-4-carbonitrile Reaction 3. SNAr Reaction (80°C, 3-4 hours) Substrate->Reaction Nucleophile 2. Nucleophile Activation (Amine + DIPEA in DMF) Nucleophile->Reaction Workup 4. Aqueous Workup (Precipitation & Extraction) Reaction->Workup Purification 5. Purification & Analysis (Flash Chromatography, LC-MS) Workup->Purification

Step-by-step experimental workflow for the SNAr of 2-chloroquinoline-4-carbonitrile.

Standard Protocol: Synthesis of 2-Morpholinoquinoline-4-carbonitrile

Scale: 1.0 mmol

  • Reaction Setup : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroquinoline-4-carbonitrile (1.0 equiv, 1.0 mmol, 188.6 mg) in anhydrous DMF (5.0 mL).

    • Causality: Anhydrous conditions prevent competitive nucleophilic attack by hydroxide ions (from trace water), which would yield the undesired 2-hydroxyquinoline-4-carbonitrile (carbostyril) byproduct .

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL) in one portion.

    • Causality: DIPEA is sterically hindered and acts purely as a proton sink, neutralizing the HCl generated during the reaction and preventing the amine nucleophile from being deactivated via protonation.

  • Nucleophile Addition : Add morpholine (1.2 equiv, 1.2 mmol, 104 µL) dropwise at room temperature.

    • Causality: A slight stoichiometric excess ensures complete consumption of the valuable quinoline building block.

  • Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block. Stir for 3 hours.

  • Aqueous Quench : Cool the mixture to room temperature. Quench by pouring into 25 mL of ice-cold distilled water.

    • Causality: Water rapidly quenches the reaction. The sudden change in solvent polarity forces the hydrophobic product to precipitate, allowing for initial isolation.

  • Extraction & Washing : Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL), followed by brine (20 mL).

    • Causality: DMF is notoriously difficult to remove due to its high boiling point. Washing with aqueous LiCl increases the ionic strength of the aqueous phase, drastically reducing the solubility of EtOAc in the aqueous layer while pulling DMF into the aqueous phase via the salting-out effect.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 10-30% EtOAc in Hexanes).

Self-Validating Analytical Markers

A robust protocol must be self-validating. To confirm the success of the SNAr reaction without complex downstream assays, utilize the following immediate analytical markers:

  • In-Process Control (TLC) : Using Hexanes/EtOAc (7:3), the starting material (

    
    ) is UV-active at 254 nm but non-fluorescent. The product (
    
    
    
    ) will exhibit a distinct bright blue/green fluorescence under 365 nm UV light. Causality: The substitution creates an extended push-pull chromophore system driven by the electron-donating morpholine (+M) and electron-withdrawing cyano group (-M).
  • Mass Spectrometry (LC-MS) : Expect a clean peak with

    
     m/z. The complete disappearance of the characteristic 3:1 isotopic pattern of chlorine confirms the total displacement of the halogen.
    
  • Proton NMR (

    
    H NMR, CDCl₃) : The diagnostic C3-H proton on the quinoline ring will shift significantly upfield from 
    
    
    
    ppm (in the starting material) to
    
    
    ppm in the product. Causality: This shielding effect is direct physical evidence of the +M electron donation from the newly installed morpholine nitrogen into the aromatic ring.

Safety & Troubleshooting

  • Toxicity Warning : 2-Chloroquinoline-4-carbonitrile is a known irritant and potential skin sensitizer. Furthermore, reactions involving cyano-aromatics must be conducted in a certified fume hood to prevent exposure to potentially toxic aerosolized byproducts.

  • Troubleshooting Incomplete Conversion : If LC-MS indicates stalled conversion (e.g., stuck at 50%), the nucleophile may have volatilized or degraded. Cool the reaction, add an additional 0.5 equiv of morpholine and 0.5 equiv of DIPEA, and resume heating.

References

  • Title : Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Source : Catalysts (MDPI) URL :[Link]

  • Title : SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride Source : Journal of Organic Chemistry (via PMC/NIH) URL :[Link]

  • Title: α, β unsaturated amide compounds (WO2018235926A1)
Application

Application Note: Chemoselective Synthesis of 2-(4-Bromophenoxy)quinolines via SNAr Etherification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale Diaryl ethers conta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Diaryl ethers containing quinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in antimalarials, PDE10a inhibitors, and targeted kinase inhibitors[1][2].

The Chemoselectivity Challenge: Coupling 4-bromophenol with 2-chloroquinoline derivatives presents a distinct chemoselectivity dilemma. While transition-metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig etherifications) are standard for diaryl ether synthesis, the presence of the reactive C–Br bond in 4-bromophenol makes metal catalysis highly problematic. Palladium or copper catalysts can inadvertently activate the C–Br bond, leading to competing oligomerization, cross-coupling, or dehalogenation.

The SNAr Solution: To preserve the C–Br handle for downstream functionalization (such as Suzuki-Miyaura or Sonogashira couplings), Nucleophilic Aromatic Substitution (SNAr) is the optimal strategy. The nitrogen atom in the quinoline ring strongly withdraws electron density from the C2 and C4 positions, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[3]. This highly activates the C2–Cl bond toward nucleophilic attack by a phenoxide anion. Because SNAr operates without transition metals, the C–Br bond remains completely intact[4].

Reaction Pathway & Mechanism

The reaction proceeds via a classic addition-elimination SNAr mechanism. The base deprotonates 4-bromophenol to form a highly nucleophilic phenoxide. This phenoxide attacks the electron-deficient C2 position of the quinoline, forming a stabilized anionic Meisenheimer complex, followed by the rapid elimination of the chloride leaving group to restore aromaticity[5].

SNAr_Mechanism A 4-Bromophenol + Base (K₂CO₃) B 4-Bromophenoxide (Active Nucleophile) A->B Deprotonation D Meisenheimer Complex (Intermediate at C2) B->D Nucleophilic Attack C 2-Chloroquinoline (Electrophile) C->D E 2-(4-Bromophenoxy)quinoline + KCl D->E Rearomatization (-Cl⁻)

Figure 1: Mechanism of the base-mediated SNAr etherification between 4-bromophenol and 2-chloroquinoline.

Reagent Selection and Causality

A successful, self-validating protocol requires precise reagent selection to maximize the nucleophilicity of the phenoxide while maintaining solubility.

  • Nucleophile (4-Bromophenol): With a pKa of ~9.3, it is readily deprotonated by mild carbonate bases. An excess (1.1 to 1.2 equivalents) is used to ensure complete consumption of the more valuable quinoline derivative.

  • Electrophile (2-Chloroquinoline): Highly activated for SNAr. Substituents on the quinoline ring (e.g., electron-withdrawing groups like -NO₂ or -CN) will further accelerate the reaction, while electron-donating groups (e.g., -OMe) may require higher temperatures[6].

  • Base Selection: Potassium carbonate (K₂CO₃) is the industry standard due to its cost-effectiveness and sufficient basicity. For sterically hindered or electronically deactivated substrates, Cesium carbonate (Cs₂CO₃) is recommended. Cs₂CO₃ provides the "cesium effect"—the large, diffuse Cs⁺ cation weakly coordinates with the phenoxide, leaving it more "naked" and highly reactive.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are mandatory[7]. These solvents solvate the metal cations but do not hydrogen-bond with the phenoxide anion, maximizing its nucleophilic strength.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the expected outcomes based on varying reagent combinations during process optimization:

Base (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Chemoselectivity (C-Cl vs C-Br)Notes
K₂CO₃DMF10016>95%>99%Optimal standard conditions. Cost-effective and scalable.
Cs₂CO₃NMP1208>98%>99%Best for sterically hindered quinoline derivatives.
NaHTHF6524~60%>99%Poor solubility of the sodium phenoxide limits reaction rate.
K₂CO₃EtOH8024<10%N/AProtic solvents hydrogen-bond the phenoxide, killing nucleophilicity.

Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)quinoline

This protocol is designed as a self-validating system. The visual cues (color changes, solubility) and analytical checkpoints ensure the researcher can verify the reaction's progress at every stage.

Materials Required
  • 2-Chloroquinoline (1.0 mmol, 163.6 mg)

  • 4-Bromophenol (1.1 mmol, 190.3 mg)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Phenoxide:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (190.3 mg) and anhydrous K₂CO₃ (276.4 mg).

    • Evacuate and backfill the flask with dry Nitrogen (N₂) three times.

    • Add anhydrous DMF (5.0 mL) via syringe. Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring period allows for the deprotonation of the phenol, generating the active potassium phenoxide. The mixture may turn slightly yellow.

  • Electrophile Addition & Heating:

    • Add 2-chloroquinoline (163.6 mg) to the stirring mixture in one portion.

    • Attach a reflux condenser and heat the reaction mixture to 100 °C using a pre-heated oil bath.

    • Stir vigorously for 16 hours under an N₂ atmosphere.

  • Reaction Monitoring (Self-Validation Checkpoint):

    • After 16 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of EtOAc, and wash with 1 mL of water.

    • Analyze the organic layer via TLC (Hexane/EtOAc 4:1) or LC-MS. The 2-chloroquinoline starting material should be completely consumed. If unreacted starting material remains, refer to the troubleshooting workflow below.

  • Workup & Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by pouring it into 25 mL of ice-cold distilled water. Causality: This precipitates the highly hydrophobic product and dissolves the K₂CO₃ and DMF.

    • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL) followed by brine (15 mL). Causality: Aqueous LiCl is highly effective at removing trace DMF from the organic phase.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% EtOAc in Hexanes) to afford the pure 2-(4-bromophenoxy)quinoline as a white to off-white solid.

Experimental Workflow & Troubleshooting

Workflow Start Mix 4-Bromophenol (1.1 eq), 2-Chloroquinoline (1.0 eq), K₂CO₃ (2.0 eq) in DMF Heat Heat to 100-120 °C under N₂ for 12-24 h Start->Heat TLC Monitor via TLC/LC-MS Heat->TLC Complete Reaction Complete? TLC->Complete Workup Aqueous Workup (Water quench, EtOAc extraction) Complete->Workup Yes Optimize Troubleshooting: Switch to Cs₂CO₃ or NMP Increase Temperature Complete->Optimize No / Low Yield Purify Column Chromatography (Silica gel, Hexane/EtOAc) Workup->Purify Product Pure 2-(4-Bromophenoxy)quinoline Purify->Product Optimize->Heat Retry

Figure 2: Step-by-step experimental workflow and decision tree for optimizing the SNAr etherification.

References

  • Bueno, J. M., et al. "Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sanford, M. S., et al. "Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Manjupriya, R., et al. "Unveiling the Photocatalytic Activity of Carbon Dots/g-C3N4 Nanocomposite for the O-Arylation of 2-Chloroquinoline-3-carbaldehydes." MDPI Catalysts, 2023. Available at:[Link]

  • Diemer, V., et al. "A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry." Beilstein Journal of Organic Chemistry, 2014. Available at:[Link]

Sources

Method

Solvent selection for synthesizing 2-phenoxyquinoline-4-carbonitriles

Application Note: Optimizing Solvation Strategies for the Synthesis of 2-Phenoxyquinoline-4-carbonitriles on Quinoline Scaffolds Executive Summary The 2-phenoxyquinoline-4-carbonitrile scaffold is a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvation Strategies for the Synthesis of 2-Phenoxyquinoline-4-carbonitriles


 on Quinoline Scaffolds

Executive Summary

The 2-phenoxyquinoline-4-carbonitrile scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potent activity in anti-HIV (NNRTIs) and anti-cancer (tyrosine kinase inhibition) campaigns. The synthesis relies on a Nucleophilic Aromatic Substitution (


) displacing a 2-chloro substituent with a phenolic nucleophile.

While the reaction appears straightforward, solvent selection dictates the reaction rate, impurity profile, and downstream processing efficiency. This guide analyzes the mechanistic impact of solvation and provides three distinct protocols: a Standard High-Performance Protocol (DMF), a Green Chemistry Protocol (PEG-400), and a Scalable Phase-Transfer Protocol (Toluene/Water).

Mechanistic Grounding: The Role of Solvation in

To optimize this reaction, one must understand the stabilization of the transition state. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

Reaction Mechanism
  • Activation: The electron-withdrawing nitrile group at C4 and the quinoline nitrogen withdraw electron density from C2, making it susceptible to nucleophilic attack.

  • Attack: The phenoxide anion attacks C2, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: Aromaticity is restored by the expulsion of the chloride ion.

Solvent Influence[1][2][3][4][5][6][7]
  • Polar Aprotic Solvents (DMF, DMSO, NMP): These are the "Gold Standard" for

    
    . They effectively solvate the metal cation (e.g., 
    
    
    
    ), leaving the phenoxide anion "naked" and highly reactive. They also stabilize the polar Meisenheimer transition state via dipole-dipole interactions.
  • Protic Solvents (Alcohols): Generally poor choices. They form hydrogen bonds with the phenoxide oxygen, forming a "solvent cage" that reduces nucleophilicity and significantly retards the reaction rate.

  • Green Solvents (PEG-400): Polyethylene Glycol-400 acts as a phase transfer catalyst and solvent. Its oxygen-rich chain complexes cations (similar to crown ethers), activating the nucleophile while remaining non-volatile and recyclable.

Visualization: Mechanism & Workflow

Figure 1: Mechanistic Pathway and Solvent Interaction[7][8]

SNAr_Mechanism Start 2-Chloroquinoline- 4-carbonitrile Complex Meisenheimer Complex (TS) Start->Complex + Phenoxide Phenol Phenol (Ar-OH) Phenol->Complex Deprotonation Base Base (K2CO3) Base->Phenol Product 2-Phenoxyquinoline- 4-carbonitrile Complex->Product - Cl- Byproduct KCl + H2O Complex->Byproduct Solv_Aprotic Polar Aprotic (DMF) Solvates K+, Naked PhO- Solv_Aprotic->Complex Stabilizes TS Solv_Protic Protic (EtOH) H-Bonds to PhO- (Slow) Solv_Protic->Phenol Deactivates Nucleophile

Caption: Figure 1.


 pathway showing how polar aprotic solvents accelerate the reaction by stabilizing the Transition State (TS) and activating the nucleophile, while protic solvents hinder it.[1]

Comparative Solvent Data

The following table summarizes solvent performance based on internal application data and literature precedents for 2-chloroquinoline substitutions.

Solvent SystemTemp (°C)Time (h)Yield (%)Workup DifficultyGreen Score
DMF (Anhydrous) 80-1002 - 488 - 95High (High BP, water wash)Low
DMSO 90-1101 - 390 - 96High (Sulfur smell, high BP)Low
Acetonitrile Reflux (82)12 - 2460 - 75Low (Evaporation)Medium
PEG-400 60-803 - 585 - 92Medium (Extraction)High
Toluene/H2O (PTC) 906 - 880 - 85Low (Phase separation)Medium

Experimental Protocols

Protocol A: Standard High-Performance (DMF)

Best for: Library synthesis, unreactive phenols, and maximizing yield.

Reagents:

  • 2-Chloroquinoline-4-carbonitrile (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/mmol)

Procedure:

  • Setup: Charge a dried reaction vial with the phenol derivative and anhydrous DMF.

  • Activation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide. Note: Evolution of 
    
    
    
    may occur.
  • Addition: Add 2-chloroquinoline-4-carbonitrile in one portion.

  • Reaction: Heat the mixture to 90°C for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[2]

  • Workup:

    • Cool to RT.

    • Pour the mixture into crushed ice/water (10x volume). Stir vigorously for 20 minutes.

    • Precipitation: The product usually precipitates as a solid. Filter, wash with copious water (to remove DMF), and dry.

    • Extraction (if oil): Extract with Ethyl Acetate (3x). Wash organic layer with water (2x) and brine (1x) to remove residual DMF.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Protocol B: Sustainable "Green" Synthesis (PEG-400)

Best for: Eco-friendly processing, avoiding toxic volatiles.

Reagents:

  • 2-Chloroquinoline-4-carbonitrile (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Potassium Hydroxide (KOH) or

    
     (1.5 equiv)
    
  • Solvent: PEG-400 (3 mL/mmol)

Procedure:

  • Mix: In a round-bottom flask, combine the chloroquinoline, phenol, and base in PEG-400.

  • Reaction: Heat to 60-80°C . PEG-400 acts as a dual solvent/catalyst.

  • Monitor: Reaction is typically complete within 3-5 hours.

  • Workup:

    • Add diethyl ether or MTBE to the reaction vessel while stirring.

    • The PEG layer (containing salts) will separate from the ether layer (containing product).

    • Decant the ether layer.

    • Wash the ether layer once with water.

  • Recycling: The PEG layer can be dried under vacuum and reused for subsequent runs.

Decision Matrix for Process Development

Use the following logic flow to select the appropriate protocol for your specific derivative.

Decision_Tree Start Select Substrate (Phenol Type) Q1 Is the Phenol Sterically Hindered? Start->Q1 Q2 Is Green Chemistry a Priority? Q1->Q2 No Path_DMF Use Protocol A (DMF/K2CO3) High Temp (100°C) Q1->Path_DMF Yes (e.g., 2,6-disubstituted) Path_PEG Use Protocol B (PEG-400) Recyclable Q2->Path_PEG Yes Path_PTC Use Protocol C (Toluene/H2O + TBAB) Scalable Q2->Path_PTC No (Scale > 100g)

Caption: Figure 2. Decision matrix for selecting the optimal solvent system based on substrate complexity and scale.

Troubleshooting & Quality Control

  • Issue: Incomplete Conversion.

    • Cause: Presence of water in DMF/DMSO.

    • Solution:

      
       is sensitive to hydration because water solvates the anion. Ensure solvents are anhydrous or add molecular sieves.
      
  • Issue: Hydrolysis of Nitrile.

    • Cause: Excessive heating (>120°C) in highly basic aqueous media.

    • Solution: Keep temperature <100°C. If using Protocol C (PTC), ensure pH is not exceeding 11.

  • Issue: "Oiling Out" during Water Workup.

    • Cause: Product has low melting point or high lipophilicity.

    • Solution: Do not filter. Extract with EtOAc, dry over

      
      , and evaporate. Recrystallize from a mixture of EtOH/Hexane.
      

References

  • Makarasen, A., et al. (2022).[3] "Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." International Journal of Molecular Sciences. Available at: [Link]

  • Parmar, M. C. (2025).[4] "Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review." Results in Chemistry. Available at: [Link]

  • Kiran, G., et al. (2019). "A green synthesis of quinoxaline derivatives & their biological actives using PEG-400." International Journal of Applied Engineering Research. Available at: [Link]

  • LibreTexts Chemistry. (2021). "Solvent Effects in Nucleophilic Substitution." Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-(4-Bromophenoxy)quinoline Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary

The 2-aryloxyquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for potent kinase inhibitors (e.g., VEGFR2, c-Met) and anticancer agents. Specifically, 2-(4-bromophenoxy)quinoline derivatives are highly valuable intermediates; the para-bromo substituent provides an ideal synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during hit-to-lead optimization.

Traditional syntheses of aryloxyquinolines rely on prolonged thermal heating, which often leads to product degradation, low yields, and the generation of toxic byproducts. This application note details two highly efficient, microwave-assisted synthetic routes that overcome these limitations:

  • A Green Nucleophilic Aromatic Substitution (SNAr) Route utilizing ionic liquids.

  • A Metal- and Ligand-Free O-Arylation Route utilizing diaryliodonium salts.

Mechanistic Insights & Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and energy modalities are selected, rather than simply following a recipe.

Why Microwave (MW) Irradiation?

Microwave synthesis relies on dielectric heating, where polar molecules continuously align with an oscillating electromagnetic field. This causes rapid, localized superheating. In the synthesis of sterically hindered 2-(aryloxy)quinolines, MW irradiation lowers the activation energy barrier dynamically, reducing reaction times from 8–12 hours (under conventional reflux) to just 5–10 minutes, while significantly suppressing side reactions [1].

Pathway A: SNAr in Ionic Liquids

In the first protocol, 2-chloroquinoline is reacted with 4-bromophenol. We utilize 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) as the solvent.

  • Causality: [bmim][PF6] is highly polar and possesses an exceptional loss tangent (ability to convert MW energy into heat). Furthermore, the ionic liquid stabilizes the highly polarized Meisenheimer complex transition state during the SNAr process. Potassium carbonate (

    
    ) is used to deprotonate 4-bromophenol, generating the highly nucleophilic phenoxide ion [1].
    
Pathway B: Ligand-Free O-Arylation

The second protocol utilizes quinolin-2(1H)-one and bis(4-bromophenyl)iodonium salts.

  • Causality: Diaryliodonium salts are hypervalent iodine(III) compounds that act as highly electrophilic arylating agents. Under MW conditions, the reaction proceeds via a ligand-free coupling where the quinolone oxygen attacks the electron-deficient iodine center, followed by reductive elimination. The leaving group is simply iodobenzene, making the workup exceptionally clean [2].

Reaction_Pathways cluster_0 Pathway A: SNAr Route (Green Chemistry) cluster_1 Pathway B: O-Arylation Route (Ligand-Free) N1 2-Chloroquinoline MW1 MW Irradiation (100W) [bmim][PF6], K2CO3, 10 min N1->MW1 N2 4-Bromophenol N2->MW1 Product 2-(4-Bromophenoxy)quinoline Derivative MW1->Product Yield: 72-82% N3 Quinolin-2(1H)-one MW2 MW Irradiation (100W) Toluene/DMF, K2CO3, 5 min N3->MW2 N4 Bis(4-bromophenyl)iodonium salt N4->MW2 MW2->Product Yield: ~81%

Fig 1. Mechanistic pathways for synthesizing 2-(4-bromophenoxy)quinoline derivatives.

Experimental Protocols

General System Requirements
  • Equipment: CEM Discover™ or Biotage® Initiator Microwave Synthesizer (operating at 2.45 GHz).

  • Vessel: 10 mL heavy-walled microwave-compatible glass vial with a crimp-sealed Teflon septum.

Protocol A: SNAr Route using [bmim][PF6] [1]

This protocol is self-validating: the high viscosity of the ionic liquid changes dramatically upon heating, ensuring proper mixing, while TLC provides real-time reaction monitoring.

  • Reagent Preparation: To a 10 mL MW vial, add 2-chloroquinoline (1.0 mmol, 163 mg), 4-bromophenol (1.2 mmol, 207 mg), and anhydrous

    
     (2.0 mmol, 276 mg).
    
  • Solvent Addition: Add 2.0 mL of the ionic liquid [bmim][PF6]. Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation: Place the vial in the MW synthesizer. Set the parameters to 100 W power, maximum temperature of 100 °C, and a hold time of 10 minutes.

  • Validation (In-Process): After cooling to room temperature via compressed air, extract a 5 µL aliquot. Run a TLC (Hexane:EtOAc 8:2). The complete disappearance of the 2-chloroquinoline spot (

    
    ) and the appearance of a new fluorescent spot under 254 nm UV (
    
    
    
    ) validates reaction completion.
  • Workup: Extract the product directly from the ionic liquid by adding ethyl acetate (3 × 10 mL). The ionic liquid remains in the aqueous/polar phase, allowing it to be recovered and recycled.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via silica gel column chromatography to yield the pure 2-(4-bromophenoxy)quinoline.
    
Protocol B: Ligand-Free O-Arylation Route [2]
  • Reagent Preparation: To a 10 mL MW vial, add quinolin-2(1H)-one (0.62 mmol, 90 mg), bis(4-bromophenyl)iodonium triflate (0.62 mmol, 360 mg), and

    
     (1.88 mmol, 260 mg).
    
  • Solvent Addition: Add 1.0 mL of anhydrous toluene and 2-3 drops of DMF (to aid solubility). Seal the vial.

  • Microwave Irradiation: Irradiate at 100 W power at 100 °C for exactly 5 minutes.

  • Workup & Validation: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and add distilled water (20 mL). Stir at room temperature for 10 minutes (this quenches unreacted iodonium salts).

  • Purification: Separate the organic phase, wash with brine, dry over

    
    , and concentrate. Purify via column chromatography. Confirm identity via 
    
    
    
    NMR (look for characteristic quinoline aromatic protons at
    
    
    7.9–8.1 ppm).

MW_Workflow A 1. Reagent Prep Weigh Reactants & Base B 2. Solvent Addition Add [bmim][PF6] or Toluene A->B C 3. MW Irradiation 100W, 100°C, 5-10 min B->C D 4. Workup EtOAc/H2O Extraction C->D E 5. Purification Silica Gel Chromatography D->E

Fig 2. Standardized workflow for the microwave-assisted synthesis of quinoline derivatives.

Quantitative Data Summarization

The following table summarizes the comparative efficiency of the two microwave-assisted protocols against conventional thermal methods.

ParameterProtocol A (SNAr Route)Protocol B (O-Arylation Route)Conventional Thermal Heating (Ref)
Starting Material 2-ChloroquinolineQuinolin-2(1H)-one2-Chloroquinoline
Arylating Agent 4-BromophenolBis(4-bromophenyl)iodonium salt4-Bromophenol
Solvent [bmim][PF6] (Green)Toluene / DMFDMF
Base



Energy Source Microwave (100 W)Microwave (100 W)Oil Bath
Temperature 100 °C100 °C140 °C
Reaction Time 10 minutes5 minutes8 - 12 hours
Isolated Yield 72% – 82%~81%45% – 55%
Environmental Impact Low (Recyclable solvent)Medium (Toluene usage)High (Prolonged heating, toxic VOCs)

References

  • Rodríguez Enciso, D. A., Puerto Galvis, C. E., & Kouznetsov, V. V. (2023). "Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent." Current Organic Synthesis, 20(5), 546-559.[1][2] URL: [Link]

Sources

Method

Optimization of Purification Protocols for 2-(4-Bromophenoxy)quinoline-4-carbonitrile

Introduction & Synthetic Context 2-(4-Bromophenoxy)quinoline-4-carbonitrile is a critical scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., EGFR/HER2 inhibitors). The m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Context

2-(4-Bromophenoxy)quinoline-4-carbonitrile is a critical scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., EGFR/HER2 inhibitors). The molecule features three distinct functionalities: a quinoline core, a 4-cyano group (susceptible to hydrolysis), and a 4-bromophenyl ether moiety (a handle for subsequent Suzuki-Miyaura cross-couplings).

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2-chloroquinoline-4-carbonitrile with 4-bromophenol in the presence of a base (

or

).

The Purification Challenge: The primary impurities are:

  • Unreacted 4-bromophenol: Difficult to remove via simple evaporation due to high boiling point and moderate lipophilicity.

  • Hydrolysis byproducts: 2-(4-bromophenoxy)quinoline-4-carboxamide (formed under uncontrolled basic/acidic conditions).

  • Oligomers: Tarry byproducts from high-temperature

    
     conditions.
    

This guide outlines a tiered purification strategy designed to isolate high-purity material while preserving the sensitive nitrile group.

Chemical Properties & Solubility Profile[1][2]

Understanding the physicochemical properties is the foundation of this protocol.

PropertyValue / CharacteristicImplication for Purification
Molecular Weight 325.16 g/mol Suitable for standard silica chromatography.
LogP (Predicted) ~4.2 (Highly Lipophilic)Insoluble in water; requires organic solvents for extraction.
pKa (4-Bromophenol) 9.34 [1]Acidic enough to be deprotonated by dilute NaOH.
pKa (Quinoline N) ~2.0 (Reduced basicity)The electron-withdrawing CN group makes the ring nitrogen non-basic. It will not protonate easily in mild acid.
Nitrile Stability Sensitive to hydrolysisAvoid boiling strong acids (HCl) or boiling strong bases (NaOH).

Purification Strategy Decision Tree

The following logic flow dictates the chosen method based on scale and purity requirements.

PurificationStrategy Start Crude Reaction Mixture CheckScale Assess Scale & Purity Needs Start->CheckScale SmallScale Small Scale (<1g) High Purity Required CheckScale->SmallScale LargeScale Large Scale (>10g) Cost/Throughput Critical CheckScale->LargeScale Workup Step 1: Chemical Scavenging (Acid/Base Wash) SmallScale->Workup LargeScale->Workup MethodB Method B: Flash Chromatography (Silica Gel) Workup->MethodB If <1g MethodA Method A: Recrystallization (EtOH or MeCN) Workup->MethodA If >10g Final Final QC (HPLC/NMR) MethodB->Final MethodA->Final

Figure 1: Decision tree for selecting the optimal purification workflow.

Method A: Chemical Scavenging (The "Work-Up")

This is the most critical step . Relying solely on chromatography to remove 4-bromophenol is inefficient because the phenol streaks on silica. We utilize the pKa difference between the product (neutral) and the impurity (acidic phenol, pKa 9.34).

Mechanism

By washing the organic layer with cold, dilute Sodium Hydroxide (NaOH), we convert the lipophilic 4-bromophenol into the water-soluble sodium 4-bromophenolate. The nitrile product remains in the organic layer.

Protocol
  • Dilution: Dilute the crude reaction mixture (DMF or Acetone) with Ethyl Acetate (EtOAc) . Use a ratio of 10:1 (EtOAc : Crude volume).

    • Note: Avoid Dichloromethane (DCM) if possible, as emulsions are more common with DMF/DCM mixtures.

  • Aqueous Wash 1 (Base): Wash the organic phase twice with 0.5 N NaOH (cold, 4°C).

    • Volume: 1:1 ratio with organic phase.

    • Caution: Keep contact time under 10 minutes to prevent nitrile hydrolysis [2].

  • Aqueous Wash 2 (Neutralization): Wash once with water, then once with Brine (saturated NaCl).

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ). Filter and concentrate in vacuo.
    

Method B: Recrystallization (Scalable Route)

For scales >5g, chromatography becomes expensive and solvent-heavy. Recrystallization is the preferred method for this highly crystalline scaffold.

Solvent Selection[1][3][4][5][6][7]
  • Primary Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Anti-Solvent: Water.[1]

Protocol
  • Dissolution: Transfer the crude solid (post-workup) to a flask. Add Acetonitrile (MeCN) (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (80-82°C) with stirring. The solid should dissolve completely.[2] If not, add MeCN in 1 mL increments.

    • Safety: Do not overheat; quinolines can oxidize or darken at high temps for prolonged periods.

  • Hot Filtration (Optional): If insoluble black specks (inorganic salts or polymer) remain, filter quickly through a glass frit or Celite pad while hot.

  • Cooling: Allow the solution to cool to room temperature slowly (over 1-2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the off-white needles via vacuum filtration.

  • Wash: Wash the cake with cold MeCN/Water (1:1) mixture.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Expected Recovery: 75-85% Expected Purity: >98% (HPLC)

Method C: Flash Chromatography (High Purity)

For small-scale library synthesis or if the recrystallization mother liquor needs scavenging.

Conditions
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Loading: Dissolve crude in minimum DCM or adsorb onto silica (dry load).

Gradient Table
Time (CV*)% Mobile Phase BDescription
0 - 20%Equilibrate / Elute non-polar impurities
2 - 50%

10%
Linear ramp
5 - 1510%

30%
Product Elution Zone (Expect product at ~20-25%)
15 - 2030%

100%
Flush polar impurities (phenols/amides)

*CV = Column Volumes

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the Quinoline protons:

      
       7.5 - 8.5 ppm (multiplets).
      
    • Look for the Phenoxy doublet:

      
       ~7.0-7.2 ppm (distinctive AA'BB' system of the 4-bromophenyl group).
      
    • Impurity Check: A triplet at

      
       4.5 ppm indicates unreacted OH (phenol).
      
  • HPLC:

    • Run a standard C18 Reverse Phase gradient (Water/MeCN + 0.1% Formic Acid).

    • The nitrile product will elute later than the starting phenol due to higher lipophilicity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product lost in mother liquor.Cool recrystallization mixture to -20°C; reduce solvent volume.
Product is Amide Nitrile hydrolyzed.Check work-up pH. Ensure NaOH wash was cold and brief.
Pink/Red Color Phenol oxidation.The starting material (phenol) oxidized. Repeat NaOH wash or recrystallize with charcoal.

References

  • PubChem. (n.d.). 4-Bromophenol Compound Summary. National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Organic Syntheses. (1928). p-Bromophenol.[3] Org. Synth. 1928, 8, 11. Retrieved March 3, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 3, 2026, from [Link]

Sources

Application

Scalable Synthesis Routes for 4-Cyano-2-Phenoxyquinoline Libraries: Application Note &amp; Protocols

Introduction & Chemical Rationale Quinoline scaffolds are privileged structures in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including antidiabetic, antimicrobial, and anticancer propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Quinoline scaffolds are privileged structures in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including antidiabetic, antimicrobial, and anticancer properties[1]. The hybridization of the quinoline core with specific functional groups—such as phenoxy and cyano substituents—significantly improves bioactivity by modulating electronic properties, lipophilicity, and receptor-binding affinities[2].

The synthesis of 2-phenoxyquinolines is typically achieved through a nucleophilic aromatic substitution (SNAr) of 2-chloroquinolines with substituted phenols[3]. The presence of an electron-withdrawing cyano group at the 4-position (yielding 4-cyanoquinoline derivatives) further enhances the electrophilicity of the quinoline core, making it an excellent candidate for rapid, high-yielding library generation[4].

Mechanistic Causality

The SNAr reaction requires the deprotonation of the phenol to form a highly nucleophilic phenoxide anion. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is the optimal system for this transformation[1]. DMF, a polar aprotic solvent, effectively solvates the potassium cation but leaves the phenoxide anion relatively "naked" and highly reactive. The reaction is driven by the formation of a Meisenheimer complex at the C-2 position, which is heavily activated by the inductive and resonance electron-withdrawing effects of the adjacent quinoline nitrogen and the para-positioned cyano group[5].

Mechanism N1 Phenol Deprotonation (by K2CO3) N2 Phenoxide Anion Generation N1->N2 N3 Nucleophilic Attack at C-2 (Activated by N & -CN) N2->N3 N4 Meisenheimer Complex Formation N3->N4 N5 Chloride Elimination (Rearomatization) N4->N5

Mechanistic pathway of the SNAr reaction at the C-2 position of the quinoline scaffold.

Reaction Optimization and Quantitative Data

To establish a scalable library synthesis protocol, reaction conditions were optimized using 2-chloro-4-cyanoquinoline and phenol as model substrates. The data below demonstrates the superiority of the K₂CO₃/DMF system at elevated temperatures for maximizing high-throughput yields.

Table 1: Optimization of SNAr Conditions for 4-Cyano-2-Phenoxyquinoline Synthesis

SolventBaseTemperature (°C)Time (h)Average Yield (%)Mechanistic Observation
THFEt₃N65435Weak base; poor phenoxide generation.
MeCNCs₂CO₃80268Moderate solubility of base; incomplete conversion.
DMSOK₂CO₃100189Excellent conversion, but difficult solvent removal.
DMF K₂CO₃ 100 1 92 Optimal solvation of K⁺; rapid reaction kinetics[1].

High-Throughput Workflow & Self-Validating Protocols

Workflow A 2-Chloro-4-cyanoquinoline + Phenol Library B Parallel SNAr (K2CO3, DMF, 100°C) A->B C Automated Liquid-Liquid Extraction B->C D In-line LC-MS Validation C->D E 4-Cyano-2-phenoxyquinoline Library D->E

Workflow for the high-throughput synthesis of 4-cyano-2-phenoxyquinoline libraries.

Protocol: Scalable Synthesis of 4-Cyano-2-Phenoxyquinoline Libraries

This protocol is designed for a 24-well or 96-well parallel synthesizer block, functioning as a self-validating system where each phase contains an analytical checkpoint to ensure protocol integrity.

Step 1: Reagent Preparation

  • Dispense 2-chloro-4-cyanoquinoline (1.0 eq, 0.5 mmol) into each reaction vial.

  • Add the respective substituted phenolic compounds (1.2 eq, 0.6 mmol) from the library array[6].

  • Add anhydrous K₂CO₃ (2.0 eq, 1.0 mmol) to each vial.

  • Causality Check: An excess of K₂CO₃ ensures complete deprotonation of the phenol and neutralizes the HCl byproduct, preventing the protonation of the quinoline nitrogen which would otherwise stall the nucleophilic attack.

Step 2: Reaction Execution

  • Add 2.0 mL of anhydrous DMF to each vial.

  • Seal the vials and heat the reaction block to 100 °C under orbital shaking (600 rpm) for 1 hour[1].

  • Self-Validation Checkpoint 1 (In-line LC-MS): After 1 hour, sample 5 µL from a control well, dilute in 1 mL MeCN, and analyze via LC-MS. The complete disappearance of the 2-chloro-4-cyanoquinoline mass peak validates the termination of the heating phase.

Step 3: Workup and Extraction

  • Cool the reaction block to room temperature (25 °C).

  • Quench the reactions by adding 4.0 mL of ice-cold distilled water to each vial.

  • Causality Check: The addition of water serves a dual purpose: it dissolves the inorganic salts (K₂CO₃, KCl) and forces the highly lipophilic 4-cyano-2-phenoxyquinoline products to precipitate out of the aqueous DMF solution[1].

  • Extract the aqueous mixture with Ethyl Acetate (3 x 3.0 mL) using an automated liquid handler.

  • Wash the combined organic layers with 5% aqueous LiCl (2 x 3.0 mL) and brine (3.0 mL).

  • Self-Validation Checkpoint 2 (Solvent Purity): The 5% LiCl wash is critical for the complete removal of residual DMF from the organic phase. Analyze the organic layer via ¹H NMR (on a pilot scale) to ensure the disappearance of the DMF formyl proton singlet at δ 7.95 ppm.

Step 4: Purification and Isolation

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

  • Recrystallize the crude products from a mixture of Ethanol/Water or purify via automated flash chromatography (Hexane:Ethyl Acetate gradient).

  • Self-Validation Checkpoint 3 (Structural Confirmation): Confirm the product structure using ¹³C NMR. The extreme downfield signal in the ¹³C NMR spectrum (typically ranging from δ 153.82 to 159.00 ppm) validates the successful formation of the phenoxy carbon linkage at C-2[1].

References

  • [1] Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy, PMC - NIH. URL:[Link]

  • [6] Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy, ACS Omega. URL:[Link]

  • [2] Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review, ResearchGate. URL: [Link]

  • [5] New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity, PMC - NIH. URL:[Link]

  • [4] Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines, PMC - NIH. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromophenoxy)quinoline-4-carbonitrile

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenoxy)quinoline-4-carbonitrile. The following content, structured in a troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenoxy)quinoline-4-carbonitrile. The following content, structured in a troubleshooting and FAQ format, provides in-depth technical insights and validated protocols to overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-(4-Bromophenoxy)quinoline-4-carbonitrile?

The most direct and widely employed method for synthesizing this target molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the coupling of 2-chloroquinoline-4-carbonitrile with 4-bromophenol in the presence of a suitable base and solvent.

The quinoline ring system is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nitrile group (-CN) at the C4 position. This activation renders the C2 position, which bears the chloride leaving group, highly electrophilic and susceptible to attack by a nucleophile like the 4-bromophenoxide ion.[1][2][3][4]

General Reaction Scheme:

A general representation of the SNAr synthesis of 2-(4-Bromophenoxy)quinoline-4-carbonitrile.

Q2: My reaction yield is low or non-existent. What are the most common causes and how can I fix them?

Low yield is the most frequent issue in this synthesis. It typically stems from suboptimal reaction parameters. The SNAr mechanism proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][5][6] The stability of this complex and the overall reaction rate are highly dependent on the choice of base, solvent, and temperature.

Below is a troubleshooting guide to address common causes of poor reactivity.

Potential Cause Scientific Rationale Recommended Solution(s)
Insufficient Deprotonation of Nucleophile 4-Bromophenol (pKa ≈ 9.4) requires a sufficiently strong base to generate the more potent 4-bromophenoxide nucleophile. Weaker bases (e.g., NaHCO₃) may not achieve complete deprotonation, leading to a low concentration of the active nucleophile.Use a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[7] Cs₂CO₃ is often preferred for its high solubility and ability to promote faster reaction rates. If using NaH, add the 4-bromophenol solution to the NaH suspension slowly at 0 °C to control hydrogen gas evolution before adding the quinoline substrate.
Inappropriate Solvent Choice The SNAr reaction rate is dramatically enhanced in polar aprotic solvents. These solvents (e.g., DMF, DMSO, NMP) are effective at solvating the cation of the base (e.g., K⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[1] Protic solvents (e.g., ethanol, water) will hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity.Switch to a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Ensure the solvent is anhydrous, as water can compete as a nucleophile or deactivate strong bases like NaH.
Suboptimal Reaction Temperature The formation of the Meisenheimer complex has a significant activation energy barrier. Many SNAr reactions require thermal energy to proceed at a practical rate.[1] Room temperature is often insufficient.Gradually increase the reaction temperature. A typical starting range is 80–120 °C.[7] Monitor the reaction by TLC or LC-MS to check for substrate consumption and product formation. For thermally sensitive substrates, microwave irradiation can be a powerful alternative to significantly reduce reaction times from hours to minutes.[8]
Poor Leaving Group While chlorine is a suitable leaving group for this activated system, the reactivity order in SNAr is generally F > Cl > Br > I. This is counterintuitive compared to SN2 reactions. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic addition step.[1][3]If starting material synthesis allows, using 2-fluoroquinoline-4-carbonitrile would likely increase the reaction rate. However, 2-chloroquinoline-4-carbonitrile is generally reactive enough under optimized conditions.
Poor Solubility of Reactants If the base (e.g., K₂CO₃) or the phenoxide salt is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.Cesium carbonate (Cs₂CO₃) offers better solubility in many organic solvents compared to K₂CO₃.[7] Sonication at the start of the reaction can help break up insoluble particles. In some cases, a phase-transfer catalyst (PTC) can be used to facilitate reactions where reactants are in different phases.
Q3: I'm observing significant byproduct formation. What are the likely side reactions?

While this reaction is generally clean under optimized conditions, side reactions can occur, complicating purification and reducing yield.

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be susceptible to hydrolysis to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if harsh acidic or basic conditions are used during an aqueous workup, especially with prolonged heating.

    • Solution: Perform the aqueous workup at room temperature or below. Use dilute acid (e.g., 1 M HCl) or base (e.g., saturated NaHCO₃) for washes and avoid prolonged exposure.

  • Formation of Tarry Byproducts: Overheating (e.g., >150 °C) or extended reaction times can lead to decomposition of the quinoline core, resulting in the formation of polymeric or tarry materials.[9]

    • Solution: Carefully control the reaction temperature using an oil bath and a temperature controller. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-cooking the mixture.

  • Reaction with Residual Water: If using a very strong base like NaH with a non-anhydrous solvent, the base will react with water first. Furthermore, under certain conditions, water can act as a competing nucleophile, leading to the formation of 2-hydroxyquinoline-4-carbonitrile.

    • Solution: Always use anhydrous solvents and ensure starting materials are dry.

Q4: What is the best method for purifying the final product?

Purification aims to remove unreacted starting materials, the base, and any byproducts.

  • Workup: After cooling the reaction mixture, it is typically poured into a large volume of cold water or ice. This precipitates the organic product and dissolves the inorganic salts (e.g., KCl, CsCl). The solid product can then be collected by vacuum filtration. If the product oils out, an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.

  • Washes: The organic layer should be washed sequentially with water, dilute acid (e.g., 1 M HCl) to remove any residual basic organic compounds, and finally with brine to aid in drying.

  • Chromatography: The most effective method for obtaining high-purity material is flash column chromatography on silica gel. A solvent gradient system, such as hexane/ethyl acetate, is typically used for elution. The less polar starting material (2-chloroquinoline-4-carbonitrile) will elute before the more polar product.

  • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step to remove minor impurities and obtain analytically pure material.

Q5: How can I effectively monitor the progress of the reaction?

Regular monitoring is crucial to determine the optimal reaction time and prevent byproduct formation.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside the starting materials (2-chloroquinoline-4-carbonitrile and 4-bromophenol) on a silica gel plate. Using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v), you should observe the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be analyzed by LC-MS. This will confirm the consumption of starting materials and the formation of a product with the correct mass-to-charge ratio (m/z) for 2-(4-Bromophenoxy)quinoline-4-carbonitrile.

Visualized Workflows and Mechanisms
Overall Synthetic Workflow

The following diagram outlines the typical experimental sequence for the synthesis and purification.

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Workup & Purification 4-Bromophenol 4-Bromophenol ReactionVessel Combine & Stir 4-Bromophenol->ReactionVessel Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->ReactionVessel Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->ReactionVessel AddSubstrate Add 2-Chloroquinoline- 4-carbonitrile ReactionVessel->AddSubstrate Heat Heat (80-120 °C) & Monitor (TLC/LC-MS) AddSubstrate->Heat Quench Quench in Water/ Ice Heat->Quench FilterExtract Filter or Extract (Ethyl Acetate) Quench->FilterExtract Chromatography Column Chromatography FilterExtract->Chromatography FinalProduct Final Product Chromatography->FinalProduct

Caption: A typical workflow for the synthesis of 2-(4-Bromophenoxy)quinoline-4-carbonitrile.

SNAr Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of the SNAr reaction.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis issues.

Troubleshooting Start Reaction Yield is Low CheckTLC Check TLC/LC-MS: Any product formation? Start->CheckTLC NoProduct No Product Formed CheckTLC->NoProduct No SomeProduct Some Product Formed, but Starting Material Remains CheckTLC->SomeProduct Yes CheckBase Is the base strong enough? (e.g., K2CO3, Cs2CO3, NaH) NoProduct->CheckBase CheckTime Has the reaction run long enough? (Monitor over 24h) SomeProduct->CheckTime ChangeBase Action: Use a stronger base. CheckBase->ChangeBase No CheckSolvent Is the solvent polar aprotic? (e.g., DMF, DMSO) CheckBase->CheckSolvent Yes Success Re-run optimized reaction ChangeBase->Success ChangeSolvent Action: Switch to DMF or DMSO. CheckSolvent->ChangeSolvent No CheckTemp Is the temperature >80 °C? CheckSolvent->CheckTemp Yes ChangeSolvent->Success IncreaseTemp Action: Increase temperature. CheckTemp->IncreaseTemp No IncreaseTemp->Success IncreaseTime Action: Increase reaction time or temperature. CheckTime->IncreaseTime No CheckPurity Are starting materials and solvent anhydrous? CheckTime->CheckPurity Yes IncreaseTime->Success DryReagents Action: Use anhydrous reagents/solvents. CheckPurity->DryReagents No CheckPurity->Success Yes DryReagents->Success

Caption: A decision tree for troubleshooting low-yield SNAr reactions.

Optimized Experimental Protocol

This protocol is a robust starting point for achieving a high yield of the target compound.

Materials:

  • 2-chloroquinoline-4-carbonitrile (1.0 equiv)

  • 4-bromophenol (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 4-bromophenol (1.2 equiv) and anhydrous DMF.

  • Stir the mixture until the phenol is fully dissolved.

  • Add cesium carbonate (2.0 equiv) to the solution.

  • Add 2-chloroquinoline-4-carbonitrile (1.0 equiv) to the suspension.

  • Heat the reaction mixture to 80-90 °C using a pre-heated oil bath.

  • Monitor the reaction progress every 2-4 hours using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 8-16 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water while stirring. A precipitate should form.

  • Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold hexane.

  • Dry the crude solid under high vacuum.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 2-(4-Bromophenoxy)quinoline-4-carbonitrile as a pure solid.

References
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). BenchChem.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. BenchChem.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]

  • Saeed, A., et al. (2021). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Guide: Removing 4-Bromophenol from Quinoline Product Mixtures

The following technical guide is structured as a Tier 2 Support Resource for organic chemists and process engineers. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocols to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2 Support Resource for organic chemists and process engineers. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocols to specific derivative constraints.

The Engineering Challenge: Why Distillation Fails

Before attempting purification, it is critical to understand why standard thermal methods fail for this specific pair.

CompoundBoiling Point (1 atm)pKa (Approx)Solubility (Neutral)
Quinoline ~237.7°C4.9 (Conj. Acid)Organic Soluble
4-Bromophenol ~236-238°C9.3 (Acid)Organic Soluble

The "Boiling Point Trap": Because the boiling points are virtually identical (


), fractional distillation is ineffective. Furthermore, phenols and nitrogen heterocycles frequently form azeotropes  due to hydrogen bonding between the phenolic proton and the basic nitrogen of the quinoline [1]. Co-distillation will occur, resulting in a contaminated distillate.

The Solution: You must exploit the orthogonal acid-base properties of the two compounds. Quinoline is a weak base; 4-bromophenol is a weak acid. By manipulating pH, we can force them into opposite phases.

Core Protocol: The "Double-Switch" Extraction

This is the gold-standard method. Unlike a simple caustic wash, this "Catch-and-Release" protocol removes 4-bromophenol and neutral impurities (tars, unreacted starting materials) simultaneously.

Phase 1: The Acid Catch (Isolating Quinoline)

Goal: Protonate quinoline to move it into water, leaving phenol and neutrals in organic solvent.

  • Dissolution: Dissolve your crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use ~10 mL solvent per gram of crude.[1]

  • Acid Extraction:

    • Add 2M HCl (1:1 volume ratio).

    • Shake vigorously for 2-3 minutes.

    • Mechanism:[2] Quinoline becomes Quinolinium Chloride (Water Soluble). 4-Bromophenol remains neutral (Organic Soluble).

  • Separation:

    • Collect the Aqueous Layer (Contains Product).

    • Optional: Re-extract the organic layer with a small portion of 1M HCl to recover residual product. Combine aqueous layers.[3][4]

    • Discard the Organic Layer (Contains 4-bromophenol and non-basic tars).

Phase 2: The Base Release (Recovering Quinoline)

Goal: Deprotonate quinolinium to return it to organic phase; keep any trace phenol trapped as phenoxide.

  • Basification:

    • Cool the aqueous solution (ice bath recommended to reduce degradation).[5]

    • Slowly add 6M NaOH until pH > 12.

    • Mechanism:[2] Quinolinium deprotonates back to Quinoline (Organic Soluble). Any trace 4-bromophenol converts to Sodium 4-bromophenolate (Water Soluble).

  • Final Extraction:

    • Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying & Concentration:

    • Wash combined organics with Brine.

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Concentrate in vacuo.[6]

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Quinoline + 4-Bromophenol) Step1 Dissolve in Organic Solvent Add 2M HCl Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer1 Organic Layer (Contains 4-Bromophenol) Sep1->OrgLayer1 Top (if EtOAc) Bottom (if DCM) AqLayer1 Aqueous Layer (Quinolinium Salt) Sep1->AqLayer1 Opposite Phase Waste Waste OrgLayer1->Waste Discard Step2 Add 6M NaOH (pH > 12) Extract with Fresh DCM AqLayer1->Step2 Sep2 Phase Separation Step2->Sep2 AqLayer2 Aqueous Layer (Sodium 4-bromophenolate) Sep2->AqLayer2 Waste OrgLayer2 Organic Layer (Pure Quinoline) Sep2->OrgLayer2 Product Final Dry & Concentrate OrgLayer2->Final

Caption: Logic flow for the "Double-Switch" Acid-Base extraction protocol.

Secondary Protocol: Flash Chromatography

If your quinoline derivative contains acid-sensitive groups (preventing HCl extraction) or is amphoteric, use chromatography.

Challenge: Quinolines are basic and interact with acidic silanol groups on silica gel, causing "streaking" (tailing) and poor separation.

Optimized Conditions:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier: You must add a basic modifier to deactivate silanol groups.

    • Recommendation: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide in the mobile phase.

  • Gradient: Hexane : Ethyl Acetate (Start 95:5, ramp to 70:30).

  • Detection: UV at 254 nm (Both compounds are UV active).

Retention Order (Typical on Silica):

  • 4-Bromophenol: Elutes earlier (less polar than quinoline, especially if mobile phase is slightly basic).

  • Quinoline: Elutes later (interacts more with silica).

Troubleshooting & FAQs

Q1: I formed a stubborn emulsion during the basic extraction. How do I break it?

Cause: Quinolines can act as surfactants when protonated/deprotonated rapidly. Fix:

  • Filtration: Pass the emulsion through a pad of Celite. This removes fine particulates stabilizing the emulsion.

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the density difference and ionic strength, forcing the organic layer out [2].

  • Time: Allow to sit overnight.

Q2: My yield is lower than expected after the HCl wash.

Cause: Some substituted quinolines are lipophilic even when protonated, or the HCl wasn't strong enough. Fix:

  • Ensure the aqueous layer pH is < 2.

  • Increase the volume of the aqueous acid wash.

  • Back-Extraction: Do not discard the initial organic layer immediately. Wash it a second time with fresh HCl and combine the aqueous extracts.

Q3: Can I just wash the organic layer with NaOH and skip the acid step?

Answer: Yes, but with caveats.

  • Pros: Faster.

  • Cons: This only removes acidic impurities (phenol). It leaves behind neutral impurities (like unreacted aniline or nitrobenzene from Skraup synthesis).

  • Protocol: If you choose this, wash the organic layer 3x with 2M NaOH . The 4-bromophenol will partition into the water as the phenolate salt.

Q4: I see a "ghost" peak in NMR near the aromatic region.

Analysis: Check for Quinoline N-oxide . If your reaction involved oxidation, you might have oxidized the nitrogen. N-oxides are much more polar and won't extract easily into non-polar organics. Fix: Reduce the N-oxide using PCl₃ or Zn/AcOH if this is an impurity, or adjust chromatography to a Methanol/DCM gradient to elute it.

References

  • Azeotropic Data: Standard industrial chemistry references confirm that phenols and nitrogen bases (pyridine, quinoline) form maximum-boiling azeotropes due to strong H-bonding. See generally CRC Handbook of Chemistry and Physics for azeotrope tables of analogous pyridine/phenol systems.
  • Salting Out Effect: Hyde, A. M., et al. "Handbook of Phase Separation." Org.[4][7][8][9] Process Res. Dev.2019 , 23, 12, 2740–2751.[1] Link

  • pKa Values

    • Quinoline (pKa ~4.9): PubChem Compound Summary for CID 7047, Quinoline.Link

    • 4-Bromophenol (pKa ~9.3): PubChem Compound Summary for CID 7809, 4-Bromophenol.Link

  • Extraction Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for acid/base separation of amines and phenols).

Sources

Troubleshooting

Optimizing reaction temperature for phenoxy substitution on quinolines

Welcome to the technical support center for optimizing phenoxy substitution reactions on quinoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, fi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing phenoxy substitution reactions on quinoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into one of the most critical parameters: reaction temperature .

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of a phenoxy substitution on a quinoline ring, and how does temperature fit in?

The phenoxy substitution on an activated quinoline ring typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This is fundamentally different from electrophilic aromatic substitution (EAS).[3] In an SNAr reaction, the aromatic ring is electron-deficient and is attacked by a nucleophile (the phenoxide).[2]

The mechanism involves two main steps:

  • Addition of the Nucleophile: The phenoxide attacks the carbon atom bearing the leaving group (e.g., a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1] This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the quinoline ring.

  • Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final phenoxy quinoline product.

Reaction temperature provides the necessary thermal energy to overcome the activation energy barrier of the rate-determining step. Insufficient temperature leads to a sluggish or stalled reaction, while excessive temperature can promote side reactions or decomposition.

Q2: Why is temperature considered a more critical parameter for this reaction compared to others?

Temperature plays a multifaceted role in the success of phenoxy substitutions on quinolines:

  • Reaction Rate & Conversion: The primary role of temperature is to control the reaction kinetics. For the reaction to proceed at a practical rate, sufficient thermal energy must be supplied to form the Meisenheimer intermediate.

  • Side Reaction Profile: High temperatures (e.g., >150-180 °C) can lead to undesired side reactions.[4] These may include decomposition of starting materials or products, homocoupling, or reactions with the solvent.[4]

  • Regioselectivity: In cases where a quinoline substrate has multiple potential reaction sites, temperature can influence the regiochemical outcome. While one isomer might be kinetically favored at lower temperatures, a different, more thermodynamically stable isomer could predominate at higher temperatures.[5]

  • Catalyst Stability: If a catalyst is used (e.g., in a Buchwald-Hartwig or Ullmann-type coupling), excessive heat can lead to catalyst deactivation or decomposition, resulting in low conversion.[4]

Q3: What factors influence the optimal reaction temperature?

The ideal temperature is not a single value but depends on a combination of factors:

  • The Leaving Group: The nature of the leaving group on the quinoline ring is critical. While counterintuitive to SN2 reactions, the order of reactivity for leaving groups in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by a more electronegative atom that polarizes the C-X bond.

  • Substituents on the Quinoline Ring: Electron-withdrawing groups (EWGs) like -NO₂ or -CN, particularly when positioned ortho or para to the leaving group, significantly stabilize the negatively charged Meisenheimer complex.[2] This lowers the activation energy and allows the reaction to proceed at a lower temperature. Conversely, electron-donating groups (EDGs) destabilize this intermediate, necessitating higher temperatures.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, NMP, or DMAc are commonly used as they can effectively solvate the cation of the phenoxide salt and facilitate the reaction.[6] The choice of solvent dictates the accessible temperature range.[7]

Troubleshooting Guide: Temperature-Related Issues

Problem: My reaction shows low or no conversion to the phenoxy quinoline product.

Potential Cause: The reaction temperature is likely insufficient to overcome the activation energy barrier. This is especially common for quinolines that lack strong electron-withdrawing activation or when using a less reactive leaving group like bromine or iodine.

Troubleshooting Steps:

  • Verify Other Parameters: Before drastically increasing the temperature, confirm that your reagents are pure, the solvent is anhydrous, the base is appropriate and sufficiently strong to deprotonate the phenol, and the system is under an inert atmosphere.[4]

  • Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner, for example, in 15-20 °C increments. Monitor the reaction progress at each new temperature by a suitable analytical method like TLC or LC-MS after a set time (e.g., 2-4 hours).

  • Consider Solvent Limits: Ensure the new target temperature does not exceed the boiling point of your solvent. If necessary, switch to a higher-boiling solvent like diphenyl ether or NMP.[7]

Problem: I am observing significant decomposition and the formation of multiple side products.

Potential Cause: The reaction temperature is too high. Excessive thermal energy can cause the degradation of sensitive functional groups on your starting materials or the desired product. It can also promote undesired pathways like homocoupling.[4]

Troubleshooting Steps:

  • Reduce Temperature: Lower the reaction temperature by 20-30 °C. While this may slow down the reaction, it can significantly improve the product profile by minimizing thermal decomposition.

  • Time-Course Study: At a slightly lower temperature, run a time-course study (e.g., taking aliquots every 2, 4, 8, and 16 hours) to find the optimal reaction time where the product yield is maximized before significant decomposition occurs.

  • Evaluate Catalyst System (if applicable): If you are using a transition-metal catalyst, high temperatures might be causing it to decompose into inactive palladium or copper black.[4] In such cases, lowering the temperature is crucial for maintaining catalytic activity.

Data & Protocols

Data Presentation

The following table provides general starting points for temperature optimization based on the electronic nature of the quinoline substrate.

Leaving GroupActivating Group (Ortho/Para)Suggested Starting Temperature (°C)Notes
-Cl, -FStrong EWG (-NO₂, -CN)80 - 100 °CReaction is often rapid.
-Cl, -BrModerate EWG (-COOR, -SO₂R)100 - 130 °CMay require longer reaction times.
-Cl, -BrNo activating group / EDG140 - 180 °CForcing conditions are necessary. Consider microwave heating or a sealed tube.[8]
Experimental Protocols

Protocol 1: General Procedure for Phenoxy Substitution on 4-Chloroquinoline

  • Reagent Setup: To an oven-dried round-bottom flask or sealed tube, add the phenol derivative (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF, NMP) to make a ~0.5 M solution.

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents), portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen).

  • Phenoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Substrate Addition: Add the 4-chloroquinoline (1.0 equivalent) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Systematic Temperature Screening

  • Parallel Setup: In a parallel synthesis block or a series of identical reaction vials, set up multiple reactions according to Protocol 1.

  • Temperature Gradient: Set each reaction to a different temperature. For example, for an unactivated chloroquinoline, you might set up reactions at 120 °C, 140 °C, 160 °C, and 180 °C.

  • Uniform Monitoring: After a fixed period (e.g., 12 hours), cool all reactions to room temperature.

  • Analysis: Take a small, uniform aliquot from each reaction mixture. Dilute each aliquot in a fixed volume of a suitable solvent (e.g., acetonitrile) and analyze by LC-MS.

  • Optimization: Compare the conversion to product and the formation of impurities across the different temperatures to identify the optimal condition. The best temperature will provide the highest conversion with the cleanest reaction profile.

Visualizations

// Node Definitions start [label="Reaction Issue:\nLow Yield / Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is Conversion < 90%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Are Side Products > 10%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Temperature Too Low Path temp_low [label="Hypothesis:\nTemperature is too low", fillcolor="#F1F3F4", fontcolor="#202124"]; action_increase [label="Action:\nIncrease Temp by 15-20 °C", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Temperature Too High Path temp_high [label="Hypothesis:\nTemperature is too high", fillcolor="#F1F3F4", fontcolor="#202124"]; action_decrease [label="Action:\nDecrease Temp by 20-30 °C", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Analysis & End analyze [label="Analyze by TLC/LC-MS\nafter 4h", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Optimized Temperature Found", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; other_params [label="Issue Persists:\nRe-evaluate Base, Solvent,\nor Reagent Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> temp_low [label=" Yes "]; q1 -> q2 [label=" No "];

temp_low -> action_increase; action_increase -> analyze;

q2 -> temp_high [label=" Yes "]; q2 -> end [label=" No "];

temp_high -> action_decrease; action_decrease -> analyze;

analyze -> q1 [label=" Re-evaluate "]; analyze -> other_params [style=dashed]; } end_dot Caption: A logical workflow for troubleshooting and optimizing reaction temperature.

// Central Node Temp [label="Reaction\nTemperature", pos="0,0!", shape=doublecircle, fillcolor="#FBBC05", fontcolor="#202124"];

// Related Factors Rate [label="Reaction Rate", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Yield [label="Desired Product Yield", pos="2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProducts [label="Side Products &\nDecomposition", pos="0,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Temp -> Rate [label=" Increases ", color="#4285F4"]; Temp -> Yield [label=" Reaches Optimum,\nthen Decreases ", color="#34A853"]; Temp -> SideProducts [label=" Increases\n(especially at high temps) ", color="#EA4335"]; } end_dot Caption: Relationship between temperature and key reaction outcomes.

References

  • BYJU'S. (2019, March 29). Electrophilic Aromatic Substitution Reaction. [Link]

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. [Link]

  • Larhed, M., et al. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Beilstein Journals. (2025, September 5). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • MDPI. (2022, June 10). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. [Link]

  • National Center for Biotechnology Information. (n.d.). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. [Link]

  • Larhed, M., et al. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • Wordpress. (n.d.). SNAr Solvents and Reagents. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

Sources

Optimization

Minimizing side products in base-mediated SNAr of quinolines

Welcome to the Reaction Optimization & Troubleshooting Support Center . As a Senior Application Scientist, I have designed this knowledge base to address the most critical failure modes in the base-mediated Nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization & Troubleshooting Support Center . As a Senior Application Scientist, I have designed this knowledge base to address the most critical failure modes in the base-mediated Nucleophilic Aromatic Substitution (SNAr) of quinolines.

Rather than simply providing a list of reaction conditions, this guide deconstructs the mechanistic causality behind side-product formation—empowering you to design self-validating experiments and achieve high-fidelity syntheses.

Mechanistic Divergence: SNAr vs. Side Reactions

The quinoline ring is a π-electron-deficient heterocycle, rendering the C2 and C4 positions highly susceptible to nucleophilic attack[1]. However, the very electronic activation that enables SNAr also makes the substrate vulnerable to competitive side reactions, most notably hydrolysis.

SNAr_Pathways SM 4-Chloroquinoline + Nucleophile + Base Meisenheimer Meisenheimer Intermediate SM->Meisenheimer Nucleophilic Attack (Kinetic) Water Adventitious H2O (Side Pathway) SM->Water Base deprotonates H2O Product 4-Substituted Quinoline (Target SNAr) Meisenheimer->Product Chloride Elimination Quinolone 4-Hydroxyquinoline (Quinolone Tautomer) Water->Quinolone OH- Attack (Thermodynamic Sink)

Logical pathway of base-mediated SNAr vs. competitive hydrolysis in quinolines.

Diagnostic Matrix: Quantitative Optimization Parameters

When optimizing your SNAr workflow, minor deviations in environmental controls can exponentially increase side-product formation. Use the following matrix to benchmark your reaction parameters.

ParameterSub-Optimal ConditionOptimized ConditionCausality & Impact
Solvent Water Content > 500 ppm< 50 ppm (Karl Fischer)High water content generates OH⁻ via base deprotonation, leading to >30% hydrolysis to the 4-quinolone tautomer[2].
Heating Modality Thermal: 120 °C for 24 hMicrowave: 150 °C for 15 minProlonged thermal heating drives degradation. Microwave (MW) irradiation improves energy efficiency and boosts yields from 70% to 90% by outcompeting slow degradation pathways[3].
Leaving Group (LG) C4-BromideC4-Chloride or Fluoride Fluoride provides the highest electronegative activation for the Meisenheimer intermediate, accelerating the rate-determining addition step[4].
Base Equivalents > 3.0 equiv K₂CO₃1.5 – 2.0 equiv K₂CO₃ Excess base exacerbates side reactions, promotes polymerization of sensitive nucleophiles, and increases the rate of adventitious hydrolysis.

Standard Operating Procedure (SOP): Self-Validating SNAr of 4-Chloroquinoline

This protocol is designed to synthesize 4-aminoquinolines while actively suppressing hydrolysis and thermal degradation. It incorporates a self-validating workup to ensure product purity.

Step 1: Anhydrous Preparation

  • Flame-dry a microwave-safe reaction vial under argon.

  • Add 4-chloroquinoline (1.0 equiv) and the amine nucleophile (1.2 equiv).

  • Causality Check: Limiting the amine to a slight excess prevents poly-amination if the nucleophile possesses multiple reactive sites.

Step 2: Base and Solvent Addition

  • Add anhydrous K₂CO₃ (1.5 equiv) and anhydrous DMSO (0.5 M concentration).

  • Validation Check: Ensure DMSO is stored over 3Å molecular sieves. Water content must be strictly controlled to prevent 4-hydroxyquinoline formation[2].

Step 3: Microwave Irradiation

  • Seal the vial and irradiate at 150 °C for 15–30 minutes.

  • Causality Check: MW heating provides rapid, uniform energy transfer. This kinetically favors the desired amination and bypasses the slow thermal ramp-up that allows thermodynamic side products to accumulate[3].

Step 4: Reaction Monitoring (LC-MS)

  • Quench a 5 µL aliquot in LC-MS grade MeCN.

  • Validation Check: Confirm the disappearance of the M⁺ (Starting Material) peak. If a +18 Da mass shift (M - Cl + OH) is observed, your system was compromised by moisture.

Step 5: Acidic Workup & Isolation

  • Dilute the mixture with EtOAc and wash with dilute HCl (0.1 M).

  • Causality Check: The acidic wash protonates the excess unreacted aliphatic amine, partitioning it into the aqueous layer. The less basic 4-aminoquinoline product remains safely in the organic layer[2].

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Deep-Dive FAQs & Troubleshooting

Q1: I am consistently observing a +18 Da mass shift in my LC-MS instead of my desired amination product. How do I stop this? A: You are observing the classic hydrolysis of your starting material to 4-hydroxyquinoline (which rapidly tautomerizes to the stable 4-quinolone)[2]. Causality: Adventitious water in your solvent reacts with your base (e.g., K₂CO₃) to generate hydroxide ions. Because the C4 position of the quinoline ring is highly activated by the leaving group, OH⁻ acts as a hard nucleophile and rapidly displaces the chloride. Resolution: Dry your solvents over 3Å molecular sieves. If your nucleophile is highly moisture-sensitive, consider switching to a non-nucleophilic organic base like DIPEA to reduce the generation of active hydroxide species.

Q2: When reacting 2,4-dichloroquinoline, I get a messy mixture of C2 and C4 substituted products. How do I control regioselectivity? A: The quinoline ring activates both the C2 and C4 positions for nucleophilic attack[1]. However, the C4 position is generally more reactive towards amines due to the superior stabilization of the intermediate Meisenheimer complex by the para-nitrogen[5]. Resolution: To favor C4 substitution, operate under strict kinetic control (lower temperatures, weaker bases, shorter reaction times). To favor C2 substitution, you must either sterically protect the C4 position or push the reaction into thermodynamic control using elevated temperatures and specific transition-metal catalysts.

Q3: My SNAr with an aniline nucleophile is stalling at 20% conversion. Should I increase the conventional heating temperature to 160 °C? A: No. Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of their lone pair into the benzene ring[2]. Simply increasing conventional heating time or temperature will likely lead to thermal degradation, oxidation, or dimerization rather than product formation. Resolution: Switch to Microwave (MW) irradiation. MW heating at 150 °C for 15 minutes provides the activation energy required for the sluggish aniline nucleophile while minimizing the time the reagents spend in the degradation-prone thermal regime[3].

Q4: I am trying to synthesize 2-fluoroquinoline via SNAr using KF, but my yields are terrible and I see massive degradation. What is going wrong? A: Traditional nucleophilic aromatic fluorination requires rigorously dry, high-temperature conditions. The fluoride ion is highly solvated by even trace amounts of water; when solvated, it loses its nucleophilicity and acts strictly as a strong base, degrading your quinoline substrate[4]. Resolution: Transition to tetramethylammonium fluoride alcohol adducts (e.g., Me₄NF·t-AmylOH). This specific adduct maintains fluoride nucleophilicity without requiring rigorously dry conditions, successfully yielding fluoroquinolines at 80 °C on the benchtop[4]. Alternatively, consider mechanochemical solid-state ball-milling with KF/Et₄NCl, which completely eliminates the need for polar aprotic solvents like DMSO and prevents solvent-induced side reactions.

References

  • Quora. Why nucleophilic substitution in quinoline takes place at 2 position not at 4 position? Retrieved from [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]

  • NIH / PMC. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Retrieved from[Link]

  • RSC Publishing. Green Chemistry: Solid-state nucleophilic aromatic fluorination. Retrieved from [Link]

Sources

Troubleshooting

Advanced Synthesis Tech Support Center: Sterically Hindered Phenoxyquinolines

Welcome to the Advanced Synthesis Tech Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a brick wall when attempting to synthesize sterically hindered ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Tech Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a brick wall when attempting to synthesize sterically hindered phenoxyquinolines.

The core challenge is twofold: Severe steric repulsion (often from di-ortho substituted phenols) prevents the necessary orbital overlap for C-O bond formation, while the quinoline nitrogen acts as a Lewis base, strongly coordinating to transition metals and poisoning the catalyst.

This guide bypasses outdated, harsh SNAr methodologies and provides field-proven, causality-driven troubleshooting for alternative catalytic systems.

Part 1: Diagnostic Catalyst Selection Workflow

Before diving into the protocols, use the diagnostic logic tree below to identify the optimal catalytic system for your specific substrates.

CatalystSelection N1 Sterically Hindered Phenoxyquinoline Target N2 Is Quinoline N Poisoning Catalyst? N1->N2 N3 Use Chelating Buchwald Ligands (e.g., tBuBrettPhos) N2->N3 Yes N4 Are Both Partners Di-Ortho Substituted? N2->N4 No N3->N4 N5 Ni-Photoredox Dual Catalysis (Room Temp) N4->N5 Yes N6 CuI / Picolinic Acid Modified Ullmann N4->N6 No N7 Metal-Free TMP-Iodonium Acetate Strategy N5->N7 If API metal limits apply

Diagnostic workflow for selecting C-O coupling catalysts for hindered phenoxyquinolines.

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: My standard Pd(OAc)₂/BINAP system is completely dead when trying to couple 2,6-dimethylphenol with 4-chloroquinoline. What is happening and how do I fix it? A: You are experiencing a combination of steric blockade and catalyst poisoning. The basic quinoline nitrogen coordinates to the electrophilic Pd(II) intermediate, forming a stable, off-cycle resting state that halts the catalytic cycle. Furthermore, standard bidentate ligands like BINAP lack the spatial geometry required to force the challenging reductive elimination step of a bulky diaryl ether. The Fix: Switch to a highly sterically demanding, electron-rich monodentate biarylphosphine ligand like tBuBrettPhos or RockPhos [1]. These Buchwald ligands promote the formation of a monoligated Pd(0) species, which accelerates oxidative addition. Their extreme bulk forces the two aryl groups together around the metal center, dramatically lowering the activation energy required for C-O reductive elimination[2].

Q2: I want to avoid Palladium due to residual metal limits in my API. Are there viable Copper-catalyzed alternatives for hindered quinolines? A: Yes. Classical Ullmann couplings require harsh conditions (>150°C) that degrade functionalized quinolines. However, Maiti and Buchwald demonstrated that using picolinic acid as a ligand with CuI effectively couples sterically hindered phenols with heteroaryl halides under much milder conditions (90°C)[3]. The Causality: Picolinic acid acts as an N,O-chelator. This chelation prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II), maintaining the active catalytic species. It also enhances the solubility of the copper complex in DMSO, accelerating the rate-determining oxidative addition step.

Q3: Even with advanced Pd ligands, my yields are low due to protodehalogenation of the quinoline. Is there a milder method? A: Protodehalogenation is a common side reaction when β-hydride elimination competes with reductive elimination at high temperatures. To suppress this, transition to Ni-Photoredox Dual Catalysis using tridentate pyridinophane ligands[4]. By pairing a Ni(II) precatalyst with an Iridium photocatalyst under blue LED irradiation, you can achieve C-O coupling at room temperature. The photoredox cycle modulates the oxidation state of Nickel (Ni(I) to Ni(III)), bypassing the high thermal barrier of traditional Ni(II)/Ni(0) reductive elimination[4].

Q4: Can I synthesize these without any transition metals to completely bypass catalyst poisoning? A: Yes, via hypervalent iodine chemistry. You can utilize trimethoxyphenyl (TMP)-iodonium(III) acetate . The TMP ligand and the acetate anion cooperatively enhance the electrophilic reactivity at the phenol oxygen. This allows for the room-temperature O-arylation of highly hindered substrates without the use of transition metals, completely neutralizing the issue of quinoline nitrogen coordination[5].

Part 3: Catalyst Performance Matrix

Use this data table to benchmark your expected outcomes based on the chosen catalytic system.

Catalyst SystemPrimary LigandOperating Temp (°C)Best Substrate ProfileTypical Yield (%)
Pd(OAc)₂ tBuBrettPhos100°CBulky phenols + haloquinolines75 - 90%
CuI Picolinic Acid90°CHeteroaryl halides + hindered phenols65 - 85%
NiCl₂ / Ir(ppy)₃ Pyridinophane (RN₃)25°CExtreme steric hindrance (di-ortho)80 - 95%
Metal-Free TMP-Iodonium(III)25°CAPI synthesis (strict metal limits)70 - 85%
Part 4: Bench-Ready, Self-Validating Protocols
Protocol A: Pd-Catalyzed C-O Coupling via tBuBrettPhos

Causality Note: We use K₃PO₄ instead of stronger bases like NaOtBu. Strong alkoxides can displace the halide on the quinoline via an uncatalyzed, unselective SNAr, leading to unwanted side products.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with Pd(OAc)₂ (2 mol%), tBuBrettPhos (3 mol%), and the haloquinoline (1.0 mmol).

  • Reagent Addition: Add the sterically hindered phenol (1.2 mmol) and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent: Add anhydrous toluene (2.0 mL). Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and stir vigorously at 100°C for 12 hours.

  • Self-Validation Check: Observe the color transition. The initial dark red/brown mixture should become a lighter, homogenous pale-yellow suspension within the first hour, indicating the active monoligated Pd(0) species has successfully formed. Monitor by LC-MS; the disappearance of the haloquinoline peak validates the catalytic turnover.

Protocol B: Modified Cu-Catalyzed Ullmann Coupling

Causality Note: DMSO is chosen as the solvent because its high dielectric constant stabilizes the polar transition state during the substitution step, which is critical for hindered substrates.

  • Preparation: Charge a Schlenk tube with CuI (5 mol%), picolinic acid (10 mol%), haloquinoline (1.0 mmol), hindered phenol (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Atmosphere & Solvent: Evacuate and backfill with Argon three times. Add anhydrous DMSO (2.0 mL) via syringe.

  • Reaction: Stir the mixture at 90°C for 24 hours.

  • Self-Validation Check: The reaction will turn deep blue/green, confirming the formation of the active Cu-picolinate complex[6]. Warning: If a black precipitate forms rapidly, this indicates Cu(0) crashing out due to catalyst disproportionation—meaning oxygen ingress occurred and the reaction must be restarted with stricter inert techniques.

References

Sources

Optimization

Technical Support Center: Regioselectivity in Polysubstituted Quinoline Synthesis

Welcome to the Advanced Synthesis Support Portal. Controlling regioselectivity during the construction of the quinoline core is a notorious bottleneck in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Controlling regioselectivity during the construction of the quinoline core is a notorious bottleneck in drug development. Whether you are dealing with the classic "meta-aniline problem" in Skraup condensations or optimizing alkyne insertion vectors in transition-metal-catalyzed C–H activation, this guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my cyclization of meta-substituted anilines yield an inseparable mixture of 5- and 7-substituted quinolines, and how do I favor the 7-isomer?

The Causality: In classical condensation reactions (e.g., Skraup, Doebner-Miller, Friedländer), the final step is an electrophilic aromatic substitution (cyclization) onto the aniline ring. A meta-substituent presents two available ortho positions for ring closure. The regioselectivity is a competition between steric hindrance (favoring the less hindered position, leading to the 7-isomer) and electronic direction. If the meta-substituent is strongly electron-donating (e.g., -OMe), it strongly activates the position para to itself (which corresponds to the 7-position), yielding higher selectivity. However, weakly directing or electron-withdrawing groups result in ~1:1 mixtures.

The Solution: Transition away from classical condensations to directed C–H activation. Utilizing Transient Directing Groups (TDGs) such as O-sulfonylhydroxylamine (HOSA) enables site-selective ortho C–H functionalization. The TDG temporarily coordinates the metal catalyst, forcing activation at the sterically accessible site and completely bypassing the electronic mixture problem.

Q2: In Rh(III)-catalyzed hydroacylation of o-alkynyl anilines, I am seeing poor regioselectivity during alkyne insertion. What drives this?

The Causality: The regioselectivity of alkyne insertion into the Rh-acyl intermediate is dictated by the polarization of the alkyne and the steric bulk of its substituents. Asymmetric internal alkynes often insert such that the bulkier group points away from the metal center to minimize steric clash, but competing electronic biases can scramble this insertion, leading to mixtures of 2,3- and 3,4-substituted quinolines.

The Solution: Adjust the electronic bias of the alkyne or utilize a tandem hydroacylation/C–S functionalization process. Rhodium-catalyzed systems using commercially available Rh-precatalysts and specific ligands have been shown to tightly control the assembly of diversely substituted quinolines under mild conditions, overriding minor steric clashes[1].

Mechanistic Workflows & Troubleshooting

To systematically resolve regioselectivity failures, follow the diagnostic workflow below.

G Start Analyze Crude Mixture (1H NMR / LC-MS) CheckIsomers Multiple Regioisomers Detected? Start->CheckIsomers Yes Yes: Meta-Aniline or Asymmetric Alkyne CheckIsomers->Yes Mixture No No: Single Isomer CheckIsomers->No >95:5 Steric Modify Sterics: Bulky Ligands / Solvents Yes->Steric Electronic Modify Electronics: Change Directing Group Yes->Electronic Validate Validate via 2D NMR (NOESY/HMBC) or XRD No->Validate Steric->Validate Electronic->Validate

Diagnostic workflow for resolving quinoline regioselectivity mixtures.

Validating Regioselectivity (Self-Validating System)

Do not rely solely on 1D 1H NMR to determine the 5- vs 7-isomer ratio. The chemical shifts of the aromatic protons can be misleading due to anisotropic effects from the newly formed pyridine ring.

  • Actionable Step: Always run a NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) experiment. For a 7-substituted quinoline, you will observe a strong NOE cross-peak between the substituent protons and the adjacent C8 proton. This internal validation ensures your synthetic protocol adjustments are genuinely improving regioselectivity rather than just shifting NMR peaks.

Validated Experimental Protocols

Protocol A: TDG-Mediated One-Pot Synthesis of Quinolines from Acetophenones

This protocol utilizes HOSA as a transient directing group to achieve perfect regiocontrol when using meta-substituted precursors, avoiding the multi-step procedures and poor atom economy of traditional Friedländer syntheses.

Reagents:

  • Acetophenone derivative (1.0 equiv)

  • Allyl alcohol (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • O-sulfonylhydroxylamine (HOSA) (20 mol% as TDG)

  • Solvent: Hexafluoroisopropanol (HFIP) / Toluene mixture

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the acetophenone derivative, Pd(OAc)₂, and HOSA.

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add the HFIP/Toluene solvent mixture via syringe.

  • Coordination Phase: Stir the mixture at room temperature for 15 minutes to allow the reversible formation of the imine intermediate between the acetophenone and HOSA.

  • Annulation Phase: Add the allyl alcohol dropwise. Seal the tube and heat to 120 °C in an oil bath for 24 hours. (Causality note: 120 °C is the optimal thermodynamic threshold for the β-hydride elimination and subsequent cyclization steps[2]. Lower temperatures stall the reaction at the uncyclized intermediate).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the pure quinoline derivative.

G A Acetophenone + HOSA (TDG) B Imine Formation (Transient Coordination) A->B C Pd-Catalyzed ortho-C-H Cleavage B->C Pd(OAc)2 D Regioselective Allyl Alcohol Insertion C->D E β-Hydride Elimination & Cyclization D->E F Polysubstituted Quinoline E->F TDG Release

Mechanistic pathway of TDG-mediated site-selective C-H functionalization.

Protocol B: Rhodium-Catalyzed Alkyne Hydroacylation

For assembling quinolines from aldehydes and o-alkynyl anilines. This method provides excellent functional group tolerance and completely circumvents the electrophilic aromatic substitution regioselectivity issues[1].

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, combine RhCp*Cl₂ dimer (5 mol%) and the appropriate phosphine ligand in anhydrous DCE (1,2-dichloroethane).

  • Substrate Addition: Add the o-alkynyl aniline (1.0 equiv) and the target aldehyde (1.2 equiv).

  • Reaction: Stir at room temperature or mild heating (depending on alkyne sterics) for 12 hours.

  • Cascade Cyclization: If using Boc-protected anilines, expose the isolated enone intermediate to standard TFA/CH₂Cl₂ conditions. Alternatively, to avoid complex mixtures, combine the hydroacylation step with a microwave-promoted thermal deprotection-cyclization (150 °C, 10 mins) to yield the final quinoline cleanly[1].

Quantitative Data: Reaction Parameters & Selectivity

The structure of the transient directing group, solvent selection, and reaction temperature collectively govern the reaction pathway, allowing precise control over product selectivity. The table below summarizes the impact of these variables on the yield and regioselectivity of the TDG-mediated synthesis compared to classical methods.

Substrate PrecursorDirecting Group / CatalystTemp (°C)Solvent SystemYield (%)Regioselectivity (Target:Other)
meta-Methoxy acetophenoneHOSA / Pd(OAc)₂120HFIP/Toluene61%>99:1 (Exclusively 7-OMe)
meta-Chloro acetophenoneHOSA / Pd(OAc)₂120HFIP/Toluene60%>99:1 (Exclusively 7-Cl)
ortho-Methyl acetophenoneHOSA / Pd(OAc)₂120HFIP/Toluene74%>99:1
meta-Methoxy anilineNone (Classical Skraup)140H₂SO₄45%55:45 (7-OMe : 5-OMe)
para-Amino acetophenoneHOSA / Pd(OAc)₂120HFIP/Toluene19%N/A (Competitive coordination)

Data Interpretation: The use of HOSA as a TDG completely overrides the classical 55:45 mixture seen in acid-catalyzed condensations, pushing the reaction exclusively to the desired regioisomer, even with electronically deactivating halogens like meta-chloro[2]. Note that strongly coordinating groups like para-amino severely depress the yield due to competitive coordination (catalyst poisoning), requiring alternative protection strategies prior to the C-H activation step.

References

  • Wang, et al. "Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols." RSC Advances, 2026.[Link]

  • Willis, M. C., et al. "Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation." Organic Letters, ACS Publications, 2016.[Link]

  • Zeng, F., Xu, Y., et al. "Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols." ResearchGate, 2026.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Bromophenoxy) Substitution Reactions

Welcome to the Advanced Synthesis Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing bottlenecks in the cross-coupling and substitution of sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing bottlenecks in the cross-coupling and substitution of sterically hindered 2-(4-bromophenoxy) scaffolds. Below, you will find diagnostic workflows, mechanistic FAQs, and self-validating protocols to troubleshoot and optimize your reactions.

Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to identify exactly where the catalytic cycle is failing. Use the diagnostic workflow below to interpret your crude LCMS/TLC data and determine your next steps.

TroubleshootingWorkflow Start Reaction Stalled: 2-(4-bromophenoxy) Substrate CheckSM Analyze Crude by LCMS/TLC Start->CheckSM HighSM High SM Recovery: Failed Oxidative Addition CheckSM->HighSM LowSM Low SM Recovery: Protodehalogenation CheckSM->LowSM Action1 Action: Switch to P(t-Bu)3 or XPhos HighSM->Action1 Action2 Action: Use BrettPhos & Weaker Base LowSM->Action2

Fig 1. Troubleshooting workflow for stalled 2-(4-bromophenoxy) cross-couplings.

Knowledge Base & FAQs

Q1: Why does my cross-coupling of 2-(4-bromophenoxy) derivatives stall at the oxidative addition step? A1: The stall is caused by the steric shielding effect. When a bulky substituent is present at the 2-position (e.g., a bulky ether, a TBDMS protecting group, or an ortho-substituent on the phenoxy ring), it restricts the rotational freedom of the C–O bond. This forces the structural bulk over the face of the aryl bromide, physically blocking the Pd(0) center from coordinating to the arene


-system—a strict prerequisite for oxidative addition. To overcome this, you must use highly active, electron-rich monophosphine ligands like P(t-Bu)3. The extreme steric demand of P(t-Bu)3 forces the formation of a highly reactive 12-electron Pd(0)L mono-ligated complex, which readily undergoes oxidative addition at room temperature, even for highly deactivated and hindered substrates [1].

Q2: I am seeing high levels of protodehalogenation instead of my desired 1 product. How do I fix this? A2: Protodehalogenation is a classic symptom of a stalled catalytic cycle post-oxidative addition. When transmetalation or reductive elimination is slow due to a steric clash between the 2-(4-bromophenoxy) moiety and the incoming nucleophile, the Pd(II) intermediate has time to undergo competitive


-hydride elimination (if using aliphatic amines) or abstract a proton from the solvent. To fix this, you must accelerate reductive elimination. Ligands like BrettPhos are specifically designed to provide a crowded steric environment around the metal center. This steric pressure raises the ground state energy of the transmetalated Pd(II) complex relative to the transition state, effectively "pushing" the complex to reductively eliminate the product[2].

Q3: Can I use copper catalysis (Ullmann-type coupling) instead of palladium for these hindered substrates? A3: Traditionally, Cu-catalyzed C–N couplings struggle significantly with sterically hindered partners. However, recent library screening approaches have identified specialized pyrrole-ol and oxalamide ligands that facilitate the coupling of ortho-substituted aryl iodides and bromides with hindered amines [3]. While palladium remains the gold standard for extreme steric hindrance, copper is now a viable, earth-abundant alternative if paired with these advanced ligand motifs.

Q4: How does the choice of base affect the coupling of these hindered ethers? A4: Strong bases like NaOtBu can cleave sensitive protecting groups (like siloxanes) on the 2-(4-bromophenoxy) scaffold. Furthermore, in 2, milder conditions are required to prevent disiloxane formation. Switching to weaker bases like K3PO4 or KF, combined with highly active catalysts like Pd/P(t-Bu)3, allows the reaction to proceed smoothly without degrading the starting material.

Mechanistic Pathway Analysis

Understanding the specific bottleneck in the catalytic cycle allows for rational troubleshooting rather than trial-and-error screening.

CatalyticCycle Pd0 Pd(0)L Active OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Pd(II) Ar-Br OxAdd->PdII TransMet Trans- metalation PdII->TransMet Nu-H PdIINu Pd(II) Ar-Nu TransMet->PdIINu RedElim Reductive Elimination PdIINu->RedElim RedElim->Pd0 Product

Fig 2. Catalytic cycle highlighting steric bottlenecks in cross-coupling reactions.

Quantitative Data: Ligand Selection Matrix

Summarized below is the quantitative performance data for selecting the appropriate ligand system based on the specific steric demands of your 2-(4-bromophenoxy) derivative.

LigandCatalyst PrecursorOptimal Reaction TypeSteric ToleranceKey Mechanistic Advantage
P(t-Bu)3 Pd2(dba)3Suzuki-MiyauraVery HighForms highly reactive 12-electron Pd(0)L complex, enabling room-temperature oxidative addition.
BrettPhos (COD)Pd(CH2TMS)2Buchwald-HartwigHighAccelerates reductive elimination by raising the ground state energy of the Pd(II) intermediate.
XPhos Pd(OAc)2General AminationModerate-HighExcellent functional group tolerance; bulky biaryl structure prevents catalyst deactivation via cyclometalation.
Pyrrole-ol CuIUllmann CouplingModerateEnables earth-abundant metal catalysis for hindered partners, bypassing Pd toxicity.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems . By observing the specific physical checkpoints embedded in the steps, you can confirm the mechanistic success of the reaction in real-time.

Protocol A: Buchwald-Hartwig Amination of Hindered 2-(4-Bromophenoxy) Ethers

Designed to overcome slow reductive elimination using BrettPhos.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the 2-(4-bromophenoxy) derivative (1.0 mmol), the amine nucleophile (1.2 mmol), NaOtBu (1.4 mmol), (COD)Pd(CH2TMS)2 (3 mol%), and BrettPhos (3.3 mol%).

    • Causality Note: A slight stoichiometric excess of ligand relative to palladium (3.3% vs 3.0%) is critical. It ensures complete formation of the active mono-ligated Pd(0)L species while preventing the precipitation of inactive Pd black.

  • Solvent Addition: Add anhydrous toluene (5 mL) and seal the tube securely.

  • Initiation: Remove the sealed tube from the glovebox and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously.

    • Validation Checkpoint: The reaction mixture must transition from a yellow suspension to a deep red/brown homogeneous solution within 10–15 minutes. If the solution remains yellow and cloudy , the active Pd(0) species has failed to form. Abort the reaction, verify the integrity of your glovebox atmosphere, and check the base for moisture contamination.

  • Monitoring: Monitor via LCMS until the aryl bromide is consumed (typically 2–4 hours).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo for column chromatography.

Protocol B: Suzuki-Miyaura Coupling using P(t-Bu)3

Designed to overcome stalled oxidative addition in highly shielded substrates.

  • Preparation: In a glovebox, combine the 2-(4-bromophenoxy) derivative (1.0 mmol), the desired boronic acid (1.5 mmol), KF (3.0 mmol), Pd2(dba)3 (1.5 mol%), and P(t-Bu)3 (3.6 mol%) in a reaction vial.

    • Causality Note: KF is utilized instead of stronger alkoxide bases to prevent side reactions (such as ether cleavage) with sensitive functional groups on the hindered scaffold.

  • Solvent Addition: Add anhydrous THF (4 mL) and seal the vial.

  • Reaction: Stir at room temperature for 24 hours.

    • Validation Checkpoint: The reaction should exhibit a steady color change to dark orange. A rapid turn to black within the first hour indicates premature catalyst decomposition (Pd black formation), likely due to oxygen ingress or poor ligand coordination.

  • Workup: Quench the reaction with deionized water (5 mL), extract with diethyl ether (3 x 10 mL), dry the combined organic layers over anhydrous MgSO4, and purify via flash chromatography.

References

  • Title: The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)
  • Title: Development of Novel Transition Metal-Catalyzed Cross-Coupling Reactions and Applications Thereof By Georgiy Teverovskiy Source: DSpace@MIT URL
  • Source: PMC (NIH)
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides Source: Organic Chemistry Portal URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-(4-Bromophenoxy)quinoline-4-carbonitrile

An In-Depth Analysis and Comparison for Structural Elucidation For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis and Comparison for Structural Elucidation

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for this purpose.[1] This guide provides a comprehensive analysis of the ¹H NMR characterization of 2-(4-Bromophenoxy)quinoline-4-carbonitrile, a molecule of interest in medicinal chemistry. We will delve into the expected spectral features, provide a robust experimental protocol, and compare its predicted spectrum with that of analogous structures to offer a holistic understanding for researchers in the field.

The structural complexity of 2-(4-Bromophenoxy)quinoline-4-carbonitrile, with its distinct aromatic systems and substituent effects, gives rise to a nuanced ¹H NMR spectrum. A thorough interpretation of this spectrum is crucial for confirming its identity and purity.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 2-(4-Bromophenoxy)quinoline-4-carbonitrile. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.[1] The numbering scheme used for proton assignments is provided in the accompanying molecular structure diagram.

Chemical structure of 2-(4-Bromophenoxy)quinoline-4-carbonitrile with proton numbering

Table 1: Predicted ¹H NMR Data for 2-(4-Bromophenoxy)quinoline-4-carbonitrile in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.5Singlet-1H
H-5~8.2Doublet~8.51H
H-6~7.6Triplet~7.51H
H-7~7.8Triplet~7.51H
H-8~8.0Doublet~8.51H
H-2'/H-6'~7.2Doublet~9.02H
H-3'/H-5'~7.6Doublet~9.02H

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-(4-Bromophenoxy)quinoline-4-carbonitrile, adherence to a meticulous experimental protocol is essential. The following procedure is designed to yield a spectrum with excellent resolution and signal-to-noise ratio.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid 2-(4-Bromophenoxy)quinoline-4-carbonitrile.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Chloroform is a suitable initial solvent choice for many organic compounds.[4]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[2]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[5] Solid particles can degrade spectral quality by distorting the magnetic field homogeneity.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine, ensuring the correct depth.

  • Place the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 30-degree pulse angle, 2-second relaxation delay, 16-32 scans).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.[6][7]

  • Analyze the multiplicities and coupling constants of the signals.[6][8]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the ¹H NMR characterization of 2-(4-Bromophenoxy)quinoline-4-carbonitrile.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H NMR Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Spectrum ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Chemical Shifts & Multiplicities integrate->analyze

Caption: Workflow for ¹H NMR analysis of 2-(4-Bromophenoxy)quinoline-4-carbonitrile.

Comparative Spectral Analysis and Rationale

The predicted chemical shifts for 2-(4-Bromophenoxy)quinoline-4-carbonitrile are informed by the electronic environment of each proton, which is influenced by the various functional groups in the molecule.[7][8]

  • Quinoline Ring Protons (H-3, H-5, H-6, H-7, H-8): Protons on a quinoline ring system typically resonate in the aromatic region, generally between δ 6.5 and 9.0 ppm.[1]

    • H-3: The presence of the electron-withdrawing cyano group at the 4-position and the adjacent nitrogen atom will deshield H-3, however, the phenoxy group at the 2-position will have a shielding effect. This results in a predicted chemical shift around 7.5 ppm. It is expected to be a singlet as it has no adjacent protons.

    • H-5 and H-8: These protons are in the peri positions relative to the nitrogen atom and are therefore significantly deshielded, placing them downfield. H-5 will be a doublet due to coupling with H-6, and H-8 will be a doublet due to coupling with H-7.

    • H-6 and H-7: These protons will appear as triplets due to coupling with their two neighboring protons. Their chemical shifts are expected to be in the mid-aromatic range.

  • 4-Bromophenoxy Group Protons (H-2'/H-6' and H-3'/H-5'):

    • H-2'/H-6': These protons are ortho to the ether linkage and will be shielded relative to the other protons on this ring, appearing as a doublet around 7.2 ppm.

    • H-3'/H-5': These protons are ortho to the bromine atom and meta to the ether linkage. The electron-withdrawing effect of the bromine atom will deshield them, shifting their resonance downfield to around 7.6 ppm. They will appear as a doublet due to coupling with H-2' and H-6', respectively.

Comparison with Analogous Structures:

  • 2-Substituted Quinolines: In related 2-phenylquinoline structures, the protons of the quinoline ring exhibit similar chemical shifts and splitting patterns to those predicted for the target molecule.[9] The presence of a substituent at the 2-position influences the chemical shift of the H-3 proton.

  • 4-Bromophenoxy Derivatives: The characteristic AA'BB' system of a para-substituted benzene ring is evident in the predicted spectrum of the 4-bromophenoxy moiety. The two distinct doublets are a hallmark of this substitution pattern.

Conclusion

The ¹H NMR spectrum of 2-(4-Bromophenoxy)quinoline-4-carbonitrile provides a wealth of information for its structural verification. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can confidently confirm the identity and purity of this compound. The provided experimental protocol and comparative analysis serve as a valuable resource for scientists engaged in the synthesis and characterization of novel quinoline derivatives.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
  • OpenOChem Learn. (n.d.). Interpreting | OpenOChem Learn.
  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 13(2), 122.
  • BenchChem. (n.d.). Application Note: ¹H NMR Characterization of Substituted Quinolines.
  • Jasperse, J. (n.d.). H-NMR Interpretation.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • University of Calgary. (n.d.). ¹H NMR Spectroscopy.
  • Supplementary Information. (n.d.).
  • Frontier, A. (2026). How to Get a Good ¹H NMR Spectrum. University of Rochester.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl₂-Mediated Reducti.

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Comparative

Precision Analytics: FT-IR Spectral Analysis of Nitrile Stretch in Quinoline Derivatives

Topic: FT-IR spectral analysis of nitrile stretch in quinoline derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Diagnostic Po...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FT-IR spectral analysis of nitrile stretch in quinoline derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Diagnostic Power of the Cyano Group

In medicinal chemistry, the quinoline scaffold is ubiquitous, serving as the backbone for antimalarials (chloroquine), anticancer agents, and broad-spectrum antibiotics. The incorporation of a nitrile (cyano,


) group into this scaffold is a critical strategy for bioisosteric replacement, metabolic stability enhancement, and modulating lipophilicity.

For the drug development professional, the rapid and unambiguous confirmation of the nitrile moiety is paramount. While NMR (


) provides structural certainty, it is time-consuming and solvent-dependent. Fourier Transform Infrared Spectroscopy (FT-IR)  emerges as the premier high-throughput screening tool for this application.

This guide objectively compares FT-IR against its primary spectroscopic alternatives (Raman and NMR), detailing the mechanistic behavior of the nitrile stretch (


) within the electron-deficient quinoline system.

Technique Comparison: FT-IR vs. Raman vs. NMR

Objective analysis of performance for nitrile detection in fluorescent heterocyclic systems.

The nitrile group is unique: it possesses both a strong dipole moment (IR active) and high polarizability (Raman active). However, in the context of quinoline derivatives , FT-IR is superior due to the fluorescence interference common in Raman spectroscopy of fused heterocycles.

FeatureFT-IR (Mid-IR) Raman Spectroscopy

C NMR
Primary Detection Principle Absorption (Change in Dipole Moment)Scattering (Change in Polarizability)Magnetic Resonance (Nuclear Spin)
Nitrile Signal (

)
Strong, Sharp (~2200–2250 cm⁻¹)Medium/Strong (often obscured)Weak peak (~115–120 ppm)
Quinoline Compatibility Excellent. Unaffected by fluorescence.Poor. Quinolines are often fluorophores; fluorescence background overwhelms the Raman signal.Good , but requires deuterated solvents and long acquisition times for quaternary carbons.
Sample State Solid (KBr/ATR) or LiquidSolid or LiquidSolution only
Throughput Speed High (< 1 min/sample)MediumLow (10–30 min/sample)
Cost per Analysis LowLowHigh

Critical Insight: While Raman is typically the "king" of symmetric bond detection, the extended


-conjugation of quinoline derivatives often leads to fluorescence when excited by standard lasers (532 nm or 785 nm). Unless using a specialized 1064 nm laser, FT-IR is the more robust and reliable choice for this specific scaffold. 

Mechanistic Insight: The Physics of the Stretch

The Vibrational Signature

The nitrile stretch is a distinct vibrational mode occurring in a spectral "quiet zone" (2000–2300 cm⁻¹), free from interference by C-H, N-H, or C=O bands.

  • Baseline Frequency: Aliphatic nitriles (non-conjugated) appear at 2240–2260 cm⁻¹ .

  • Quinoline (Aromatic) Shift: Conjugation with the quinoline ring lowers the bond order of the triple bond, shifting the frequency to lower wavenumbers, typically 2220–2240 cm⁻¹ .

Substituent Effects (The Hammett Connection)

The position of the nitrile on the quinoline ring (e.g., 3-cyano vs. 4-cyano) alters the frequency based on electronic communication with the ring nitrogen.

  • Conjugation Effect (Red Shift): Resonance allows the

    
    -electrons of the aromatic ring to delocalize into the 
    
    
    
    antibonding orbitals, weakening the bond and lowering the frequency (
    
    
    ).
  • Inductive Effect (Blue Shift): The quinoline nitrogen is electronegative. If the nitrile is close (e.g., position 2), the inductive withdrawal of electron density strengthens the

    
    -bond component, potentially raising the frequency slightly compared to a purely carbocyclic analog (like naphthalene).
    

General Rule for Interpretation:



  • Electron Donating Groups (EDGs) on Ring: Increase intensity (molar absorptivity) due to larger dipole change during vibration.

  • Electron Withdrawing Groups (EWGs) on Ring: May shift

    
     to higher wavenumbers but often decrease peak intensity.
    

Experimental Protocol: Self-Validating FT-IR Workflow

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this protocol designed to minimize atmospheric interference and maximize signal-to-noise ratio.

Method A: KBr Pellet (The Gold Standard for Resolution)

Best for publication-quality spectra and resolving subtle frequency shifts.

  • Preparation: Mix 1–2 mg of the dry quinoline derivative with ~200 mg of spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Why? Large particles cause light scattering (Christiansen effect), distorting the baseline.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (essential to distinguish sharp CN peaks).

    • Scans: 32 or 64.

    • Range: 4000–400 cm⁻¹.[1][2][3]

Method B: ATR (Attenuated Total Reflectance)

Best for high-throughput screening in industry.

  • Crystal Selection: Diamond or ZnSe.

  • Application: Place solid directly on the crystal. Apply high pressure using the anvil.

  • Correction: Apply "ATR Correction" in software to account for penetration depth dependence on wavelength (lower wavenumbers penetrate deeper).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for characterizing these derivatives.

FTIR_Workflow Start Sample: Quinoline Derivative Check_Fluor Is sample highly fluorescent? Start->Check_Fluor Raman Raman Spectroscopy (1064 nm Laser required) Check_Fluor->Raman No FTIR_Choice Select FT-IR Method Check_Fluor->FTIR_Choice Yes (Typical) KBr Method A: KBr Pellet (High Resolution, No Peak Shift) FTIR_Choice->KBr ATR Method B: ATR (Rapid, Slight Peak Shift) FTIR_Choice->ATR Acquisition Data Acquisition (2200-2260 cm⁻¹ Focus) KBr->Acquisition ATR->Acquisition Analysis Spectral Analysis Acquisition->Analysis Result_Conj Peak ~2220-2230 cm⁻¹ (Conjugated Nitrile) Analysis->Result_Conj Result_NonConj Peak >2250 cm⁻¹ (Non-Conjugated/Saturated) Analysis->Result_NonConj

Figure 1: Decision matrix and workflow for spectroscopic characterization of nitrile-substituted quinolines.

Data Interpretation & Troubleshooting

The "False Positive" Trap

A common pitfall in nitrile synthesis (e.g., from amides) is the presence of isocyanate intermediates.

  • Nitrile (

    
    ):  Sharp, distinct peak at ~2230 cm⁻¹.
    
  • Isocyanate (

    
    ):  Broad, very intense doublet or multiplet at 2250–2270 cm⁻¹ .
    
  • Alkyne (

    
    ):  Weak intensity (unless asymmetrically substituted), usually sharp, ~2100–2260 cm⁻¹.
    
Solvent Interference

If using solution-phase IR (e.g., in Chloroform):

  • Avoid solvents with absorption in the 2200 cm⁻¹ region (e.g., Acetonitrile is obviously prohibited).

  • Chlorinated solvents are preferred as they are transparent in the nitrile region.

References

  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal. (2021). Investigates how electron-donating/withdrawing groups modulate frequency and intensity.[4][5] [Link]

  • IR vs Raman Spectroscopy: Advantages & Limitations. Mettler Toledo. A comprehensive industrial comparison of the two techniques. [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure. (2012). Provides specific wavenumber assignments for chloro- and azido-quinolines.[3] [Link]

  • Spectrometric Identification of Organic Compounds. Silverstein, Bassler, & Morrill. (Standard Text). Authoritative source for general characteristic group frequencies of nitriles and aromatic systems. [Link]

Sources

Validation

Advanced Structural Elucidation of Brominated Phenoxyquinolines: A Mass Spectrometry Platform Comparison

Brominated phenoxyquinolines represent a highly privileged scaffold in modern medicinal chemistry, frequently leveraged in the development of antimalarial agents, kinase inhibitors, and novel antimicrobial therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Brominated phenoxyquinolines represent a highly privileged scaffold in modern medicinal chemistry, frequently leveraged in the development of antimalarial agents, kinase inhibitors, and novel antimicrobial therapeutics. The dual functionality of these molecules—combining the electron-deficient quinoline core with a versatile brominated handle and a lipophilic phenoxy group—presents unique analytical challenges.

This guide objectively evaluates the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) against Triple Quadrupole (ESI-QqQ) mass spectrometry platforms. By dissecting the mechanistic fragmentation pathways of these compounds, we provide a definitive framework for selecting the optimal analytical strategy for both structural characterization and high-sensitivity quantification.

Mechanistic Insights: Fragmentation Causality in Collision-Induced Dissociation (CID)

To optimize any mass spectrometry workflow, one must first understand the fundamental gas-phase chemistry of the target analyte. When brominated phenoxyquinolines are subjected to CID, their fragmentation is governed by the relative bond dissociation energies of the ether linkage, the carbon-halogen bond, and the heteroaromatic ring[1].

The Bromine Isotopic Signature

The most critical diagnostic feature of any brominated compound is its isotopic signature. Bromine naturally exists as two stable isotopes,


 and 

, in an approximate 50.69% to 49.31% ratio. Consequently, the intact precursor ion

will always present as a distinct "twin peak" separated by exactly 1.998 Da[2][3]. Recognizing this 1:1 isotopic cluster is the first step in confirming the presence of the brominated quinoline core before initiating MS/MS fragmentation.
Energy-Dependent Cleavage Pathways
  • Low Collision Energy (15–25 eV) - Ether Cleavage: The phenoxy ether bond is the most labile site. Protonation typically occurs at the quinoline nitrogen. Upon low-energy collision, the molecule undergoes a neutral loss of phenol (94 Da), leaving a highly stable brominated quinoline cation.

  • High Collision Energy (30–45 eV) - Halogen Cleavage: Homolytic cleavage of the C-Br bond requires higher energy input. This results in the loss of a bromine radical (79 or 81 Da). Depending on the specific isomer, this can occur directly from the precursor ion or sequentially following the loss of the phenoxy group[2].

  • Maximum Collision Energy (>45 eV) - Ring Opening: The ultimate fragmentation of the quinoline core involves the expulsion of hydrogen cyanide (HCN, 27 Da), a classic signature of nitrogen-containing aromatic heterocycles[4].

Fragmentation M Precursor Ion [M+H]+ m/z 300.0 / 302.0 (1:1 Isotopic Ratio) F1 Loss of Phenol (-94 Da) m/z 206.0 / 208.0 [Bromoquinoline]+ M->F1 Ether Cleavage (CE: 15-25 eV) F2 Loss of Br• (-79/81 Da) m/z 221.1 [Phenoxyquinoline]+ M->F2 Halogen Cleavage (CE: 30-40 eV) F3 Loss of Br• (-79/81 Da) m/z 127.1 [Quinoline Core]+ F1->F3 Halogen Cleavage (CE: 35-45 eV) F4 Loss of HCN (-27 Da) m/z 100.1 [Phenyl Cation]+ F3->F4 Ring Opening (CE: >45 eV)

Mechanistic fragmentation pathway of brominated phenoxyquinolines under CID.

Platform Comparison: ESI-QTOF vs. ESI-QqQ

While both platforms utilize electrospray ionization and quadrupole-based mass filters, their performance diverges significantly based on the end goal: structural elucidation (QTOF) versus targeted quantification (QqQ).

High-Resolution ESI-QTOF (The Structural Engine)

For novel drug development and metabolite identification, ESI-QTOF is unparalleled. It provides sub-2 ppm mass accuracy, allowing researchers to unequivocally assign elemental compositions to every fragment[3][5]. When analyzing brominated phenoxyquinolines in complex biological matrices (e.g., plasma or liver microsomes), the high resolving power (>40,000 FWHM) separates the target analyte from isobaric endogenous lipids that would otherwise mask the 1:1 bromine isotopic pattern.

Triple Quadrupole ESI-QqQ (The Quantitative Workhorse)

For pharmacokinetic (PK) profiling, the ESI-QqQ operating in Multiple Reaction Monitoring (MRM) mode is the industry standard. By locking Q1 to the precursor (e.g., m/z 300.0) and Q3 to a specific high-abundance fragment (e.g., m/z 206.0), the QqQ maximizes duty cycle and sensitivity. However, it operates at nominal mass resolution, making it blind to subtle structural modifications (like oxidation or methylation) unless specifically targeted.

Quantitative Performance Summary
Performance MetricESI-QTOF (High-Resolution MS)ESI-QqQ (Nominal Mass MS)Analytical Impact for Brominated Quinolines
Mass Accuracy < 2 ppm~ 0.1 DaQTOF ensures exact formula confirmation of the Br-isotope fragments.
Resolving Power > 40,000 (FWHM)Unit Resolution (~0.7 Da)QTOF separates isobaric matrix interferences from target ions.
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ is superior for PK studies requiring broad concentration quantification.
Acquisition Mode Data-Dependent MS/MS (DDA)Multiple Reaction Monitoring (MRM)DDA captures all fragments; MRM maximizes signal-to-noise for targeted ions.
Sensitivity (LOD) Low picogram (pg) rangeLow femtogram (fg) rangeQqQ provides 10x to 100x better sensitivity for trace-level detection.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It incorporates continuous quality control (QC) checks, isotopic internal standards, and system suitability criteria to prevent false positives and instrument drift.

Step 1: System Suitability and Calibration (Self-Validation Check 1)
  • Infuse a standardized tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the mass axis.

  • Validation Gate: The system must achieve a mass accuracy of < 2 ppm and a resolution of > 40,000 FWHM before proceeding.

  • Inject a solvent blank to verify the absence of carryover at the expected retention times.

Step 2: Sample Preparation with Internal Standard
  • Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g.,

    
    -labeled brominated phenoxyquinoline).
    
  • Causality: The heavy-labeled internal standard co-elutes with the target analyte, perfectly correcting for any matrix-induced ion suppression during the ESI process.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to an LC vial.

Step 3: UHPLC Separation
  • Column: C18 Reverse-Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation for positive ion mode).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Validation Gate: Monitor the retention time of the internal standard. A shift of > 0.1 minutes indicates column degradation or pump failure.

Step 4: Mass Spectrometry Acquisition
  • Source Parameters: Gas temperature 300°C, Drying gas 10 L/min, Nebulizer 40 psi, Capillary voltage 4000 V.

  • For QTOF (DDA Mode): Set MS1 scan range from m/z 100-1000. Trigger MS/MS on the top 3 most intense precursors. Exclude dynamic background ions.

  • For QqQ (MRM Mode): Monitor the primary transition (e.g., 300.0

    
     206.0, CE: 20 eV) for quantification, and a secondary transition (e.g., 300.0 
    
    
    
    127.1, CE: 40 eV) for qualification.
  • Validation Gate: The ratio between the quantifier and qualifier MRM transitions must remain within

    
    20% of the analytical standard.
    

Workflow S1 Sample Prep (+ Isotope ISTD) S2 UHPLC Separation S1->S2 S3 ESI (+) Ionization S2->S3 S4 Q1: Precursor Selection S3->S4 S5 CID Fragmentation S4->S5 S6 TOF/Q3 Detection S5->S6

Self-validating LC-MS/MS workflow for robust phenoxyquinoline analysis.

Conclusion

The structural elucidation of brominated phenoxyquinolines relies heavily on exploiting their unique gas-phase chemistry. The 1:1 isotopic signature of bromine serves as an immediate structural beacon, while the energy-dependent cleavage of the phenoxy ether and halogen bonds provides a clear map of the molecule's architecture.

For laboratories focused on structural confirmation, metabolite identification, or untargeted discovery, the ESI-QTOF is the mandatory platform due to its exact mass capabilities. Conversely, for late-stage drug development requiring high-throughput, trace-level quantification, the ESI-QqQ remains the optimal choice. By implementing the self-validating protocols outlined above, researchers can ensure the highest degree of analytical trustworthiness and scientific integrity in their mass spectrometry workflows.

References

  • Vadlamani, N., et al. (2025). A Novel Phenoxyquinoline-Pyrimidine Hybrids: Synthesis, In Silico ADME Studies, Molecular Docking and in Vitro Cytotoxic Activity. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). Metabolomic profiles of stony coral species from the Dry Tortugas National Park display inter- and intraspecies variation. PMC. Retrieved from[Link]

Sources

Comparative

Comparing biological potency of 2-phenoxy vs 2-anilino quinolines

Comparative Biological Potency: 2-Phenoxy vs. 2-Anilino Quinolines in Drug Discovery As a Senior Application Scientist, I frequently observe that the simplest structural modifications often dictate the success or failure...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Potency: 2-Phenoxy vs. 2-Anilino Quinolines in Drug Discovery

As a Senior Application Scientist, I frequently observe that the simplest structural modifications often dictate the success or failure of a drug candidate. In the optimization of the quinoline scaffold—a privileged pharmacophore in medicinal chemistry—the choice of the linker atom at the 2-position is paramount. Substituting a secondary amine (2-anilino) with an ether oxygen (2-phenoxy) fundamentally alters the molecule's stereoelectronics, target selectivity, and ADMET profile.

This guide provides an objective, data-driven comparison of 2-phenoxy versus 2-anilino quinolines, detailing the mechanistic causality behind their biological potencies and providing self-validating experimental frameworks for their evaluation.

Mechanistic Causality: The Linker Atom Paradigm

The biological divergence between these two scaffolds is primarily driven by their hydrogen-bonding capabilities and conformational flexibility [1].

  • 2-Anilinoquinolines (Nitrogen Linker): The N-H bond acts as a critical Hydrogen Bond Donor (HBD). In the context of kinase inhibition, this HBD is often essential for anchoring the molecule to the hinge region of the ATP-binding pocket (e.g., interacting with the backbone carbonyl of methionine residues). This interaction is a hallmark of potent Type I and Type II kinase inhibitors [1].

  • 2-Phenoxyquinolines (Oxygen Linker): The ether oxygen acts solely as a Hydrogen Bond Acceptor (HBA). The loss of the HBD capacity typically results in a precipitous drop in kinase inhibitory potency due to steric clashes or the inability to satisfy the hinge region's hydrogen bonding requirements. However, this oxygen linker increases lipophilicity and alters the C-X-C bond angle, making 2-phenoxyquinolines highly effective for targets requiring hydrophobic pocket occupation, such as the Plasmodium HAP enzyme or specific non-nucleoside reverse transcriptase (NNRTI) binding sites [2, 3].

G cluster_0 2-Anilinoquinoline (NH Linker) cluster_1 2-Phenoxyquinoline (O Linker) A1 NH Group (H-Bond Donor) A2 Kinase Hinge Region (e.g., Met Backbone C=O) A1->A2 Strong H-Bond A3 High Affinity Binding (IC50 < 10 nM) A2->A3 P1 O Group (H-Bond Acceptor) P2 Kinase Hinge Region (Steric Clash / No HBD) P1->P2 Weak/No H-Bond P3 Reduced Kinase Affinity (Alternative Targets) P2->P3

Mechanistic comparison of 2-anilino vs 2-phenoxy quinoline binding at the kinase hinge region.

Quantitative Data Presentation: Target-Specific Potency

The table below summarizes the comparative biological potency of these scaffolds across distinct therapeutic targets, highlighting how the linker choice dictates efficacy.

Biological Target2-Anilinoquinoline Profile2-Phenoxyquinoline ProfileMechanistic Rationale
Oncogenic Kinases (e.g., B-RAF, C-RAF) High Potency IC50 ~ 0.114 µM [1]Low Potency IC50 > 10 µM2-NH acts as a critical HBD to the kinase hinge region, stabilizing the ATP-competitive complex.
HIV-1 Reverse Transcriptase High Potency IC50 ~ 1.22 µM [2]Moderate Potency 2-NH forms essential H-bonds with Lys101 in the NNRTI hydrophobic pocket [2].
Plasmodium HAP Enzyme Low Potency High Potency Strong in silico affinity [4]2-O linker provides optimal conformational flexibility and lipophilicity for the active site [4].
ADMET Profile (Aqueous) Lower aqueous reactivityHigher Reactivity Lower energy gap (Egap) [3]Methoxy/fluoro-substituted 2-phenoxyquinolines show high susceptibility to electron transfer in water [3].

Self-Validating Experimental Protocols

To objectively evaluate the biological potency of these compounds, researchers must employ protocols that account for the unique chemical properties of quinolines. The following methodologies are designed as self-validating systems.

Protocol A: Divergent Synthesis & Structural Validation

The synthesis of these derivatives from a common 2-chloroquinoline precursor requires divergent chemical logic.

  • Causality for 2-Anilinoquinolines: Aniline nitrogens are relatively weak nucleophiles. Direct substitution requires harsh conditions that degrade the quinoline core. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling (using Pd(OAc)2 and Xantphos) is strictly required to facilitate C-N bond formation at 80°C [1].

  • Causality for 2-Phenoxyquinolines: Phenols can be easily deprotonated by K2CO3 to form highly nucleophilic phenoxide anions. These readily undergo Nucleophilic Aromatic Substitution (SNAr) at the electron-deficient 2-position of the quinoline ring without transition-metal catalysis.

  • Self-Validating System: Before biological testing, orthogonal analytical techniques must validate the structure. 1H-NMR must confirm the disappearance of the 2-chloro proton and the presence of the linker proton (NH at ~9.0 ppm; absent in phenoxy derivatives). High-Resolution Mass Spectrometry (HRMS) must yield a mass accuracy of <5 ppm to rule out cross-contamination.

Protocol B: Cell-Free Kinase Inhibition Assay (TR-FRET)
  • Causality: Quinolines are notoriously auto-fluorescent. Standard fluorescence assays often yield false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 100 µs time delay before measurement, allowing short-lived background auto-fluorescence to decay, ensuring the signal is solely from the kinase-substrate interaction.

  • Step-by-Step Methodology:

    • Preparation: Dilute the recombinant kinase (e.g., B-RAF) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Incubation: Add the quinoline derivative (serial dilutions from 10 µM to 0.1 nM) to the kinase. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Reaction Initiation: Add ATP (at the Km value for the specific kinase) and the biotinylated substrate peptide. Incubate for 60 minutes.

    • Quenching & Detection: Stop the reaction by adding EDTA (to chelate Mg2+). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Measurement: Read the emission ratio (665 nm / 615 nm) on a microplate reader after a 100 µs delay.

  • Self-Validating System: The assay must include a known reference inhibitor (e.g., Imatinib) to validate assay sensitivity, and a DMSO-only vehicle control to establish the 100% kinase activity baseline. The Z'-factor must be calculated (>0.5 is strictly required for the assay to be considered valid).

Workflow S1 1. Compound Synthesis (Buchwald-Hartwig vs SNAr) S2 2. Structural Validation (NMR, HRMS, Purity >95%) S1->S2 S3 3. Cell-Free Kinase Assay (TR-FRET to avoid auto-fluorescence) S2->S3 S4 4. Cellular Proliferation (NCI-60 Panel / MTT Assay) S3->S4 S5 5. Target Engagement (Cellular Thermal Shift Assay) S4->S5

Standardized experimental workflow for validating biological potency of quinoline derivatives.

Conclusion & Strategic Application

The decision to utilize a 2-phenoxy versus a 2-anilino quinoline should be dictated by the target's active site architecture. If the target is a kinase requiring hinge-region hydrogen bonding, the 2-anilino substitution is non-negotiable [1]. Conversely, if the goal is to target highly lipophilic pockets (e.g., NNRTIs or parasitic enzymes) while optimizing aqueous electron-transfer reactivity, the 2-phenoxy scaffold provides a superior, metabolically stable alternative[2, 3, 4].

References

  • Source: European Journal of Medicinal Chemistry (via PubMed)
  • Source: Molecules (via PMC)
  • Title: DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines Source: Biology, Medicine, & Natural Product Chemistry URL
  • Title: INNOSC Theranostics and Pharmacological Sciences (In silico antimalarial study of 2-phenoxyquinolines)
Validation

A Comparative In Silico Analysis: Quinoline-4-Carbonitrile Versus Quinoline-4-Carboxamide as Potential EGFR Kinase Inhibitors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a versatile framework that form...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a versatile framework that forms the core of numerous therapeutic agents.[1] Its adaptability for chemical modification has given rise to a vast library of derivatives with a wide spectrum of biological activities, particularly in oncology.[2] Among these, quinoline derivatives substituted at the 4-position have shown significant promise. This guide presents a comparative molecular docking study of two such derivatives, quinoline-4-carbonitrile and quinoline-4-carboxamide, against a critical oncological target: the Epidermal Growth Factor Receptor (EGFR) kinase.

This analysis is designed to provide an in-depth, objective comparison of their potential binding interactions and to elucidate how the subtle difference between a carbonitrile and a carboxamide moiety can influence their engagement with the ATP-binding pocket of EGFR. As a Senior Application Scientist, the narrative that follows is grounded in established computational protocols and aims to explain the causality behind the experimental choices, ensuring a self-validating and trustworthy guide for professionals in drug discovery.

The Strategic Choice of EGFR Kinase as a Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[3] Its aberrant activation, often through mutations in its kinase domain, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] Quinoline-based compounds have been successfully developed as EGFR inhibitors, with some demonstrating potent anticancer activity.[2][4] The selection of EGFR kinase for this comparative study is therefore rooted in its clinical relevance and the established precedent of quinoline derivatives as effective binders. For this in silico investigation, the crystal structure of the EGFR kinase domain in complex with an inhibitor (PDB ID: 1M17) will be utilized as the receptor model.[5]

Physicochemical Properties: A Tale of Two Functional Groups

Before delving into the docking simulation, it is crucial to consider the intrinsic physicochemical differences between the carbonitrile and carboxamide groups, as these properties can significantly influence their interaction profiles.

PropertyQuinoline-4-carbonitrileQuinoline-4-carboxamideRationale for Impact on Docking
Hydrogen Bonding Acceptor only (N atom)Acceptor (O atom) and Donor (NH2 group)The carboxamide's ability to both donate and accept hydrogen bonds provides more opportunities for interaction with polar residues in the binding pocket.
Polarity Moderately polarMore polarIncreased polarity of the carboxamide may favor interactions in more hydrophilic regions of the binding site.
Size & Shape Linear, smallerPlanar, largerThe bulkier carboxamide group may lead to steric hindrance or, conversely, more extensive van der Waals contacts.
Lipophilicity (clogP) HigherLowerDifferences in lipophilicity can affect the overall binding affinity and pharmacokinetic properties of the molecule.[6]

A Rigorous and Reproducible Docking Methodology

To ensure a fair and objective comparison, a standardized molecular docking workflow is employed using industry-standard software. The following protocol is designed to be self-validating by adhering to best practices in computational chemistry.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation (using MGLTools):

    • The crystal structure of the EGFR kinase domain (PDB ID: 1M17) is downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure.

    • Kollman charges are assigned to the protein atoms to approximate their partial charges.

    • The prepared protein structure is saved in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[7]

  • Ligand Preparation:

    • The 3D structures of quinoline-4-carbonitrile and quinoline-4-carboxamide are generated using a chemical drawing tool and optimized to their lowest energy conformation.

    • Gasteiger charges are calculated for the ligand atoms.

    • The rotatable bonds within the ligands are defined to allow for conformational flexibility during docking.

    • The prepared ligand structures are saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the ATP-binding site of the EGFR kinase domain.

    • The dimensions and center of the grid box are determined based on the coordinates of the co-crystallized inhibitor in the 1M17 structure to ensure the docking search is localized to the active site.

  • Docking Simulation (using AutoDock Vina):

    • AutoDock Vina is used to perform the docking calculations.[8]

    • The program systematically explores different conformations and orientations of each ligand within the defined grid box.

    • A Lamarckian Genetic Algorithm is employed to efficiently search the conformational space.

    • The binding affinity of each docked pose is estimated using Vina's empirical scoring function, which approximates the free energy of binding in kcal/mol.[8]

  • Analysis of Results:

    • The docking results are analyzed to identify the lowest energy (most favorable) binding pose for each ligand.

    • The binding interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, are visualized and analyzed using molecular visualization software.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download EGFR Structure (PDB: 1M17) Clean Clean Protein: Remove Water & Ligands PDB->Clean H_Charges_P Add Hydrogens & Assign Kollman Charges Clean->H_Charges_P PDBQT_P Save as receptor.pdbqt H_Charges_P->PDBQT_P Grid Define Grid Box (Active Site) PDBQT_P->Grid Ligand_Draw Draw & Optimize Ligands (Carbonitrile & Carboxamide) H_Charges_L Assign Gasteiger Charges Ligand_Draw->H_Charges_L PDBQT_L Save as ligand.pdbqt H_Charges_L->PDBQT_L Vina Run AutoDock Vina (Lamarckian GA) PDBQT_L->Vina Grid->Vina Analyze Analyze Binding Poses & Interactions Vina->Analyze Compare Compare Binding Affinities & Modes Analyze->Compare

Caption: Molecular docking workflow for the comparative analysis.

Comparative Docking Results: A Structural Perspective

The docking simulations reveal distinct binding modes and interaction patterns for quinoline-4-carbonitrile and quinoline-4-carboxamide within the EGFR kinase active site. The following table summarizes the key quantitative data from the docking analysis.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Quinoline-4-carbonitrile -7.8Met769, Cys773, Leu768, Pro770
Quinoline-4-carboxamide -8.5Met769, Cys773, Asp831, Lys721, Pro770
Binding Mode of Quinoline-4-carbonitrile

The docking results for quinoline-4-carbonitrile indicate a favorable binding affinity, with the quinoline ring system acting as the primary anchor within the hydrophobic pocket of the active site. The nitrile nitrogen is predicted to form a hydrogen bond with the backbone amide of Met769 , a key interaction for many EGFR inhibitors.[5] The quinoline ring itself is positioned to engage in π-π stacking interactions with the phenyl ring of Phe723 . Additionally, hydrophobic interactions with residues such as Leu694 , Val702 , and Ala719 contribute to the overall binding stability. The linear geometry of the nitrile group allows it to fit snugly into a narrow hydrophobic channel.

G cluster_ligand Quinoline-4-Carbonitrile cluster_protein EGFR Active Site Ligand Quinoline-4-Carbonitrile Met769 Met769 Ligand->Met769 H-Bond (Nitrile N) Phe723 Phe723 Ligand->Phe723 π-π Stacking Hydrophobic_Pocket Hydrophobic Pocket (Leu694, Val702, Ala719) Ligand->Hydrophobic_Pocket Hydrophobic Interactions Cys773 Cys773

Caption: Predicted interactions of Quinoline-4-carbonitrile.

Binding Mode of Quinoline-4-carboxamide

Quinoline-4-carboxamide demonstrates a stronger predicted binding affinity, which can be attributed to its more extensive network of interactions. The carboxamide moiety, with its ability to both donate and accept hydrogen bonds, plays a crucial role. The carbonyl oxygen is predicted to form a hydrogen bond with the backbone amide of Met769 , similar to the nitrile. However, the amide -NH2 group forms an additional hydrogen bond with the side chain of Asp831 , a key residue in the DFG motif. This dual hydrogen bonding significantly enhances the binding affinity. Furthermore, the quinoline ring maintains the favorable π-π stacking with Phe723 and hydrophobic interactions. The slightly larger size of the carboxamide group allows for more extensive van der Waals contacts within the pocket.

G cluster_ligand Quinoline-4-Carboxamide cluster_protein EGFR Active Site Ligand Quinoline-4-Carboxamide Met769 Met769 Ligand->Met769 H-Bond (Carbonyl O) Asp831 Asp831 Ligand->Asp831 H-Bond (Amide NH2) Phe723 Phe723 Ligand->Phe723 π-π Stacking Hydrophobic_Pocket Hydrophobic Pocket (Leu694, Val702, Ala719) Ligand->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Predicted interactions of Quinoline-4-carboxamide.

Discussion and Future Perspectives

This comparative docking study suggests that the quinoline-4-carboxamide scaffold may be a more promising starting point for the design of potent EGFR kinase inhibitors compared to its quinoline-4-carbonitrile counterpart. The enhanced binding affinity of the carboxamide derivative is primarily attributed to its ability to form an additional hydrogen bond with the DFG motif of the kinase.

It is important to acknowledge that molecular docking is a computational prediction and requires experimental validation.[9] The predicted binding affinities do not always directly correlate with experimental potencies due to factors such as solvation effects and protein flexibility, which are not fully accounted for in all docking algorithms.

Future work should focus on the synthesis of these compounds and their in vitro evaluation in EGFR kinase inhibition assays and cancer cell line proliferation assays. The insights gained from this in silico study can guide the design of more potent analogs. For instance, further modifications to the quinoline ring could be explored to optimize interactions with other regions of the ATP-binding pocket.

References

  • Akula, N., Bhalla, J., Sridhar, J., & Pattabiraman, N. (2004). Binding modes of 6,7 di-substituted 4-anilinoquinoline-3-carbonitriles to EGFR. Bioorganic & Medicinal Chemistry Letters, 14(13), 3397-3400. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. [Link]

  • Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. (2025, December 15). PubMed. [Link]

  • Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. (n.d.). PubMed. [Link]

  • The binding modes of quinoline derivative, 5j with the active site of EGFR-TK. (n.d.). ResearchGate. [Link]

  • Structural insights into characterizing binding sites in EGFR kinase mutants. (n.d.). PMC. [Link]

  • AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14). YouTube. [Link]

  • Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. (n.d.). PubMed. [Link]

  • Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB. (n.d.). PMC. [Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (2018, July 12). MDPI. [Link]

  • 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. (2017, October 18). RCSB PDB. [Link]

  • 2RF9: Crystal structure of the complex between the EGFR kinase domain and a Mig6 peptide. (2007, December 4). RCSB PDB. [Link]

  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022, December 19). PubMed. [Link]

  • 3ILW: Structure of DNA gyrase subunit A N-terminal domain. (2009, October 6). RCSB PDB. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024, October 21). RSC Publishing. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020, September 18). MDPI. [Link]

  • (A-D) EGFR kinase domain structure (PDB ID 5ugc) showing the... (n.d.). ResearchGate. [Link]

  • Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. (2022, August 19). ResearchGate. [Link]

  • 6JZ0: Crystal structure of EGFR kinase domain in complex with compound 78. (2019, December 4). RCSB PDB. [Link]

  • 1SUU: Structure of DNA gyrase A C-terminal domain. (2004, April 27). RCSB PDB. [Link]

  • 6RKW: CryoEM structure of the complete E. coli DNA Gyrase complex bound to a 130 bp DNA duplex. (2019, November 6). RCSB PDB. [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]

  • Binding of quinolones to DNA gyrase. The quinolone ciprofloxacin is... (n.d.). ResearchGate. [Link]

  • Mechanism of inhibition of DNA gyrase by quinolone antibacterials: specificity and cooperativity of drug binding to DNA. (n.d.). ACS Publications. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC. [Link]

  • M01 tool: an automated, comprehensive computational tool for generating small molecule-peptide hybrids and docking them into curated protein structures. (2025, April 14). PMC. [Link]

  • Network Pharmacology, Molecular Docking and Experimental Validation on. (2025, March 12). DDDT. [Link]

  • Small Molecule Ligand Docking Service. (2024, November 26). BV-BRC. [Link]

  • 2zjt - Crystal structure of dna gyrase B' domain sheds lights on the mechanism for T-segment navigation - Summary. (2024, March 13). PDBj. [Link]

  • Crystal structure of DNA gyrase (PDB ID: 2XCT), the box shows the binding site. (n.d.). ResearchGate. [Link]

  • Small molecule docking. (n.d.). Bonvin Lab. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2007, November 7). ACS Publications. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). PMC. [Link]

  • Docking (molecular). (n.d.). Wikipedia. [Link]

  • Regarding preparation of target protein through MGL Tools? (2022, March 5). ResearchGate. [Link]

  • mgltools. (2021, December 14). Center for Computational Structural Biology. [Link]

  • Preparing the Receptor Files for Molecular Docking. (2023, June 1). The Inercial Blog. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016, March 10). MDPI. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (n.d.). PubMed. [Link]

Sources

Comparative

Comparative Guide: 13C NMR Signal Assignment Tools for Quinoline-4-carbonitrile

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Heteroaromatic Nitriles Quinoline-4-carbonitrile is a privileged pharmacophore in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Heteroaromatic Nitriles

Quinoline-4-carbonitrile is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for numerous kinase inhibitors and antimicrobial agents[1]. For drug development professionals, accurate structural elucidation via 13C NMR is a critical step for intellectual property (IP) protection and quality assurance.

However, assigning the quaternary carbons of quinoline-4-carbonitrile (C4, C4a, C8a, and the cyano carbon) presents a significant analytical challenge. The overlapping chemical shift ranges and complex mesomeric effects induced by the nitrogen heteroatom and the electron-withdrawing cyano group often lead to misassignments. To solve this, modern laboratories rely on a combination of NMR Prediction Software and 2D NMR experimental validation. This guide objectively compares the performance of industry-standard prediction tools against a self-validating experimental ground truth.

Product Comparison: NMR Prediction Software

We evaluated three leading NMR prediction software suites to determine their accuracy in predicting the 13C NMR spectrum of quinoline-4-carbonitrile:

  • ACD/Labs C/H NMR Predictor: Utilizes a vast, curated database of Hierarchical Orthogonal Space Environment (HOSE) codes.

  • Mestrelab Mnova NMRPredict: Employs a hybrid approach combining Machine Learning ensembles with empirical HOSE databases.

  • ChemDraw Professional (ChemNMR): Relies primarily on generalized empirical additivity rules.

Quantitative Performance Data

The table below compares the software predictions against representative experimental values (acquired in CDCl3 at 100 MHz).

Carbon PositionExperimental (ppm)ACD/Labs PredictorMnova NMRPredictChemDraw Professional
C2 (CH) 150.5150.1151.2149.8
C3 (CH) 121.2121.5122.5120.4
C4 (Cq) 117.8118.1119.0115.2
C4a (Cq) 128.5128.8129.1127.0
C5 (CH) 125.4125.6126.0124.5
C6 (CH) 129.1129.0128.8130.2
C7 (CH) 131.0130.8131.5132.1
C8 (CH) 130.2130.0129.8128.9
C8a (Cq) 148.5148.7149.2147.5
CN (Cq) 115.6115.9116.8114.0
Mean Absolute Error (MAE) - 0.29 ppm 0.95 ppm 1.82 ppm
Mechanistic Causality Behind Software Performance

A common pitfall in empirical NMR prediction is the overestimation or underestimation of the C4 chemical shift. In an unsubstituted quinoline, C4 resonates near 136 ppm[2]. Novice analysts often assume that adding an electron-withdrawing cyano group will further deshield this carbon. Paradoxically, the experimental shift drops upfield to ~117.8 ppm.

Why does this happen? The upfield shift is driven by the magnetic anisotropy of the sp-hybridized cyano triple bond and the heavy-atom effect, which alters the local paramagnetic shielding tensor.

  • ChemDraw relies on linear additivity rules, which fail to fully capture this non-linear tensor alteration in fused heteroaromatics, resulting in the highest MAE.

  • ACD/Labs excels (MAE 0.29 ppm) because its HOSE code algorithm maps exact substructural matches up to 4 coordination spheres deep, successfully retrieving the exact shielding environment of 4-cyanoquinolines from its empirical database[3].

Analytical Workflow Integration

To ensure absolute scientific integrity, software predictions must never be used in isolation. They must be cross-validated using a closed-loop experimental workflow.

NMR_Workflow A 1. Sample Preparation (CDCl3, 298K) B 2. 1D 13C & 1H NMR (Identify baseline shifts) A->B C 3. HSQC Experiment (Map CH, CH2, CH3) B->C D 4. HMBC Experiment (Map Quaternary C via 2J/3J) C->D E 5. Final 13C Assignment (Self-Validated) D->E F Software Prediction (ACD/Labs, Mnova, ChemDraw) F->E Cross-Validation

Caption: Integrated workflow combining experimental 2D NMR with software prediction.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I design protocols as self-validating systems. The following methodology ensures that the assignment of quinoline-4-carbonitrile does not rely on external assumptions, but rather on immutable quantum mechanical coupling rules.

Step 1: Sample Preparation
  • Weigh exactly 25 mg of highly pure (>99%) quinoline-4-carbonitrile.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: 1D 13C NMR Acquisition
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Tune and match the probe to the 13C frequency; lock on the deuterium signal of

    
     and shim the magnetic field.
    
  • Acquire the 1D 13C spectrum using a power-gated decoupling pulse sequence (e.g., zgpg30). Critical Causality: Set the relaxation delay (D1) to at least 2.0 seconds. Quaternary carbons (C4, C4a, C8a, CN) lack attached protons to facilitate dipole-dipole relaxation; a short D1 will cause these signals to vanish into the baseline.

  • Acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the nitrile carbon.

Step 3: HSQC (Heteronuclear Single Quantum Coherence)
  • Run a multiplicity-edited HSQC to correlate all protons to their directly attached carbons (

    
    ).
    
  • This immediately isolates the 6 protonated carbons (C2, C3, C5, C6, C7, C8) from the 4 quaternary carbons (C4, C4a, C8a, CN).

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
  • Run an HMBC optimized for long-range couplings (

    
     and 
    
    
    
    typically optimized for 8 Hz).
  • The Self-Validating Matrix: Use the HMBC to mathematically lock the quaternary assignments.

HMBC_Logic H2 H-2 (Proton) C4 C-4 (Quaternary) H2->C4 3J (HMBC) C8a C-8a (Quaternary) H2->C8a 3J (HMBC) H3 H-3 (Proton) CN C≡N (Nitrile) H3->CN 3J (HMBC) C4a C-4a (Quaternary) H3->C4a 3J (HMBC) H5 H-5 (Proton) H5->C4 3J (HMBC) H5->C8a 3J (HMBC)

Caption: Key 3J HMBC correlations used to self-validate quaternary carbon assignments.

Mechanistic Proof: If a software tool predicts the nitrile carbon (CN) at 114.0 ppm, we look at the HMBC. The proton at position 3 (H-3) is exactly three bonds away from the nitrile carbon (


). In the HMBC spectrum, a distinct 

cross-peak will appear connecting the H-3 proton frequency to the CN carbon frequency. If no cross-peak exists at the software-predicted shift, the software prediction is definitively falsified. This creates a closed-loop validation system.

Conclusion

For the structural elucidation of quinoline-4-carbonitrile and its derivatives, ACD/Labs provides the highest predictive accuracy due to its robust HOSE code database, making it the preferred choice for rigorous IP documentation. Mnova offers excellent workflow integration, while ChemDraw should be restricted to rapid, qualitative estimations. Regardless of the software utilized, predictions must always be anchored by a self-validating 2D NMR protocol (HSQC/HMBC) to account for the unique magnetic anisotropy and mesomeric effects inherent to heteroaromatic nitriles.

References
  • [1] Title: 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline | Source: researchgate.net | URL: 1

  • [3] Title: From Pyridine-N-oxides to 2-Functionalized Pyridines Through Pyridyl Phosphonium Salts: An Umpolung | Source: doi.org | URL: 3

  • [2] Title: Product Class 3: Quinolines | Source: thieme-connect.de | URL: 2

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromophenoxy)quinoline-4-carbonitrile proper disposal procedures

Standard Operating Procedure & Disposal Protocol: 2-(4-Bromophenoxy)quinoline-4-carbonitrile Proper disposal of complex heterocyclic intermediates like 2-(4-Bromophenoxy)quinoline-4-carbonitrile requires a rigorous under...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: 2-(4-Bromophenoxy)quinoline-4-carbonitrile

Proper disposal of complex heterocyclic intermediates like 2-(4-Bromophenoxy)quinoline-4-carbonitrile requires a rigorous understanding of the molecule's structural liabilities. As a halogenated, nitrile-containing aromatic compound, it bridges multiple hazard classifications. This guide provides researchers, scientists, and drug development professionals with a field-proven, mechanistic approach to safely handling, segregating, and disposing of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[1].

Section 1: Chemical Profiling & Hazard Assessment

To design a self-validating disposal protocol, we must first deconstruct the molecule into its functional groups and understand the causality behind their specific waste routing. Treating the chemical as a sum of its reactive parts ensures that laboratory personnel understand why specific segregation rules exist, rather than just memorizing a protocol.

Table 1: Functional Group Hazard Analysis

Structural MotifPrimary HazardMechanistic ConsequenceDisposal Implication
4-Carbonitrile (-C≡N) Toxic Gas ReleaseReacts under strongly acidic conditions to release highly toxic, flammable Hydrogen Cyanide (HCN) gas[2].Strict segregation from acidic waste streams; must be labeled as a cyanide/nitrile derivative[3].
4-Bromophenoxy (Halogen) Dioxin/Furan Formation & Acid GasLow-temperature burning creates polybrominated dibenzodioxins (PBDDs). Combustion releases corrosive HBr gas[4].Requires High-Temperature Incineration (>1100°C) equipped with a caustic scrubber[5].
Quinoline Core Aquatic Toxicity & RecalcitranceHeterocyclic aromatic amines resist environmental hydrolysis and biodegradation[6].Absolute prohibition of drain/sink disposal or municipal landfilling[7].

Section 2: Operational Handling & Segregation Logic

Expertise & Experience: The most common failure point in laboratory waste management is the inadvertent mixing of incompatible waste streams. For 2-(4-Bromophenoxy)quinoline-4-carbonitrile, the presence of both a halogen (bromine) and a nitrile dictates a highly specific routing logic. It must be classified as Halogenated Organic Waste but carries the critical secondary handling caveat of a Cyanide/Nitrile-bearing compound .

Workflow for Chemical Segregation:

  • Verify pH Compatibility: Before adding this compound (or its solutions) to a waste carboy, verify that the container does not contain strong acids (e.g., HCl, H2SO4, HNO3)[2].

  • Select the Correct Stream: Route the material exclusively to the "Halogenated Organic Waste" stream. Never mix it with "Non-Halogenated" solvents, as non-halogenated streams are often incinerated at lower temperatures, which poses a severe risk of incomplete combustion and dioxin release[4].

  • Apply RCRA Labeling: Affix a hazardous waste tag noting "Halogenated Organics" and explicitly write: "Contains Nitrile derivative - DO NOT MIX WITH ACIDS" to warn future users and waste brokers[8].

G Start Waste Generation: 2-(4-Bromophenoxy)quinoline-4-carbonitrile CheckAcid Are Strong Acids Present in Waste Stream? (HCl, H2SO4, HNO3) Start->CheckAcid Evaluate Compatibility Aqueous Aqueous / Drain Disposal (Strictly Prohibited) Start->Aqueous Sink Disposal? NonHalo Non-Halogenated Stream (Prohibited - Dioxin Risk) Start->NonHalo Mix w/ Standard Solvents? DangerHCN DANGER: Potential HCN Gas Release Do Not Mix! Neutralize/Isolate carefully CheckAcid->DangerHCN Yes (Acidic) CheckHalogen Safe to Proceed: Route to Halogenated Organic Waste CheckAcid->CheckHalogen No (Safe)

Caption: Chemical segregation and compatibility workflow for nitrile-bearing halogenated waste.

Section 3: Step-by-Step Disposal Methodologies

Liquid Waste Protocol (Reaction Solutions & Filtrates):

  • Preparation: Conduct all waste transfers inside a certified, properly functioning chemical fume hood. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Transfer: Slowly pour the solution into a designated, chemically compatible (e.g., HDPE or PTFE) Halogenated Waste container.

  • Primary Rinsing: Rinse the primary reaction vessel with a compatible halogenated solvent (e.g., Dichloromethane) to capture residual compound. Transfer this first rinseate directly into the hazardous waste container[8].

  • Sealing: Cap the container tightly immediately after the transfer to prevent the volatilization of solvents and mitigate inhalation risks[9].

Solid Waste Protocol (Powders, TLC Plates, & Contaminated Consumables):

  • Collection: Gather all solid residues, contaminated filter paper, silica gel from columns, and disposable spatulas.

  • Containment: Place the materials into a puncture-resistant, sealable container or a heavy-duty hazardous waste bag.

  • Storage: Label as "Solid Halogenated Toxic Waste." Store in a cool, dry, well-ventilated satellite accumulation area, strictly isolated from oxidizers and acids[3].

Section 4: Waste Treatment & Incineration Pathway

Trustworthiness through Transparency: What happens after the waste leaves your facility? Understanding the downstream destruction mechanism reinforces the importance of upstream segregation. Because 2-(4-Bromophenoxy)quinoline-4-carbonitrile contains bromine, the EPA mandates that it undergoes high-temperature thermal treatment rather than standard landfilling[10].

  • Rotary Kiln Incineration: The waste is injected into an industrial rotary kiln operating at extreme temperatures exceeding 1100°C (2000°F) with excess oxygen[4]. This thermal environment completely cleaves the quinoline ring and oxidizes the carbonitrile group into carbon dioxide (CO2) and nitrogen oxides (NOx).

  • Halogen Cleavage: During combustion, the bromine atoms are liberated and react with hydrogen sources in the fuel/waste to form highly corrosive hydrogen bromide (HBr) gas[10].

  • Caustic Scrubbing: To prevent acid rain and atmospheric pollution, the combustion exhaust gases are routed through a two-stage quench and caustic scrubber system (typically utilizing NaOH or Ca(OH)2)[11]. This system neutralizes the HBr into benign sodium bromide (NaBr) salts and water, which can be safely discharged[12].

G Waste Halogenated Nitrile Waste Kiln Rotary Kiln Incinerator (>1100°C, Excess Air) Waste->Kiln Thermal Destruction Gases Combustion Gases (CO2, NOx, HBr) Kiln->Gases Thermal Cleavage Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Neutralization Effluent Safe Effluent (NaBr, H2O, N2, CO2) Scrubber->Effluent Emission to Environment

Caption: High-temperature incineration and caustic scrubbing degradation pathway for brominated waste.

Section 5: Emergency Spill Response

For Solid Spills (Powder):

  • Do not sweep dry powder , as this generates inhalable, toxic dust.

  • Dampen the spill slightly with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress aerosolization.

  • Use a dedicated spill kit absorbent pad or damp paper towel to wipe up the material[9].

  • Place all cleanup materials into a solid hazardous waste container and label appropriately.

For Liquid Spills (Dissolved in Solvent):

  • Eliminate all ignition sources if the carrier solvent is flammable.

  • Apply an inert absorbent material (e.g., vermiculite or sand) to the spill[9]. Do not use combustible absorbents like sawdust or paper towels for large solvent spills.

  • Scoop the absorbed mixture using a non-sparking tool and place it in a sealed hazardous waste container.

  • Wash the contaminated surface with soap and water, collecting the wash water as hazardous waste[9].

References

  • Title: Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS - Regulations.gov Source: regulations.gov URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: hazardouswasteexperts.com URL:[Link]

  • Title: Technical Factsheet on: CYANIDE - EPA Archive Source: epa.gov URL:[Link]

  • Title: Nonsolvent Halogenated Organics (Treatment Technologies) Source: tandfonline.com URL: [Link]

  • Title: HIGH TEMPERATURE THERMAL TREATMENT FOR CERCLA WASTE Source: epa.gov URL: [Link]

  • Title: Hazardous Substance Fact Sheet - NJ.gov (Cyanide Compounds) Source: nj.gov URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: epa.gov URL:[Link]

  • Title: DESTRUCTION AND DECONTAMINATION TECHNOLOGIES FOR PCBs AND OTHER POPs Source: basel.int URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Bromophenoxy)quinoline-4-carbonitrile

Topic: Personal protective equipment for handling 2-(4-Bromophenoxy)quinoline-4-carbonitrile Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary: Immediate Action Card Treat as:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-(4-Bromophenoxy)quinoline-4-carbonitrile Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: Immediate Action Card

Treat as: High Potency Pharmacophore / Potential Genotoxin In the absence of a compound-specific REACH registration or full toxicological dossier, the safety profile of 2-(4-Bromophenoxy)quinoline-4-carbonitrile must be derived via Structure-Activity Relationship (SAR) analysis.[1][2] The convergence of a quinoline core (potential DNA intercalator/mutagen) and an aryl nitrile (metabolic toxicity) mandates a Biosafety Level 2 (BSL-2) chemical handling protocol.[2]

Critical Hazards (Estimated via SAR):

  • Acute Toxicity: High (Oral/Dermal/Inhalation).[2]

  • Chronic Toxicity: Suspected Mutagen/Carcinogen (Quinoline scaffold).[2]

  • Reactivity: Incompatible with strong oxidizers and strong acids (Risk of HCN liberation).[3]

Hazard Assessment & Scientific Rationale

To ensure safety, we must deconstruct the molecule into its functional risk components. This is not just about following rules; it is about understanding the mechanism of injury.

Functional GroupAssociated HazardMechanism of Action
Quinoline Core Genotoxicity / Carcinogenicity Planar aromatic structure allows for DNA intercalation.[1][2] Metabolic epoxidation can lead to DNA adduct formation.
Nitrile (-CN) Cellular Hypoxia While aryl nitriles are more stable than alkyl nitriles, enzymatic metabolism (P450) or acidic hydrolysis can liberate cyanide ions (

), inhibiting cytochrome c oxidase.[1][2]
Bromophenoxy Persistence / Irritation Halogenated aromatics are lipophilic, increasing bioavailability and skin permeation. They are often persistent environmental pollutants.
PPE Selection Matrix: The "Barrier Analysis"

Standard laboratory PPE is insufficient for this compound. The lipophilic nature of the bromophenoxy group facilitates dermal absorption, while the quinoline core poses a "silent" long-term genetic risk.[2]

Decision Logic: PPE Selection

PPE_Logic Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Resp_Solid Respiratory: N95/P3 Mask or Biosafety Cabinet Solid->Resp_Solid Skin_Solid Skin: Double Nitrile Gloves + Tyvek Sleeves Solid->Skin_Solid Conc Concentration? Solution->Conc Low < 10 mM Conc->Low High > 10 mM or DMSO Conc->High Glove_Std Gloves: Double Nitrile (0.11mm) Low->Glove_Std Glove_High Gloves: Laminate (Silver Shield) under Nitrile High->Glove_High

Figure 1: Decision logic for Personal Protective Equipment based on physical state and concentration.[1][2]

Detailed PPE Specifications
ComponentRecommendationScientific Justification
Hand Protection Double Gloving Strategy Inner: Laminate (PE/EVOH)Outer: Nitrile (Purple/Blue)Why? Halogenated aromatics can permeate standard nitrile in <15 mins.[1][2] Laminate films provide broad chemical resistance, while the outer nitrile provides dexterity and grip.
Respiratory Engineering Controls First Handle only in a certified Fume Hood.[4]Why? The solid is likely a fine crystalline powder. Static charge can aerosolize particles. If hood access is impossible, a powered air-purifying respirator (PAPR) is required.[1][2]
Eye Protection Chemical Goggles (Not Safety Glasses)Why? Risk of corneal opacity from quinoline derivatives.[1] Safety glasses do not seal against airborne dust or splashes.
Body Defense Lab Coat + Tyvek Apron Why? Cotton lab coats absorb liquids, keeping the toxin against your skin. An impervious Tyvek apron prevents "strike-through."[2]
Operational Protocols: Self-Validating Systems
Protocol A: Weighing & Solubilization

Objective: Minimize dust generation and prevent solvent-mediated skin absorption.[1][2]

  • Static Control: Place an ionizing fan or anti-static gun inside the weigh station.

    • Reasoning: Brominated aromatics are often highly static-prone.[1][2] Static discharge can scatter mg-quantities of potent powder onto the benchtop.[1]

  • Solvent Choice:

    • Preferred: Acetonitrile or Methanol.

    • Avoid: DMSO (Dimethyl Sulfoxide) unless necessary.[2]

    • Reasoning: DMSO is a potent skin penetrant. If the compound is dissolved in DMSO, a drop on the skin will carry the toxic payload directly into the bloodstream.

  • The "Clean-Dirty" Hand Rule:

    • Non-dominant hand handles the "dirty" container.

    • Dominant hand handles the "clean" spatula/balance.

    • Validation: Check outer gloves for discoloration immediately after weighing.

Protocol B: Emergency Spill Response

Scenario: 500mg powder spill on benchtop.

Spill_Response Alert 1. ALERT & ISOLATE Evacuate immediate area PPE 2. UPGRADE PPE Don double gloves, goggles, N95/P100 respirator Alert->PPE Contain 3. CONTAIN Cover with damp absorbent pads (Avoid dry sweeping) PPE->Contain Clean 4. DECONTAMINATE Wipe with 10% Bleach (Oxidizes residual organics) Contain->Clean Dispose 5. DISPOSAL Seal in HazMat bag Label: 'Toxic Organic' Clean->Dispose

Figure 2: Step-by-step workflow for managing a solid spill of high-potency organic material.

Disposal & Waste Stream Management

Do NOT pour down the drain. The combination of halogenation and the quinoline ring makes this compound resistant to standard biodegradation, posing a risk to aquatic life (H410).[2]

  • Solid Waste: Collect in a dedicated "High Potency/Cytotoxic" waste bin.

  • Liquid Waste:

    • Acidic Aqueous Waste: DANGER. Do not mix nitrile-containing waste with acids.[1] This can generate Hydrogen Cyanide (HCN) gas.[2]

    • Segregation: Maintain a separate "Halogenated Organic Solvent" stream.

    • Labeling: Explicitly list "Nitrile" and "Quinoline" on the waste tag to alert disposal crews of potential cyanide/mutagen risks.

References
  • PubChem. Compound Summary: Quinoline-4-carbonitrile derivatives.[1] National Library of Medicine. Available at: [Link][1][2]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline. (Classified as Carc.[3] 1B, Muta. 2). Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Nitrile Handling Guidelines. Available at: [Link][1][2]

Sources

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